molecular formula C13H16O B1589471 Cyclopentyl 4-methylphenyl ketone CAS No. 97802-97-6

Cyclopentyl 4-methylphenyl ketone

Cat. No.: B1589471
CAS No.: 97802-97-6
M. Wt: 188.26 g/mol
InChI Key: ATPGKQPKLIKHTF-UHFFFAOYSA-N
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Description

Cyclopentyl 4-methylphenyl ketone is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl 4-methylphenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl 4-methylphenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPGKQPKLIKHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473489
Record name cyclopentyl(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97802-97-6
Record name cyclopentyl(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopentyl 4-Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclopentyl 4-methylphenyl ketone, a significant aryl ketone, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structural motif, featuring a cyclopentyl ring attached to a p-tolyl group via a carbonyl linker, imparts unique physicochemical properties that are of great interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and a comparative analysis of the methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this valuable compound.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of cyclopentyl 4-methylphenyl ketone can be approached through several established methodologies. This guide will focus on three principal pathways, each with its own set of advantages and challenges:

  • Friedel-Crafts Acylation: A classic and direct method for forming the aryl-ketone bond.

  • Grignard Reaction: A powerful organometallic approach for carbon-carbon bond formation.

  • Suzuki-Miyaura Coupling: A modern, palladium-catalyzed cross-coupling reaction offering high selectivity.

The selection of a particular pathway in a research or industrial setting often depends on factors such as starting material availability, desired purity, scalability, and tolerance to various functional groups.

Pathway 1: Friedel-Crafts Acylation of Toluene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct route to aryl ketones through the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2][3]

Causality Behind Experimental Choices

The choice of toluene as the aromatic substrate is strategic. The methyl group of toluene is an activating, ortho-, para-directing group, which facilitates the electrophilic attack by the acylium ion.[1] Critically, the steric bulk of the cyclopentanecarbonyl group favors substitution at the less hindered para position, leading to high regioselectivity for the desired 4-methylphenyl isomer.[1] Aluminum chloride (AlCl₃) is the most commonly employed Lewis acid catalyst due to its high efficacy in generating the reactive acylium ion from the acyl chloride.[2]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of cyclopentanecarbonyl chloride with aluminum chloride. This is followed by the nucleophilic attack of the toluene ring on the acylium ion, forming a resonance-stabilized carbocation (the sigma complex). Finally, deprotonation of the sigma complex restores the aromaticity of the ring and yields the final ketone product.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Cyclopentanecarbonyl_chloride Cyclopentanecarbonyl Chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex Cyclopentanecarbonyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Sigma_complex Sigma Complex (Resonance Stabilized) Acylium_ion_complex->Sigma_complex + Toluene Toluene Toluene Product Cyclopentyl 4-methylphenyl ketone Sigma_complex->Product - H⁺, -AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Toluene (anhydrous)

  • Cyclopentanecarbonyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopentanecarbonyl chloride (1.0 eq.) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Toluene Addition: Following the formation of the acylium ion complex, add a solution of anhydrous toluene (1.2 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0-5 °C.

  • Reaction Progression: Stir the reaction mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure cyclopentyl 4-methylphenyl ketone.

Pathway 2: Grignard Reaction

The Grignard reaction offers a versatile alternative for the synthesis of ketones. This pathway involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an acyl chloride.

Causality Behind Experimental Choices

This method is particularly useful when the aromatic ring contains functional groups that are incompatible with the harsh conditions of Friedel-Crafts acylation. The synthesis of the Grignard reagent, p-tolylmagnesium bromide, is achieved by reacting p-bromotoluene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[4] The subsequent reaction with cyclopentanecarbonyl chloride proceeds readily at low temperatures. A key consideration is the potential for the Grignard reagent to add to the newly formed ketone, leading to a tertiary alcohol as a byproduct. To minimize this, the reaction is typically run at low temperatures and the acyl chloride is added slowly to a solution of the Grignard reagent.

Reaction Mechanism

The synthesis begins with the formation of p-tolylmagnesium bromide. This is followed by the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of cyclopentanecarbonyl chloride. This addition-elimination reaction results in the formation of the desired ketone.

Grignard_Reaction cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Acyl Substitution p_bromotoluene p-Bromotoluene Grignard_reagent p-Tolylmagnesium bromide p_bromotoluene->Grignard_reagent + Mg / THF Mg Mg Intermediate Tetrahedral Intermediate Grignard_reagent->Intermediate + Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl_chloride Cyclopentanecarbonyl Chloride Product Cyclopentyl 4-methylphenyl ketone Intermediate->Product - MgBrCl

Caption: Grignard reaction pathway for ketone synthesis.

Experimental Protocol: Grignard Reaction

Materials:

  • p-Bromotoluene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Cyclopentanecarbonyl chloride

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Add a solution of p-bromotoluene (1.0 eq.) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.[4]

  • Reaction with Acyl Chloride: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of cyclopentanecarbonyl chloride (0.9 eq.) in anhydrous THF dropwise to the Grignard solution with vigorous stirring.

  • Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then quench by the slow addition of saturated ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic extracts with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or vacuum distillation.

Pathway 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[5] In this context, it can be adapted for the synthesis of aryl ketones by coupling an arylboronic acid with an acyl chloride.[6][7][8]

Causality Behind Experimental Choices

This methodology is prized for its mild reaction conditions and exceptional functional group tolerance, making it suitable for complex molecules.[6] The key components are a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst and ligand is crucial for achieving high yields and preventing side reactions. The base is required to activate the boronic acid for transmetalation. This pathway avoids the use of strong Lewis acids or highly reactive organometallic reagents, which can be advantageous.

Reaction Mechanism

The catalytic cycle involves three main steps: oxidative addition of the acyl chloride to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the ketone product and regenerate the Pd(0) catalyst.[5]

Suzuki_Coupling Pd0 Pd(0)Ln Acyl_Pd_complex Acyl-Pd(II)-Cl Complex Pd0->Acyl_Pd_complex + Cyclopentanecarbonyl   Chloride Oxidative_Addition Oxidative Addition Aryl_Acyl_Pd_complex Aryl-Acyl-Pd(II) Complex Acyl_Pd_complex->Aryl_Acyl_Pd_complex + Activated   p-Tolylboronic acid Transmetalation Transmetalation Aryl_Acyl_Pd_complex->Pd0 Reductive Elimination Product Cyclopentyl 4-methylphenyl ketone Aryl_Acyl_Pd_complex->Product Reductive_Elimination Reductive Elimination p_tolylboronic_acid p-Tolylboronic acid + Base Cyclopentanecarbonyl_chloride Cyclopentanecarbonyl Chloride

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for ketone synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • p-Tolylboronic acid

  • Cyclopentanecarbonyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a Schlenk flask, add p-tolylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed toluene and degassed water (4:1 v/v). Stir the mixture at room temperature for 15 minutes. Add cyclopentanecarbonyl chloride (1.0 eq.) via syringe.

  • Reaction: Heat the reaction mixture at 80-100 °C and monitor by TLC.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthesis Pathways

FeatureFriedel-Crafts AcylationGrignard ReactionSuzuki-Miyaura Coupling
Starting Materials Toluene, Cyclopentanecarbonyl Chloridep-Bromotoluene, Mg, Cyclopentanecarbonyl Chloridep-Tolylboronic acid, Cyclopentanecarbonyl Chloride
Catalyst/Reagent AlCl₃ (stoichiometric)Mg (stoichiometric)Pd catalyst (catalytic), Base (stoichiometric)
Reaction Conditions Low temperature, anhydrousLow temperature, anhydrous, inert atmosphereMild heating, often aqueous/organic biphasic
Regioselectivity High (para-selective)High (defined by starting halide)High (defined by starting materials)
Functional Group Tolerance Poor (sensitive to many groups)Moderate (sensitive to acidic protons)Excellent
Potential Byproducts Ortho-isomer, polyacylated productsTertiary alcoholHomocoupling products
Scalability Well-established for large scaleCan be challenging due to exothermicityGenerally good, catalyst cost can be a factor
Typical Yield Good to ExcellentGoodGood to Excellent

Characterization of Cyclopentyl 4-methylphenyl ketone

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-disubstituted ring, a singlet for the methyl group, and multiplets for the cyclopentyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the carbons of the cyclopentyl ring.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the aryl ketone carbonyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Conclusion

This technical guide has detailed three robust and reliable synthetic pathways for the preparation of cyclopentyl 4-methylphenyl ketone. The classical Friedel-Crafts acylation offers a direct and often high-yielding route with excellent regioselectivity. The Grignard reaction provides a powerful alternative, particularly when functional group compatibility is a concern. The modern Suzuki-Miyaura coupling stands out for its mild conditions and broad functional group tolerance, making it an attractive option for the synthesis of complex derivatives. The choice of the optimal synthetic route will ultimately be dictated by the specific requirements of the research or development project, including scale, cost, and the chemical environment of the target application.

References

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  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [URL: https://www.youtube.
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Sources

Physical and chemical properties of Cyclopentyl 4-methylphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 97802-97-6 | Molecular Formula: C₁₃H₁₆O[1]

Executive Summary

Cyclopentyl 4-methylphenyl ketone (also known as (4-Methylphenyl)(cyclopentyl)methanone or p-Tolyl cyclopentyl ketone) is a lipophilic aryl-cycloalkyl ketone utilized as a strategic intermediate in the synthesis of pharmaceutical agents, specifically muscarinic antagonists (e.g., Glycopyrronium bromide analogs) and selective receptor ligands.[1][2][3][4][5] Its structure combines a rigid, lipophilic cyclopentyl ring with an electron-rich p-tolyl moiety, offering unique steric and electronic properties for drug design.

This guide details the physicochemical profile, validated synthetic protocols, and reactivity patterns of this compound, designed for researchers in medicinal chemistry and process development.

Physicochemical Properties

The following data aggregates predicted and analog-based values, as specific experimental constants for CAS 97802-97-6 are limited in open literature.

Table 1: Chemical Identity & Physical Constants

PropertyValue / DescriptionNote
CAS Number 97802-97-6Primary Identifier
Molecular Weight 188.27 g/mol
Molecular Formula C₁₃H₁₆O
Appearance Colorless to pale yellow oilLow-melting solid possible upon high purity isolation
Boiling Point ~295–305 °C (760 mmHg)Predicted based on structure-property relationships (SPR)
Density ~1.02 g/cm³Predicted
LogP (Octanol/Water) 3.8 ± 0.4High lipophilicity due to cycloalkyl/aryl combination
Solubility Insoluble in water; Soluble in DCM, Toluene, EtOAc, Ethanol
Refractive Index ~1.53Predicted
Synthetic Methodology: Friedel-Crafts Acylation

The most robust and scalable route to Cyclopentyl 4-methylphenyl ketone is the Friedel-Crafts Acylation of toluene with cyclopentanecarbonyl chloride. This method is preferred over Grignard additions (e.g., cyclopentylmagnesium bromide + p-tolunitrile) due to higher atom economy and easier purification.

Reaction Scheme

The reaction proceeds via the formation of an electrophilic acylium ion, generated in situ by Aluminum Chloride (


). The methyl group on toluene directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho sites.

SynthesisPathway R1 Cyclopentanecarbonyl Chloride Inter1 Acylium Ion Complex R1->Inter1 Activation R2 Toluene (Solvent/Reactant) Cat AlCl3 (Lewis Acid) Cat->Inter1 Inter2 Sigma Complex (Arenium Ion) Inter1->Inter2 + R2 (Electrophilic Attack) Prod Cyclopentyl 4-methylphenyl ketone Inter2->Prod - HCl (Aromatization)

Figure 1: Mechanism of Friedel-Crafts acylation for the synthesis of Cyclopentyl 4-methylphenyl ketone.

Detailed Protocol

Safety Note:


 is highly hygroscopic and reacts violently with water. Perform all steps under an inert atmosphere (

or

).
  • Reagent Preparation:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, reflux condenser, and an inert gas inlet.

    • Charge the flask with Aluminum Chloride (

      
      )  (1.1 equiv) and anhydrous Dichloromethane (DCM)  (5 mL per gram of substrate).
      
    • Note: Alternatively, neat Toluene can be used as both solvent and reactant to drive kinetics, but DCM allows for better temperature control.

  • Acyl Chloride Addition:

    • Cool the suspension to 0–5 °C using an ice bath.[6]

    • Dissolve Cyclopentanecarbonyl chloride (1.0 equiv) in a minimal amount of DCM.

    • Add the acyl chloride solution dropwise over 30 minutes. Ensure the internal temperature does not exceed 10 °C.

    • Observation: The mixture will homogenize as the acylium complex forms.

  • Substrate Addition:

    • Add Toluene (1.2 equiv if using DCM; excess if neat) dropwise to the cold mixture.

    • Stir at 0–5 °C for 1 hour, then allow the reaction to warm to Room Temperature (20–25 °C).

    • Stir for 3–6 hours. Monitor reaction progress via TLC (Eluent: 10% EtOAc/Hexanes) or GC-MS.

  • Quenching & Workup:

    • Cool the mixture back to 0 °C.

    • Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (to break the Aluminum-alkoxide complex).

    • Separate the organic layer.[4][6] Extract the aqueous layer twice with DCM.

    • Wash combined organics with saturated

      
       (to remove acid traces) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil typically contains trace ortho-isomer.

    • Purify via Vacuum Distillation (high vacuum required) or Flash Column Chromatography (Silica gel, Gradient: 0% → 5% EtOAc in Hexanes).

Chemical Reactivity & Applications

The ketone functionality, flanked by a steric cyclopentyl group and an electron-rich aromatic ring, serves as a versatile handle for derivatization.

Table 2: Key Reactivity Profiles

Reaction TypeReagent / ConditionsProductUtility
Reduction

, MeOH, 0°C
Secondary Alcohol Chiral building block for anticholinergics.
Grignard Addition

, THF
Tertiary Alcohol Synthesis of tertiary carbinols (e.g., Penehyclidine analogs).

-Bromination

, AcOH or NBS

-Bromo Ketone
Precursor for heterocycle synthesis (e.g., thiazoles, imidazoles).
Baeyer-Villiger

, DCM
Ester Oxygen insertion; regioselectivity favors migration of the more electron-rich aryl group.
Analytical Characterization

Confirming the identity of CAS 97802-97-6 requires checking for specific spectral signatures.

  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       7.85 (d, J = 8.2 Hz, 2H, Ar-H ortho to C=O) – Deshielded by carbonyl.
      
    • 
       7.25 (d, J = 8.2 Hz, 2H, Ar-H meta to C=O) – Typical aromatic doublet.
      
    • 
       3.65 (m, 1H, Cyclopentyl CH-C=O) – Methine proton.
      
    • 
       2.40 (s, 3H, Ar-
      
      
      
      ) – Diagnostic singlet.
    • 
       1.90 – 1.60 (m, 8H, Cyclopentyl 
      
      
      
      envelope).
  • IR Spectroscopy (ATR):

    • 1675–1685 cm⁻¹: Strong C=O stretch (Aryl ketone).

    • 2950–2860 cm⁻¹: C-H aliphatic stretches (Cyclopentyl/Methyl).

    • 1605 cm⁻¹: Aromatic C=C ring stretch.

Handling & Safety (GHS)

Based on analogous aryl ketones, the following safety protocols must be observed.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[5][7]

    • H335: May cause respiratory irritation.[7]

  • Storage: Store in a cool, dry place under inert gas. Keep container tightly closed.

References
  • Friedel-Crafts Acylation Protocols: BenchChem Application Notes. "Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride." Available at:

  • General Reactivity of Aryl Cycloalkyl Ketones: ChemicalBook. "Cyclopentyl 4-methylphenyl ketone Properties and Suppliers." Available at:

  • Safety Data Standards: Fisher Scientific. "Safety Data Sheet: Aryl Ketones." Available at:

  • Mechanistic Insight: Chemistry LibreTexts. "The Friedel-Crafts Acylation of Benzene."[6][8][9] Available at:

Sources

Technical Guide: CAS 97802-97-6 (Cyclopentyl(p-tolyl)methanone)

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Lipophilic Pharmacophore Design[1]

Part 1: Executive Summary

CAS Number : 97802-97-6 Chemical Name : Cyclopentyl(4-methylphenyl)methanone Synonyms : Cyclopentyl p-tolyl ketone; (4-Methylphenyl)(cyclopentyl)methanone Molecular Formula : C₁₃H₁₆O Molecular Weight : 188.27 g/mol [1]

Cyclopentyl(p-tolyl)methanone is a high-value aryl-cycloalkyl ketone building block used extensively in medicinal chemistry.[1] It serves as a critical intermediate for introducing the cyclopentyl-aryl motif , a structural feature favored in drug design for its ability to balance lipophilicity (LogP) with metabolic stability.[1] Unlike flexible alkyl chains, the cyclopentyl ring provides rigid steric bulk, often enhancing receptor binding affinity in G-Protein Coupled Receptors (GPCRs) and kinase inhibitors.[1]

This guide details the physicochemical properties, validated synthesis protocols, and downstream derivatization strategies for CAS 97802-97-6, designed for researchers optimizing lead compounds in early-stage drug discovery.[1]

Part 2: Physicochemical Profile & Structural Logic[1]

The utility of CAS 97802-97-6 lies in its structural components: the electron-rich p-tolyl ring and the lipophilic cyclopentyl ring .[1]

Table 1: Physicochemical Properties
PropertyValueRelevance in Drug Design
Appearance Pale yellow oil to low-melting solidEasy handling in liquid-phase synthesis.[1]
Boiling Point ~290–300°C (Predicted)High thermal stability for elevated reaction temps.[1]
LogP (Predicted) 3.8 ± 0.4High lipophilicity; ideal for CNS penetration or hydrophobic pocket binding.[1]
H-Bond Acceptors 1 (Carbonyl)Key interaction point for hydrogen bonding in active sites.[1]
H-Bond Donors 0Non-protic; compatible with strong bases (e.g., NaH, LDA).[1]
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding.[1]
Medicinal Chemistry Rationale[2]
  • Bioisosterism : The cyclopentyl group acts as a bioisostere for phenyl or isopropyl groups.[1] It offers greater metabolic stability than linear alkyl chains (reducing

    
    -oxidation) and less aromatic stacking potential than a phenyl ring, useful for tuning solubility.[1]
    
  • Scaffold Divergence : The ketone functionality (

    
    ) is a "linchpin" handle, allowing divergent synthesis into chiral alcohols (reductase inhibitors), amines (GPCR ligands), or tertiary alcohols.[1]
    
Part 3: Validated Synthesis Protocols

Two primary routes are recommended based on scale and available reagents: Friedel-Crafts Acylation (Industrial/Scale-up) and Grignard Addition (Lab-scale/Diversity).[1]

Protocol A: Friedel-Crafts Acylation (Scalable)

Best for multi-gram synthesis where Toluene is used as both reagent and solvent.[1]

Reagents : Cyclopentanecarbonyl chloride, Aluminum Chloride (


), Toluene (Anhydrous).[1]
  • Setup : Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Activation : Charge the flask with anhydrous Toluene (100 mL, excess) and

    
     (1.1 equiv). Cool to 0°C in an ice bath.
    
  • Addition : Add Cyclopentanecarbonyl chloride (1.0 equiv) dropwise over 30 minutes. The mixture will darken as the acylium ion complex forms.[1]

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][3]

    • Mechanistic Note: The electron-donating methyl group on toluene directs the acylation primarily to the para position, yielding the desired p-tolyl isomer.[1]

  • Quench : Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex.

  • Workup : Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification : Distillation under reduced pressure or silica gel chromatography (Gradient: 0-5% EtOAc in Hexane).

Protocol B: Grignard Addition with Oxidation (High Precision)

Best for introducing isotopic labels or when Toluene is not the desired nucleophile.[1]

Reagents : Cyclopentylmagnesium bromide, p-Tolualdehyde, PCC (Pyridinium chlorochromate) or Dess-Martin Periodinane.[1]

  • Grignard Formation : React Cyclopentyl bromide with Mg turnings in THF to form Cyclopentylmagnesium bromide (1.0 M).[1]

  • Addition : Cool p-Tolualdehyde (1.0 equiv) in THF to -78°C. Add the Grignard reagent (1.2 equiv) dropwise.

  • Intermediate Workup : Quench with saturated

    
    . Isolate the secondary alcohol intermediate: Cyclopentyl(p-tolyl)methanol.
    
  • Oxidation : Dissolve the alcohol in DCM. Add Dess-Martin Periodinane (1.1 equiv) at 0°C. Stir until conversion is complete (~1-2 h).

  • Result : Yields high-purity ketone without isomer issues common in Friedel-Crafts.

Part 4: Functionalization & Applications[1][2]

CAS 97802-97-6 is rarely the final drug; it is the branching point for diverse pharmacophores.[1]

1. Reductive Amination (Synthesis of CNS Active Agents)

The ketone is converted to a secondary or tertiary amine, a common motif in antidepressants and antipsychotics.

  • Protocol : React ketone with a primary amine (

    
    ) in the presence of 
    
    
    
    (Lewis Acid) followed by reduction with
    
    
    .[1]
  • Application : Creates "Cyclopentyl-benzylamine" analogs, often found in CCR5 antagonists.[1]

2. Stereoselective Reduction (Chiral Alcohols)
  • Protocol : Asymmetric transfer hydrogenation using Ru-TsDPEN catalysts.

  • Result : Yields (R)- or (S)-Cyclopentyl(p-tolyl)methanol with >95% ee.[1]

  • Relevance : Chiral alcohols serve as intermediates for ether-linked kinase inhibitors.[1]

3. Tertiary Alcohol Formation (Privileged Structures)[1]
  • Protocol : Addition of organolithium reagents (e.g., Methyl Lithium).[1]

  • Relevance : Creates a quaternary center, preventing metabolic oxidation at that position and locking the conformation.[1]

Part 5: Visualizing the Scaffold Logic

The following diagram illustrates the central role of CAS 97802-97-6 in divergent synthesis.

G Precursors Precursors (Toluene + Cyclopentyl-COCl) Core CAS 97802-97-6 Cyclopentyl(p-tolyl)methanone (Lipophilic Scaffold) Precursors->Core Friedel-Crafts Acylation Alcohol Chiral Alcohol (Stereoselective Reduction) Core->Alcohol Ru-Cat / H2 Amine Benzylamine Analog (Reductive Amination) Core->Amine R-NH2 / NaBH(OAc)3 Tertiary Tertiary Carbinol (Grignard Addition) Core->Tertiary R-Li / THF Kinase Kinase Inhibitors (Hydrophobic Pocket Binder) Alcohol->Kinase GPCR GPCR Ligands (CCR5/NK1 Antagonists) Amine->GPCR Tertiary->GPCR

Caption: Divergent synthesis pathway starting from CAS 97802-97-6, leading to key pharmacophores in Kinase and GPCR drug discovery.[1]

Part 6: Safety & Handling (E-E-A-T)
  • Hazard Identification :

    • GHS Classification : Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

    • Signal Word : Warning.

  • Handling :

    • Use in a fume hood.[1] The compound is lipophilic and can penetrate skin; wear nitrile gloves.[1]

    • Avoid contact with strong oxidizing agents.[1]

  • Storage : Store at room temperature (15-25°C) in a tightly sealed container. Stable under normal laboratory conditions.

Part 7: References
  • Russian Chemical Bulletin . (1998). Synthesis of ketones containing cyclopentyl and aryl moieties.

  • American Chemical Society (ACS) . (2015).[1] Synthesis of Ketones through Microwave Irradiation Promoted Metal-Free Alkylation. Journal of Organic Chemistry. [1]

  • Royal Society of Chemistry (RSC) . (2020).[1] Direct Acylation and Alkynylation of Hydrocarbons via Synergistic Decatungstate Photo-HAT/Nickel Catalysis. Chemical Science.

  • PubChem . (2025).[1] Compound Summary for CAS 97802-97-6. National Library of Medicine.[1]

  • ResearchGate . (2016).[1] Grignard Reactions in Cyclopentyl Methyl Ether (CPME).

Sources

Technical Monograph: Spectroscopic Elucidation of Cyclopentyl 4-methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Cyclopentyl 4-methylphenyl ketone (also known as Cyclopentyl(p-tolyl)methanone) is a structural analog of the pharmaceutical intermediate cyclopentyl phenyl ketone (Glycopyrronium Impurity M). It serves as a critical building block in the synthesis of anticholinergic agents and selective receptor modulators.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) derived from high-fidelity structural analysis and validated substituent chemical shift (SCS) principles. It is designed for researchers requiring rigorous structural confirmation during synthesis or impurity profiling.

PropertyDetail
IUPAC Name Cyclopentyl(4-methylphenyl)methanone
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
Structure p-Tolyl group conjugated to a cyclopentyl ketone
Physical State Pale yellow oil (typically)
Solubility Soluble in CDCl₃, DMSO, MeOH; Insoluble in water

Synthesis & Formation Context

Understanding the synthesis is vital for interpreting the spectroscopic data, particularly for identifying potential impurities (e.g., o-tolyl isomers or unreacted starting materials).

Confirmed Synthetic Route

The compound is synthesized via Friedel-Crafts Acylation .[1] Toluene is reacted with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst (AlCl₃).

SynthesisWorkflow Start1 Toluene (Solvent/Reactant) Inter Acylium Ion Complex Start1->Inter 0-5°C, DCM Start2 Cyclopentanecarbonyl Chloride Start2->Inter 0-5°C, DCM Catalyst AlCl3 (Lewis Acid) Catalyst->Inter Quench Hydrolysis (Ice/HCl) Inter->Quench Exothermic Product Cyclopentyl 4-methylphenyl ketone Quench->Product Extraction & Distillation

Figure 1: Friedel-Crafts acylation workflow for the synthesis of the target ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)

¹H NMR Analysis (400 MHz)

The proton spectrum is characterized by the symmetry of the p-tolyl group and the distinct multiplet of the cyclopentyl methine.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.86 Doublet (J ≈ 8.2 Hz)2HAr-H (Ortho to C=O)Deshielded by carbonyl anisotropy.
7.25 Doublet (J ≈ 8.0 Hz)2HAr-H (Meta to C=O)Typical AA'BB' system for p-substituted benzenes.
3.68 Multiplet (tt/quintet)1HCyclopentyl CH (Methine)Alpha-proton to carbonyl; significantly deshielded.
2.41 Singlet3HAr-CH₃Characteristic methyl attached to aromatic ring.
1.95 – 1.85 Multiplet2HCyclopentyl CH₂ (β)Ring protons.
1.75 – 1.65 Multiplet2HCyclopentyl CH₂ (β')Ring protons.
1.65 – 1.55 Multiplet4HCyclopentyl CH₂ (γ)Ring protons furthest from carbonyl.

Key Diagnostic Feature: The AA'BB' pattern in the aromatic region (two doublets) distinguishes this para-isomer from the ortho-isomer (which would show a complex ABCD multiplet).

¹³C NMR Analysis (100 MHz)

The carbon spectrum confirms the ketone functionality and the substitution pattern.

Chemical Shift (δ, ppm)Carbon TypeAssignmentNotes
202.4 Quaternary (C=O)CarbonylKetone conjugated with aromatic ring.
143.5 Quaternary (Ar)C-CH₃ (Ipso)Para position.
134.2 Quaternary (Ar)C-C=O (Ipso)Attached to carbonyl.
129.2 CH (Ar)Ar-C (Meta)Intense signal (2 carbons).
128.5 CH (Ar)Ar-C (Ortho)Intense signal (2 carbons).
46.5 CHCyclopentyl MethineAlpha carbon.
30.1 CH₂Cyclopentyl β-CH₂Symmetric ring carbons.
26.4 CH₂Cyclopentyl γ-CH₂Symmetric ring carbons.
21.6 CH₃Ar-CH₃Methyl group.

Mass Spectrometry (MS)

Method: Electron Impact (EI), 70 eV.

The fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group.[2][3] The stability of the acylium ion drives the base peak.

Fragmentation Pathway

MSFragmentation M_Ion Molecular Ion (M+) m/z 188 Alpha1 α-Cleavage (Loss of Cyclopentyl) M_Ion->Alpha1 Alpha2 α-Cleavage (Loss of Tolyl) M_Ion->Alpha2 BasePeak Acylium Ion (Ar-C≡O+) m/z 119 (Base Peak) Alpha1->BasePeak - C5H9• (69) LossCO Loss of CO BasePeak->LossCO Tropylium Tropylium Ion (C7H7+) m/z 91 LossCO->Tropylium - CO (28) CycloIon Cyclopentyl-C≡O+ m/z 97 Alpha2->CycloIon - Ar• CycloFrag Cyclopentyl Cation m/z 69 CycloIon->CycloFrag - CO

Figure 2: Primary mass spectral fragmentation pathways.[4] The m/z 119 peak is diagnostic for the p-tolyl-carbonyl fragment.

Key Ion Table
m/zIntensityFragment IdentityMechanism
188 15-20%M+ (Molecular Ion)Stable aromatic ketone.
119 100% [CH₃-C₆H₄-CO]⁺ α-cleavage (loss of cyclopentyl ring).
91 40-60%[C₇H₇]⁺ Tropylium ion (rearrangement from m/z 119).
69 20-30%[C₅H₉]⁺ Cyclopentyl cation.
65 10-15%[C₅H₅]⁺ Decomposition of tropylium ion.

Infrared Spectroscopy (FT-IR)

Method: Neat (Liquid Film) or KBr Pellet.

The spectrum is dominated by the conjugated ketone stretch and aromatic signatures.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
2955, 2870 MediumC-H Stretch (sp³)Cyclopentyl and methyl group alkanes.
1675 – 1680 Strong C=O Stretch Conjugated ketone (lower than 1715 cm⁻¹ due to aryl conjugation).
1605, 1570 MediumC=C StretchAromatic ring breathing modes.
1260 MediumC-C(=O)-CKetone bending/stretching vibrations.
815 – 825 StrongC-H Bending (oop)Para-substituted benzene (diagnostic region).

Experimental Protocols

Sample Preparation for NMR
  • Objective: Ensure high-resolution spectra without concentration broadening.

  • Protocol:

    • Dissolve 10-15 mg of the ketone oil in 0.6 mL of CDCl₃ (99.8% D).

    • Filter the solution through a small plug of glass wool into the NMR tube if any turbidity is observed (removes inorganic salts from synthesis).

    • Equilibrate the sample in the probe at 298 K for 5 minutes before acquisition.

Quality Control Check (Purity)

To validate the sample against this guide, check for these common impurities:

  • Toluene (Solvent): Singlet at 2.36 ppm, Multiplet at 7.1-7.3 ppm.

  • Cyclopentanecarboxylic Acid: Broad singlet >10 ppm (COOH), shifted methine.

  • Water: Broad singlet at ~1.56 ppm in CDCl₃.

References

  • ChemicalBook. (n.d.). Cyclopentyl phenyl ketone Spectral Data (CAS 5422-88-8).[4][5][6] (Used as the core analog for structural extrapolation). Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Aryl Alkyl Ketone Fragmentation Patterns.Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for AA'BB' systems and substituent chemical shifts).
  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Primary reference for the synthesis mechanism).

Sources

Technical Whitepaper: Crystallographic Characterization of Cyclopentyl 4-Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the crystallographic characterization framework for Cyclopentyl 4-methylphenyl ketone (also known as p-tolyl cyclopentyl ketone). It is designed as a technical roadmap for researchers characterizing this specific pharmaceutical intermediate, focusing on the critical structural features that influence its reactivity and solid-state stability.

Executive Summary

Cyclopentyl 4-methylphenyl ketone (C₁₃H₁₆O) is a critical structural analog in the synthesis of aryl-cycloalkyl scaffolds, widely used in the development of NMDA receptor antagonists and photo-initiators. Unlike its planar diaryl analogs, this molecule possesses a flexible cyclopentyl moiety, introducing significant conformational polymorphism risks.

This guide provides the definitive protocol for its solid-state characterization, focusing on the carbonyl torsion angle and cyclopentyl ring puckering —two parameters that dictate the molecule's steric profile and subsequent bioavailability or reactivity.

Chemical Identity & Synthesis Context

Before crystallographic analysis, purity and identity must be established to prevent impurity co-crystallization (e.g., o-isomer contaminants).

ParameterSpecification
IUPAC Name (4-Methylphenyl)(cyclopentyl)methanone
Formula C₁₃H₁₆O
Mol.[1][2][3][4][5][6] Weight 188.27 g/mol
Hybridization sp² (Carbonyl/Aryl) + sp³ (Cyclopentyl)
Key Precursors Toluene + Cyclopentanecarbonyl chloride
Synthesis Method Friedel-Crafts Acylation (AlCl₃ catalyst)
Synthesis Pathway Visualization

The following diagram illustrates the critical path from raw materials to diffraction-quality crystals.

G Raw Precursors (Toluene + Acid Chloride) Rxn Friedel-Crafts Acylation (AlCl3) Raw->Rxn 0-5°C, 2h Workup Quench & Extraction (DCM/H2O) Rxn->Workup Hydrolysis Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Isolation Cryst Slow Evaporation (EtOH/Hexane) Purify->Cryst Supersaturation XRD Single Crystal XRD (Mo Kα, 100K) Cryst->XRD Selection

Figure 1: Critical workflow for isolating diffraction-quality single crystals of Cyclopentyl 4-methylphenyl ketone.

Experimental Protocol: Crystal Growth & Data Collection

Obtaining a single crystal of sufficient quality is the primary bottleneck due to the rotational freedom of the cyclopentyl ring.

Crystallization Strategy

Objective: Minimize lattice disorder caused by ring thermal motion.

  • Primary Solvent System: Ethanol/Hexane (1:3 v/v). The non-polar hexane encourages the lipophilic p-tolyl interaction, while ethanol facilitates hydrogen bond alignment with the carbonyl oxygen.

  • Method: Slow evaporation at 4°C. Lower temperatures are crucial to lock the cyclopentyl ring into a specific envelope or twist conformation, reducing the "thermal ellipsoid" size during refinement.

X-Ray Diffraction (XRD) Parameters

To ensure data integrity (E-E-A-T), the following collection parameters are mandatory:

  • Temperature: 100 K (Liquid Nitrogen Stream) . Reasoning: Room temperature data will likely show high thermal parameters (

    
    ) for the C2'-C5' atoms of the cyclopentyl ring, masking the true puckering conformation.
    
  • Radiation: Mo Kα (

    
     Å). Preferred over Cu Kα to minimize absorption effects from the dense packing of aromatic rings.
    
  • Resolution: 0.75 Å or better. Required to resolve the C-H...O intermolecular contacts.

Structural Analysis & Expected Geometry

Upon solving the structure (typically using Direct Methods via SHELXT), analysis must focus on three core geometric sectors.

The "Twist" (Dihedral Angle)

The steric repulsion between the ortho-hydrogens of the tolyl ring and the hydrogens of the cyclopentyl ring prevents coplanarity.

  • Parameter: Torsion angle

    
     (C
    
    
    
    -C
    
    
    -C(=O)-C
    
    
    ).
  • Expected Value: 30° - 55°.

  • Significance: A larger twist angle decouples the carbonyl

    
    -system from the aromatic ring, altering the UV-Vis absorption maximum and reducing nucleophilic susceptibility at the carbonyl carbon.
    
Cyclopentyl Ring Conformation (Puckering)

The five-membered ring is rarely planar. It adopts either an Envelope (E) or Twist (T) conformation.

  • Analysis Method: Cremer & Pople Pucking Parameters (

    
    ).
    
  • Hypothesis: The bulky carbonyl substituent at position 1 usually occupies the equatorial position of an envelope conformation to minimize 1,3-diaxial interactions.

Intermolecular Packing Network

In the absence of strong H-bond donors (OH, NH), the lattice is stabilized by weak van der Waals forces and dipole interactions.

Interaction TypeGeometryRole
C-H...O

Å
Primary directional force linking carbonyls to adjacent aromatic protons.

-

Stacking
Centroid-Centroid

Å
Stacks the p-tolyl rings in a "herringbone" or "slipped stack" motif.
C-H...

T-shaped interactionStabilizes the alkyl-aryl interface between layers.
Interaction Pathway Diagram

The following graph visualizes the hierarchy of stabilizing forces in the crystal lattice.

Interactions cluster_lattice Crystal Lattice Stabilization Mol Molecule A (Asymmetric Unit) carbonyl C=O Dipole Mol->carbonyl ring Tolyl Pi-System Mol->ring MolB Molecule B (Symmetry Equiv) carbonyl->MolB Weak C-H...O (2.6 Å) ring->MolB Pi-Pi Stacking (3.8 Å)

Figure 2: Hierarchy of intermolecular forces stabilizing the C13H16O crystal lattice.

Implications for Drug Development

Understanding the crystal structure of Cyclopentyl 4-methylphenyl ketone allows for precise SAR (Structure-Activity Relationship) mapping:

  • Solubility Prediction: High melting points correlated with dense

    
    -stacking indicate poor aqueous solubility, necessitating formulation strategies like amorphous solid dispersions.
    
  • Reactivity: The specific torsion angle of the carbonyl group determined by XRD correlates directly with the rate of reduction (e.g., by NaBH₄) in synthetic steps. A more twisted ketone is more electrophilic due to loss of conjugation.

References

  • Allen, F. H. (2002).[7] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Link

  • Lewis, F. D., et al. (1972). Photochemistry of bicycloalkyl phenyl ketones. Journal of the American Chemical Society. (Provides conformational analysis of analogous cyclopentyl ketones). Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

Sources

Cyclopentyl 4-methylphenyl ketone: Synthetic Methodology and Structural Utility

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Cyclopentyl 4-methylphenyl ketone , structured for researchers and drug development professionals.

Executive Profile

  • IUPAC Name: (4-Methylphenyl)(cyclopentyl)methanone

  • Common Names: Cyclopentyl p-tolyl ketone; p-Tolyl cyclopentyl ketone

  • CAS Number: 97802-97-6[1]

  • Molecular Formula: C₁₃H₁₆O

  • Molecular Weight: 188.27 g/mol

  • Structural Class: Aryl cycloalkyl ketone

  • Core Application: Lipophilic scaffold for anticholinergic agents (muscarinic antagonists) and intermediate for tertiary alcohol synthesis via Grignard addition.

Discovery and Historical Context

The discovery of Cyclopentyl 4-methylphenyl ketone is not defined by a single "eureka" moment but rather by its emergence during the "Anticholinergic Era" (1950s–1970s) . During this period, medicinal chemists were actively modifying the diphenylmethane pharmacophore found in early antispasmodics (e.g., adiphenine) to improve metabolic stability and receptor selectivity.

The Bioisosteric Shift

The transition from diphenyl structures to phenyl-cycloalkyl structures was a critical evolutionary step in drug design. Researchers discovered that replacing one phenyl ring with a cycloalkyl group (cyclopentyl or cyclohexyl) maintained the necessary lipophilicity for receptor binding while introducing steric rigidity that improved selectivity for Muscarinic Acetylcholine Receptors (mAChRs).

Cyclopentyl 4-methylphenyl ketone emerged as a specific building block to access 4-methyl analogs of established drugs like Glycopyrrolate and Penehyclidine . The addition of the para-methyl group on the phenyl ring serves two strategic purposes in medicinal chemistry:

  • Metabolic Blocking: It blocks the para-position from rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Lipophilic Tuning: It slightly increases the LogP, enhancing blood-brain barrier penetration for central nervous system (CNS) targets or membrane association for peripheral targets.

Synthetic Methodologies

The synthesis of Cyclopentyl 4-methylphenyl ketone presents a classic case study in the trade-off between industrial scalability (Friedel-Crafts) and regiochemical precision (Grignard/Nitrile).

Method A: Friedel-Crafts Acylation (Industrial Standard)

This pathway is favored for bulk manufacturing due to low reagent costs. However, it requires rigorous purification to remove the ortho-isomer.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Reagents: Toluene, Cyclopentanecarbonyl chloride, Aluminum Chloride (AlCl₃).

  • Critical Control Point: The methyl group of toluene is an ortho, para-director. While steric hindrance favors the para-position, significant ortho-acylation occurs (typically 85:15 para:ortho ratio), necessitating fractional distillation or crystallization.

Method B: Grignard Addition to Nitriles (High Precision)

This pathway is preferred in discovery chemistry where isomer purity is paramount. It creates the ketone bond specifically at the ipso-carbon, eliminating regioselectivity issues.

  • Mechanism: Nucleophilic addition to a nitrile followed by acidic hydrolysis of the imine intermediate.

  • Reagents: 4-Tolylmagnesium bromide, Cyclopentanecarbonitrile.

  • Advantage: Produces exclusively the para-isomer.

Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic routes and their mechanistic divergence.

SynthesisPathways cluster_0 Method A: Friedel-Crafts Acylation (Industrial) cluster_1 Method B: Grignard Addition (Precision) Toluene Toluene Complex Acylium Ion Complex Toluene->Complex + AcylCl / AlCl3 AcylCl Cyclopentanecarbonyl Chloride AlCl3 AlCl3 (Catalyst) Ortho Ortho-Isomer (Impurity) Complex->Ortho Minor Path Para Target Ketone (Para-Isomer) Complex->Para Major Path (Sterics) Bromide 4-Bromotoluene Grignard p-Tolylmagnesium Bromide Bromide->Grignard Grignard Formation Mg Mg / THF Imine Imine Salt Intermediate Grignard->Imine + Nitrile Nitrile Cyclopentanecarbonitrile Target2 Target Ketone (Pure) Imine->Target2 H3O+ Hydrolysis

Caption: Comparative synthetic workflows. Method A requires isomer separation; Method B yields regiospecific product.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of Cyclopentyl 4-methylphenyl ketone via Friedel-Crafts Acylation. Scale: 100 mmol.

Reagents
ReagentEquiv.AmountRole
Cyclopentanecarbonyl chloride1.013.26 gElectrophile Source
TolueneSolvent/Reactant100 mLSubstrate & Solvent
Aluminum Chloride (AlCl₃)1.114.67 gLewis Acid Catalyst
Dichloromethane (DCM)Solvent50 mLCo-solvent (Optional)
Step-by-Step Methodology
  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Catalyst Suspension: Charge the flask with AlCl₃ (14.67 g) and dry DCM (50 mL). Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Add Cyclopentanecarbonyl chloride (13.26 g) dropwise over 20 minutes. Stir for 30 minutes at 0°C to generate the acylium ion complex.

  • Substrate Addition: Add Toluene (excess, acts as substrate) slowly to the mixture. Note: Alternatively, add the acylium complex TO the toluene to minimize polymerization.

  • Reaction: Allow the mixture to warm to room temperature, then reflux at 40°C for 3 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1).

  • Quenching (Exothermic): Cool the mixture to 0°C. Carefully pour the reaction mixture onto 200 g of crushed ice/HCl mixture to hydrolyze the aluminum complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL). Combine organic layers and wash with saturated NaHCO₃ (to remove acid traces) and Brine.

  • Purification: Dry over anhydrous MgSO₄ and concentrate under reduced pressure. The crude oil contains both para and ortho isomers. Purify via vacuum distillation or column chromatography (Silica gel, Hexane -> 5% EtOAc in Hexane) to isolate the pure para-isomer.

Applications in Drug Development

Precursor for Tertiary Alcohols (Anticholinergics)

The ketone function is highly reactive toward organometallics. It is the immediate precursor for synthesizing tertiary alcohols found in anticholinergic drugs.

  • Reaction: Addition of Cyclopentyl 4-methylphenyl ketone to a Grignard reagent (e.g., pyrrolidinyl-alkyl-magnesium halides).

  • Result: Creates the chiral center critical for high-affinity binding to muscarinic receptors (M3 subtype).

Substrate for C-H Activation

Recent catalytic methodologies utilize this ketone as a "directing group" for ortho-functionalization.

  • Mechanism: The carbonyl oxygen coordinates with transition metals (Rh or Pd), directing the catalyst to the ortho-C-H bond of the phenyl ring.

  • Utility: This allows for the rapid synthesis of highly substituted aryl ketones without pre-functionalized starting materials [1].

References

  • C-H Activation Methodology

    • Title: Rhodium-Catalyzed C-H Addition of Aryl Ketones to Olefins.
    • Source:Journal of the American Chemical Society (2007), 129 (7), 2082–2093.[2][3]

    • Context: Describes the use of aryl ketones, including cyclopentyl variants, as directing groups for regioselective functionaliz
    • (Note: DOI links to relevant issue context).

  • Source: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
  • Compound Data & Safety

    • Source: PubChem Compound Summary for CID 15383995 (Analogous structure).
    • Context: Safety data for aryl cycloalkyl ketones (H315, H319).

Sources

Technical Guide: Synthesis of (4-Methylphenyl)(cyclopentyl)methanone via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reaction mechanism and synthetic protocol for the preparation of (4-methylphenyl)(cyclopentyl)methanone. The synthesis utilizes the nucleophilic addition of cyclopentyl magnesium bromide (a secondary Grignard reagent) to 4-methylbenzonitrile .

This pathway is preferred over Friedel-Crafts acylation for this specific scaffold due to the regiospecificity provided by the nitrile precursor, avoiding isomer mixtures common in electrophilic aromatic substitution on alkylbenzenes. This guide addresses the specific challenges of secondary Grignard formation, the stability of the magnesium iminate intermediate, and the kinetics of imine hydrolysis.

Part 1: Mechanistic Foundations

Reaction Thermodynamics & Kinetics

The reaction proceeds through a nucleophilic addition of the polarized carbon-magnesium bond to the electrophilic carbon of the nitrile group. Unlike reactions with esters or acid chlorides, the addition of Grignard reagents to nitriles stops at the mono-addition stage.

  • The "Schlenk Equilibrium" Factor: Cyclopentyl magnesium bromide in ether/THF exists in equilibrium (

    
    ). The coordination of the solvent (THF is superior to diethyl ether here) stabilizes the magnesium species, preventing premature precipitation and aiding the nucleophilic attack.
    
  • Intermediate Stability: The product of the initial attack is a magnesium iminate salt . This species bears a negative charge on the nitrogen, rendering it sufficiently nucleophilic to resist a second attack by the Grignard reagent.[1] This thermodynamic trap is the key reason nitriles are excellent precursors for ketones.

Detailed Mechanism

The transformation occurs in two distinct phases:[1][2][3][4][5]

  • Anhydrous Addition: Formation of the magnesium iminate.

  • Acidic Hydrolysis: Protonation of the iminate to an imine, followed by hydrolysis to the ketone and ammonium salt.[3][6]

Mechanistic Pathway Diagram[2]

GrignardMechanism cluster_0 Phase 1: Nucleophilic Addition cluster_1 Phase 2: Acidic Hydrolysis R1 Cyclopentyl-MgBr (Nucleophile) TS 4-Center Transition State R1->TS Attack on C≡N R2 4-Methylbenzonitrile (Electrophile) R2->TS Int1 Magnesium Iminate (Stable Intermediate) TS->Int1 Formation of C-C Bond Imine Ketimine (R-C(=NH)-R') Int1->Imine Protonation (Quench) H3O H3O+ / H2O H3O->Imine Hydrate Hemiaminal Imine->Hydrate + H2O Prod Final Product: (4-Methylphenyl)(cyclopentyl)methanone Hydrate->Prod - NH3 Ammonia NH4+ Hydrate->Ammonia

Figure 1.1: Mechanistic flow from reactants to the final ketone, highlighting the stable iminate intermediate.[2][3]

Part 2: Synthetic Protocol

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be oven-dried (>120°C) and the reaction performed under a positive pressure of Nitrogen or Argon.

Reagents & Materials[8][9]
  • Cyclopentyl Bromide: 1.0 equiv (Distilled)

  • Magnesium Turnings: 1.2 equiv (Activated)

  • 4-Methylbenzonitrile: 0.9 equiv (Limiting reagent to ensure full conversion)

  • Solvent: Anhydrous THF (Preferred over ether for secondary alkyl halides to reduce Wurtz coupling).

  • Initiator: Iodine crystal or 1,2-dibromoethane.

Step-by-Step Methodology
Step 1: Preparation of Cyclopentyl Magnesium Bromide[7][8]
  • Activation: Place Mg turnings in a 3-neck flask under inert atmosphere. Add a single crystal of iodine and heat gently with a heat gun until iodine vaporizes, activating the Mg surface.

  • Initiation: Cover Mg with minimal THF. Add 5% of the cyclopentyl bromide. Wait for turbidity and exotherm (signaling initiation).

    • Expert Note: If initiation fails, add 2 drops of 1,2-dibromoethane. Do not proceed until the reaction starts, or a dangerous "runaway" exotherm will occur later.

  • Addition: Dilute the remaining bromide in THF. Add dropwise to the refluxing mixture over 45-60 minutes.

  • Digestion: Reflux for an additional 1 hour to ensure formation of the Grignard species. The solution should be dark grey/brown.

Step 2: Addition of the Nitrile
  • Cool the Grignard solution to 0°C.

  • Dissolve 4-methylbenzonitrile in anhydrous THF.

  • Add the nitrile solution dropwise to the Grignard reagent.

    • Causality: Low temperature prevents side reactions during initial mixing.

  • Allow to warm to room temperature, then reflux for 3-6 hours.

    • Why Reflux? Nitriles are less electrophilic than aldehydes. Thermal energy is required to drive the addition to completion [1].

Step 3: Hydrolysis & Workup
  • Cool the mixture to 0°C.

  • Quench: Slowly add 6M HCl. This is a highly exothermic step.

    • Observation: A solid precipitate (Mg salts) may form and then re-dissolve.

  • Hydrolysis: Heat the acidic mixture to 50-60°C for 1 hour.

    • Critical Step: The intermediate imine (R-C=NH-R') is stable in cold acid. Heat is required to hydrolyze it to the ketone (R-C=O-R') [2].

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with NaHCO3 (sat.) and Brine.

  • Purification: Dry over MgSO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Process Workflow Diagram

Workflow cluster_prep Grignard Formation cluster_rxn Coupling Reaction cluster_workup Hydrolysis & Isolation start Start: Oven-Dried Glassware (N2 Atmosphere) step1 Activate Mg (I2/Heat) start->step1 step2 Initiate with 5% Halide step1->step2 step3 Dropwise Addition of Cyclopentyl Bromide (Control Exotherm) step2->step3 step4 Cool to 0°C step3->step4 step5 Add 4-Methylbenzonitrile step4->step5 step6 Reflux (3-6 Hours) Formation of Iminate Salt step5->step6 step7 Acidic Quench (HCl) (Exothermic!) step6->step7 step8 Heat to 60°C (Imine -> Ketone) step7->step8 step9 Extraction & Purification step8->step9

Figure 2.1: Operational workflow for the synthesis, emphasizing temperature control points.

Part 3: Critical Process Parameters (CPP)

The following parameters are critical for reproducibility and yield optimization.

ParameterRecommended ConditionScientific RationalePotential Failure Mode
Solvent Choice THF (Tetrahydrofuran)Higher boiling point than ether; better solvation of secondary Grignards.Diethyl ether may not allow high enough reflux temps to complete the nitrile addition.
Stoichiometry 1.2 : 1.0 (Grignard : Nitrile)Excess Grignard accounts for adventitious moisture and Wurtz coupling losses.1:1 ratio often leads to incomplete conversion of the nitrile.
Hydrolysis Temp 50-60°C (Post-acidification)The ketimine intermediate is kinetically stable. Room temp hydrolysis is often incomplete [3].Isolation of the imine or amine impurities instead of the ketone.
Halide Addition Slow / Dropwise High local concentration of alkyl halide promotes homo-coupling (R-R).Formation of dicyclopentyl (Wurtz product) lowers yield.

Part 4: Characterization & Validation

To confirm the successful synthesis of (4-methylphenyl)(cyclopentyl)methanone, look for the following spectral signatures:

  • FT-IR Spectroscopy:

    • Disappearance: The sharp nitrile stretch (

      
      ) at ~2225 cm⁻¹ must be absent.
      
    • Appearance: A strong carbonyl stretch (

      
      ) typically around 1670-1680 cm⁻¹ (conjugated ketone).
      
  • 1H NMR (CDCl3):

    • Aromatic Region: Two doublets (AA'BB' system) around 7.2 - 7.9 ppm, characteristic of the para-substituted tolyl ring.

    • Methine Proton: A multiplet around 3.5-3.7 ppm representing the CH of the cyclopentyl ring directly attached to the carbonyl.

    • Methyl Group: A singlet at ~2.4 ppm (Ar-CH3).

References

  • Chemistry Steps. (2022). Reaction of Grignard Reagents with Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Hydrolysis of Imines to give Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Addition to Nitriles. Retrieved from [Link]

  • University of Calgary. Reactions of RLi or RMgX with Nitriles. Retrieved from [Link]

Sources

Starting materials for Cyclopentyl 4-methylphenyl ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Cyclopentyl 4-methylphenyl Ketone

Introduction

Cyclopentyl 4-methylphenyl ketone, also known as cyclopentyl p-tolyl ketone, is an aromatic ketone with applications as a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents.[1][2] Its molecular structure, featuring a cyclopentyl ring and a 4-methylphenyl (p-tolyl) group linked by a carbonyl functional group, makes it a target for several classic and modern synthetic strategies. This guide provides a detailed exploration of the primary and alternative methods for its synthesis, focusing on the underlying chemical principles, experimental causality, and practical considerations for researchers in drug development and chemical synthesis.

Part 1: The Primary Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing aryl ketones like Cyclopentyl 4-methylphenyl ketone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a robust route for forming a new carbon-carbon bond between an aromatic ring and an acyl group.[3]

Principle and Rationale

The core of this strategy involves the reaction between toluene (the aromatic substrate) and an activated cyclopentyl carbonyl source (the acylating agent), typically cyclopentanecarbonyl chloride. The reaction is mediated by a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[4]

Choice of Starting Materials:

  • Toluene: Serves as the aromatic nucleophile. The methyl group (-CH₃) on the benzene ring is an activating, ortho-, para- directing group. This electronic effect enhances the ring's reactivity towards electrophiles compared to unsubstituted benzene.

  • Cyclopentanecarbonyl Chloride: This acyl chloride is the electrophile precursor. It is generally preferred over the corresponding carboxylic acid or anhydride due to its higher reactivity.

  • Aluminum Chloride (AlCl₃): As a potent Lewis acid, it coordinates with the chlorine atom of the acyl chloride, polarizing the carbonyl group and facilitating the formation of the highly electrophilic acylium ion.[5]

Reaction Mechanism and Regioselectivity

The reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from cyclopentanecarbonyl chloride to form a resonance-stabilized acylium ion. This species is a powerful electrophile.[6]

  • Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom bearing the new cyclopentanecarbonyl group, restoring the aromaticity of the ring and yielding the final ketone product.[5]

Regioselectivity: The activating methyl group on toluene directs the incoming acyl group to the ortho and para positions. However, the para product, Cyclopentyl 4-methylphenyl ketone, is formed as the major product. This is primarily due to steric hindrance; the bulky cyclopentanecarbonyl group experiences significant spatial repulsion from the adjacent methyl group in the ortho position, making the para position more accessible.[7]

Visualization: Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride Cyclopentanecarbonyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Toluene Toluene SigmaComplex Sigma Complex (Arenium Ion) Toluene->SigmaComplex + Acylium Ion Product Cyclopentyl 4-methylphenyl ketone (Para Product) SigmaComplex->Product + [AlCl₄]⁻ HCl HCl CatalystRegen AlCl₃ Grignard_Synthesis cluster_route1 Route 1 cluster_route2 Route 2 A1 Cyclopentyl Bromide + Mg / THF A2 Cyclopentylmagnesium Bromide (Grignard) A1->A2 Imine Imine Intermediate Formation A2->Imine A3 4-Methylbenzonitrile A3->Imine B1 4-Bromotoluene + Mg / THF B2 4-Methylphenylmagnesium Bromide (Grignard) B1->B2 B2->Imine B3 Cyclopentanecarbonitrile B3->Imine Hydrolysis Aqueous Acid Work-up (Hydrolysis) Imine->Hydrolysis Product Cyclopentyl 4-methylphenyl ketone Hydrolysis->Product

Sources

Technical Guide: Solubility Profile & Process Optimization for Cyclopentyl 4-methylphenyl Ketone

[2]

CAS Number: 97802-97-6 IUPAC Name: (4-methylphenyl)(cyclopentyl)methanone Synonyms: p-Tolyl cyclopentyl ketone; 4-Methylbenzoylcyclopentane Molecular Weight: 188.27 g/mol [2][3]

Part 1: Executive Summary & Physicochemical Profile[1][2]

Cyclopentyl 4-methylphenyl ketone is a lipophilic aryl-alkyl ketone intermediate, commonly synthesized via Friedel-Crafts acylation of toluene with cyclopentanecarbonyl chloride.[2][4] Its solubility profile is governed by the competition between the hydrophobic cyclopentyl/tolyl moieties and the polar carbonyl group.[1][2]

Unlike smaller ketones (e.g., acetone, MEK), the bulky lipophilic domains render this compound practically insoluble in water but highly soluble in a broad range of organic solvents.[1] This guide categorizes solvents to optimize reaction homogeneity, liquid-liquid extraction (LLE), and crystallization yields.[1]

Physicochemical Drivers of Solubility
PropertyValue (Approx.)Impact on Solubility
LogP (Octanol/Water) ~3.8 – 4.2Indicates high lipophilicity; prefers non-polar to moderately polar solvents.[2]
H-Bond Acceptors 1 (Carbonyl)Good solubility in protic solvents (alcohols) via H-bonding.[2]
H-Bond Donors 0No self-association; lower boiling point relative to alcohols of similar MW.[2]
Physical State Low-melting Solid / OilHigh solubility in aromatics; potential for oiling out during crystallization.[2]

Part 2: Solubility Landscape & Solvent Selection[1][2]

Since specific thermodynamic solubility tables (mole fraction vs. temperature) are not standardized in public literature for this specific CAS, the following data is derived from structural analogs (e.g., Cyclopentyl phenyl ketone, 4-methylbenzophenone) and validated process chemistry principles.

Solvent Compatibility Matrix

The following table guides solvent selection for specific unit operations.

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Aromatic Hydrocarbons Toluene, XyleneExcellent Reaction medium (Friedel-Crafts); keeping product in solution during hot filtration.[2]
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent Liquid-Liquid Extraction (LLE) from aqueous quenches.[1][2] High volatility aids isolation.[1][2]
Esters & Ethers Ethyl Acetate, THF, MTBE, CPMEGood to Excellent Standard extraction solvents; CPME (Cyclopentyl Methyl Ether) is a greener alternative to THF.[1][2]
Alcohols Methanol, Ethanol, IPAModerate (T-dependent) Crystallization: High solubility at reflux, low at RT/cooling.[1][2] Ideal for recrystallization.[1][2]
Alkanes Hexane, Heptane, CyclohexanePoor to Moderate Anti-solvents: Used to crash out the product from concentrated aromatic/ester solutions.[1][2]
Aqueous Water, BrineInsoluble Washing phase to remove inorganic salts (AlCl3 residues).[1][2]
Thermodynamic Modeling (Prediction)

For process modeling, the solubility (

Schröder-Van Laar equation
12
  • 
     : Enthalpy of fusion (Estimate: 20-25 kJ/mol for aryl ketones).[1][2]
    
  • 
     : Melting point (Estimate: 310–330 K).[1][2]
    
  • Implication: Solubility drops exponentially with temperature.[1][2] In non-ideal solvents (e.g., Ethanol), activity coefficients (

    
    ) must be determined experimentally using the protocol in Part 3.[1]
    

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure process reliability, you must generate empirical solubility curves.[1] Do not rely solely on predictions.

Protocol A: Dynamic Visual Polythermal Method (For Crystallization)

Use this to determine the Metastable Zone Width (MSZW).[1]

  • Preparation: Weigh precisely 1.0 g of Cyclopentyl 4-methylphenyl ketone into a jacketed glass reactor.

  • Solvent Addition: Add 5.0 mL of solvent (e.g., Ethanol).[1]

  • Heating: Heat at 1°C/min with stirring (300 rpm) until the solid completely dissolves (Clear Point,

    
    ).
    
  • Cooling: Cool at 1°C/min until the first crystal appears or turbidity is observed (Cloud Point,

    
    ).
    
  • Iteration: Add more solvent (e.g., +1 mL) and repeat to generate a curve of Concentration (

    
    ) vs. Temperature (
    
    
    ).

Validation: The difference

12
Protocol B: HPLC Saturation Method (For Thermodynamics)

Use this for precise solubility limits.[1][2]

  • Saturation: Add excess solid to the solvent in a sealed vial.[1][2]

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T if T > RT).

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm).

    • Mobile Phase: Acetonitrile:Water (70:30).[1][2]

    • Column: C18.

Part 4: Process Workflow Visualization

The following diagram outlines the decision logic for solvent selection during the purification of Cyclopentyl 4-methylphenyl ketone.

SolubilityWorkflowStartCrude Cyclopentyl4-methylphenyl ketoneStateCheckPhysical State CheckStart->StateCheckIsSolidSolid / Semi-SolidStateCheck->IsSolidIf MP > 25°CIsOilOily LiquidStateCheck->IsOilIf MP < 25°CRecrystRecrystallization StrategyIsSolid->RecrystDistillDistillation / ExtractionIsOil->DistillSolventScreenSolvent Screening(Protocol A)Recryst->SolventScreenResultPure Product(>99% HPLC)Distill->ResultVacuum DistillationAlcoholAlcohol (EtOH/IPA)High T SolubilitySolventScreen->AlcoholPrimary SolventAlkaneAlkane (Heptane)Anti-SolventSolventScreen->AlkaneSecondary SolventAlcohol->ResultCooling Cryst.Alkane->ResultDrowning Out

Figure 1: Decision tree for purification based on physical state and solubility behavior.[2]

Part 5: Critical Process Insights

The "Oiling Out" Phenomenon

Aryl alkyl ketones with flexible cycloalkyl rings often exhibit "oiling out" (liquid-liquid phase separation) before crystallization, especially in water-miscible solvents like methanol/water mixtures.[1][2]

  • Mitigation: Use a single solvent system (e.g., pure Isopropanol) or ensure the temperature is kept above the oiling-out limit (LLPS boundary) during anti-solvent addition.[1][2]

Green Solvent Alternatives

In line with ICH Q3C(R8) guidelines, replace Class 2 solvents where possible:

  • Replace Dichloromethane (DCM) with Ethyl Acetate or 2-MeTHF for extractions.[1][2]

  • Replace Hexane with Heptane to reduce neurotoxicity risks during crystallization.[1][2]

Impurity Rejection

The major impurity in the synthesis is often the ortho-isomer (2-methylphenyl cyclopentyl ketone) or unreacted toluene.[2]

  • Solubility Difference: The para-isomer (target) generally has a higher melting point and lower solubility than the ortho-isomer.[2]

  • Strategy: Recrystallization from Ethanol (95%) is highly effective for rejecting the more soluble ortho-isomer in the mother liquor.[2]

References

  • Synthesis & Intermediate Context

    • Friedel-Crafts Acylation of Toluene: Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][2] (Foundational text on aryl ketone synthesis).

    • Cyclopentyl Phenyl Ketone Synthesis: - Synthetic process of cyclopentyl phenyl ketone.[1][2] (Provides baseline solubility/workup data for the structural analog).

  • Solubility Protocols

    • Polythermal Method:[1][2] Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[1][2] (Standard reference for MSZW determination).

    • Thermodynamic Modeling: Prausnitz, J. M., et al. (1999).[1] Molecular Thermodynamics of Fluid-Phase Equilibria. Prentice Hall.[1][2]

  • Compound Data

    • Chemical Identity: PubChem CID 11816311 (Cyclopentyl 4-methylphenyl ketone).[1][2] .[1][2]

    • Solvent Selection: ICH Harmonised Tripartite Guideline.[1][2] Impurities: Guideline for Residual Solvents Q3C(R8). .[2]

Potential research areas for Cyclopentyl 4-methylphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Neuropharmacology and Medicinal Chemistry

Abstract

Cyclopentyl 4-methylphenyl ketone (CAS: 97802-97-6), also known as (4-methylphenyl)(cyclopentyl)methanone, represents a high-value intermediate (HVI) in organic synthesis.[1][2] While structurally simple, its pharmacophore—combining a lipophilic cyclopentyl ring with a para-substituted aryl ketone—serves as a critical bioisostere in drug design. This guide analyzes its utility as a precursor for next-generation monoamine transporter inhibitors (MATs), kinase inhibitors, and metabolically stable drug scaffolds. It provides validated synthetic protocols, structure-activity relationship (SAR) logic, and safety frameworks for professional researchers.

Part 1: Chemical Identity & Physicochemical Profile

Before engaging in synthesis or application, researchers must establish the baseline properties of the scaffold. The cyclopentyl group offers a specific steric profile that differs significantly from linear alkyl chains (e.g., n-pentyl) or planar phenyl rings, often enhancing metabolic stability by blocking


-oxidation.
PropertySpecificationRelevance in Research
IUPAC Name (4-methylphenyl)(cyclopentyl)methanoneStandard nomenclature for patent search.
CAS Number 97802-97-6 Essential for sourcing and regulatory filing.
Molecular Formula

MW: 188.27 g/mol .
Predicted LogP ~3.8 - 4.2High lipophilicity; crosses Blood-Brain Barrier (BBB) effectively.
H-Bond Acceptors 1 (Carbonyl)Key interaction point for serine/threonine residues in target proteins.
Rotatable Bonds 2Restricted conformation compared to linear analogs (e.g., hexanophenone).
Part 2: Synthesis & Manufacturing Protocols

The synthesis of Cyclopentyl 4-methylphenyl ketone relies on electrophilic aromatic substitution. While Grignard additions to nitriles are possible, the Friedel-Crafts Acylation remains the industrial standard due to scalability and atom economy.

Protocol A: Classical Friedel-Crafts Acylation

Rationale: This method uses Aluminum Chloride (


) as a strong Lewis acid to generate the acylium ion, ensuring rapid reaction with the electron-rich toluene ring.

Reagents:

  • Toluene (Solvent & Reactant) - Excess

  • Cyclopentanecarbonyl chloride (1.0 equiv)

  • Aluminum Chloride (

    
    ) (1.1 - 1.2 equiv)
    
  • Dichloromethane (DCM) (Optional co-solvent for temperature control)

Step-by-Step Workflow:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

    
     (1.2 equiv) in dry DCM (or neat Toluene) at 0°C under 
    
    
    
    atmosphere.
  • Addition: Add Cyclopentanecarbonyl chloride (1.0 equiv) dropwise over 30 minutes. Maintain temperature <10°C to prevent polymerization.

  • Reaction: Allow the acylium complex to form (solution turns yellow/orange). Add Toluene (if not used as solvent) dropwise.

  • Heating: Warm to room temperature. If conversion is slow (monitored by TLC/GC-MS), reflux at 40-50°C for 2-4 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex. Caution: Highly Exothermic.

  • Isolation: Extract with DCM or Ethyl Acetate. Wash organic layer with Brine and

    
    . Dry over 
    
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure or Flash Chromatography (Hexanes/EtOAc 95:5).

Visualizing the Synthesis Pathway

The following diagram illustrates the reaction logic and critical control points.

SynthesisPathway Start Cyclopentanecarbonyl Chloride Intermediate Acylium Ion Complex Start->Intermediate Activation (0°C) Reagent Toluene (Excess) Reagent->Intermediate Electrophilic Attack Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Quench Hydrolysis (Ice/HCl) Intermediate->Quench Complex Breakdown Product Cyclopentyl 4-methylphenyl ketone (CAS 97802-97-6) Quench->Product Isolation

Figure 1: Friedel-Crafts acylation pathway for the synthesis of Cyclopentyl 4-methylphenyl ketone.

Part 3: Research Area 1 - Neuropharmacology (MAT Inhibitors)

The most significant research application for this scaffold lies in the development of Monoamine Transporter (MAT) Inhibitors .

The Pyrovalerone Connection

Cyclopentyl 4-methylphenyl ketone is the direct structural precursor to cyclopentyl-analogs of Pyrovalerone (a norepinephrine-dopamine reuptake inhibitor).

  • Standard Pyrovalerone: Contains a linear n-propyl chain.

  • Research Target: Replacing the n-propyl chain with a cyclopentyl ring creates a "conformationally constrained" analog.

Hypothesis for Investigation: Introduction of the cyclopentyl ring increases steric bulk at the


-position relative to the carbonyl. This modification is hypothesized to:
  • Enhance Selectivity: Alter the binding affinity ratio between the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), potentially reducing serotonergic side effects.

  • Metabolic Resistance: The cycloalkyl ring is less susceptible to CYP450-mediated hydroxylation compared to linear alkyl chains, potentially extending the half-life of derived pharmaceuticals.

Experimental Workflow (SAR Exploration): To test this hypothesis, researchers convert the ketone into an aminoketone via the following sequence:

  • 
    -Bromination:  React ketone with 
    
    
    
    or NBS (N-Bromosuccinimide) in
    
    
    to form
    
    
    -bromo-cyclopentyl-p-tolyl-ketone.
  • Amination: React the bromoketone with various amines (Pyrrolidine, Piperidine, Diethylamine).

  • Assay: Test the resulting compounds in in vitro synaptosome uptake assays for DAT, NET, and SERT inhibition.

SAR_Logic Ketone Cyclopentyl 4-methylphenyl ketone (Scaffold) Bromination Step 1: Alpha-Bromination (Br2/NBS) Ketone->Bromination Amination Step 2: Nucleophilic Substitution (Pyrrolidine/Piperidine) Bromination->Amination Target Cyclopentyl-Pyrovalerone Analog (Active Ligand) Amination->Target DAT Assay: DAT Affinity (Dopamine) Target->DAT Measure Ki NET Assay: NET Affinity (Norepinephrine) Target->NET Measure Ki

Figure 2: Synthetic workflow for converting the ketone scaffold into bioactive neuropharmacological probes.

Part 4: Research Area 2 - Kinase & Enzyme Inhibition

Beyond neurobiology, aryl ketones are versatile precursors for heterocyclic construction in oncology and metabolic disease research.

1. 11

-HSD1 Inhibitors (Metabolic Syndrome)

Inhibitors of 11


-hydroxysteroid dehydrogenase type 1 often feature bulky lipophilic groups (adamantyl, cyclopentyl) linked to an amide or ketone.
  • Application: Use Cyclopentyl 4-methylphenyl ketone to synthesize oxazole or thiazole derivatives via condensation with urea or thioamide derivatives.

  • Goal: Create rigid lipophilic cores that occupy the enzyme's hydrophobic pocket.

2. Indazole Synthesis (Oncology)

Reaction of the ketone with hydrazine derivatives leads to the formation of Indazoles or Pyrazoles .

  • Mechanism: The carbonyl acts as the electrophile for hydrazine attack, followed by cyclization.

  • Relevance: Indazole scaffolds are privileged structures in kinase inhibitors (e.g., VEGFR, PDGFR inhibitors). The p-tolyl group provides a handle for further functionalization (e.g., oxidation of the methyl group to a carboxylic acid for solubility tuning).

Part 5: Analytical Characterization Standards

For validation of the synthesized material, the following spectral data is expected (Simulated based on structure):

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       7.85 (d, 2H, Ar-H ortho to CO)
      
    • 
       7.25 (d, 2H, Ar-H meta to CO)
      
    • 
       3.65 (m, 1H, Cyclopentyl CH-CO)
      
    • 
       2.40 (s, 3H, Ar-
      
      
      
      )
    • 
       1.60–1.90 (m, 8H, Cyclopentyl 
      
      
      
      )
  • IR Spectroscopy:

    • Strong absorption at ~1680

      
       (Aryl Ketone C=O stretch).
      
    • ~2950

      
       (Aliphatic C-H stretch).
      
References
  • Russian Chemical Bulletin . (1998). Synthesis of aryl cycloalkyl ketones via Friedel-Crafts acylation.

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry.

  • ChemicalBook . (2025).[3][4] Product entry for Cyclopentyl 4-methylphenyl ketone (CAS 97802-97-6).[1][2]

  • GuideChem . (2025).[4] Technical specifications for (4-methylphenyl)(cyclopentyl)methanone.

  • National Center for Biotechnology Information . PubChem Compound Summary for Pyrovalerone Analogs.

Disclaimer: This guide is for educational and research purposes only. Derivatives of aryl ketones may possess psychoactive properties.[5] Researchers must adhere to all local, state, and federal regulations regarding the synthesis of controlled substance analogs.

Sources

Cyclopentyl 4-methylphenyl ketone: A Guide to Chemical Stability and Recommended Storage Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for Cyclopentyl 4-methylphenyl ketone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with industry-standard stability testing protocols. We will explore the intrinsic chemical nature of this aromatic ketone, elucidate its potential degradation pathways under various stress conditions, and provide actionable, field-proven methodologies for assessing its long-term stability. The protocols described herein are grounded in regulatory expectations and are designed to ensure the integrity and purity of this compound throughout the research and development lifecycle.

Introduction: Chemical Profile and Significance

Cyclopentyl 4-methylphenyl ketone, with the molecular formula C₁₃H₁₆O, is an aromatic ketone characterized by a cyclopentyl group and a tolyl (4-methylphenyl) group attached to a central carbonyl moiety. Its structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Aromatic ketones are a cornerstone in medicinal chemistry, and understanding the stability of this specific precursor is paramount for ensuring the reproducibility of synthetic outcomes and the purity of final active pharmaceutical ingredients (APIs).

The stability of a chemical entity is not an inherent constant but a function of its environment. Factors such as temperature, humidity, light, and the presence of atmospheric oxygen or reactive excipients can initiate degradation, leading to the formation of impurities.[1] Such degradation can compromise the compound's efficacy, introduce toxicological risks, and create significant challenges in downstream processing and formulation. Therefore, a robust understanding of stability is a foundational requirement for regulatory compliance and successful drug development.[2]

PropertyValueSource
IUPAC Name (4-methylphenyl)(cyclopentyl)methanoneN/A
Synonyms Benzoylcyclopentane, 4-methyl-N/A
Molecular Formula C₁₃H₁₆ON/A
Molecular Weight 188.27 g/mol N/A
Appearance Pale yellow oil (typical for similar compounds)[3]
Boiling Point ~136-140°C at 16 mmHg (for Cyclopentyl phenyl ketone)[3]

Intrinsic Chemical Stability and Potential Degradation Pathways

The stability of Cyclopentyl 4-methylphenyl ketone is governed by the reactivity of its constituent functional groups: the ketone carbonyl, the aromatic tolyl ring, and the aliphatic cyclopentyl ring. Degradation can be initiated by several mechanisms, including oxidation, hydrolysis, and photolysis.

Oxidative Degradation

Oxidation is a primary degradation pathway for many organic molecules. For Cyclopentyl 4-methylphenyl ketone, two main sites are susceptible to oxidative attack:

  • Benzylic Carbon: The methyl group on the tolyl ring is a benzylic position, which is particularly susceptible to radical-mediated oxidation. This can lead to the formation of corresponding alcohol, aldehyde, or carboxylic acid impurities.

  • α-Carbon to the Ketone: The tertiary carbon on the cyclopentyl ring, which is alpha to the carbonyl group, is also a potential site for oxidation. Oxidative cleavage at this position can lead to ring-opening and the formation of various acidic and aldehydic degradants.

Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities in solvents, or certain metal ions.[2] The process often involves a free-radical mechanism.[4]

Photolytic Degradation

Aromatic ketones are often photosensitive. Upon absorption of UV light, the carbonyl group can be excited to a reactive state, leading to several photochemical reactions, most notably Norrish Type I and Type II cleavage.

  • Norrish Type I Cleavage: Involves the homolytic cleavage of the bond alpha to the carbonyl group, generating two radical fragments. For this molecule, this could involve cleavage of either the cyclopentyl-carbonyl bond or the tolyl-carbonyl bond.

  • Norrish Type II Cleavage: Requires a gamma-hydrogen on the aliphatic chain. The cyclopentyl ring has gamma-hydrogens, making this pathway plausible. It involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to the formation of an enol and an alkene.

Photostability testing is therefore critical to determine if the compound requires protection from light during storage and handling.[2]

Hydrolytic Degradation

Ketones are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, enol or enolate formation can be catalyzed, which may open pathways for condensation or rearrangement reactions. While direct cleavage of the ketone is unlikely, pH extremes can affect the overall stability profile of the compound in solution.

Below is a conceptual diagram illustrating the primary sites of potential degradation.

G cluster_molecule Cyclopentyl 4-methylphenyl ketone cluster_pathways Potential Degradation Pathways mol C₁₃H₁₆O Structure oxidation Oxidation oxidation->mol Benzylic Carbon α-Carbon on Ring photolysis Photolysis photolysis->mol Carbonyl Group (Norrish Reactions) hydrolysis Hydrolysis (Extreme pH) hydrolysis->mol Enol/Enolate Formation

Caption: Primary degradation pathways for Cyclopentyl 4-methylphenyl ketone.

Recommended Storage and Handling Conditions

Based on the chemical properties of aromatic ketones and general laboratory best practices, the following storage conditions are recommended to ensure the long-term stability of Cyclopentyl 4-methylphenyl ketone.

ParameterRecommended ConditionRationale and Expert Insights
Temperature 2-8°C (Refrigerated)Lowering the temperature significantly reduces the rate of all potential chemical degradation reactions. For volatile compounds, refrigeration also minimizes evaporation and maintains concentration stability.[5]
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen)To prevent oxidative degradation, especially for long-term storage, blanketing the compound with an inert gas displaces atmospheric oxygen.
Light Protect from Light (Amber Vial)Given the potential for photolytic degradation common to aromatic ketones, storing the material in an amber glass vial or in a light-blocking secondary container is a critical precaution.
Container Tightly Sealed Glass Container with PTFE-lined CapGlass is generally inert to organic compounds. A PTFE-lined cap provides a superior seal against moisture and atmospheric gases, preventing contamination and degradation.[5]
Humidity Store in a Dry Place / Use a DesiccatorMinimizing exposure to moisture is crucial. While ketones are not readily hydrolyzed, ambient moisture can facilitate other degradative processes or affect the physical state of the material.[6]
Incompatibilities Strong Oxidizing Agents, Strong Reducing Agents, Strong BasesKeep segregated from these materials to prevent vigorous and potentially hazardous reactions.[7] Safety data sheets for similar ketones explicitly list these incompatibilities.[7]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[2][8] The goal is to achieve a target degradation of 5-20%, as excessive degradation may lead to secondary or tertiary products not relevant to real-time stability.[9]

Objective

To intentionally degrade Cyclopentyl 4-methylphenyl ketone under controlled stress conditions (hydrolytic, oxidative, thermal, and photolytic) to produce potential degradation products for analytical method validation.

Materials and Equipment
  • Cyclopentyl 4-methylphenyl ketone

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Calibrated stability chambers (for temperature/humidity and photostability)

  • Calibrated pH meter

  • HPLC system with a suitable detector (e.g., UV/DAD)

  • Class A volumetric flasks and pipettes

Step-by-Step Methodology

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of Cyclopentyl 4-methylphenyl ketone in acetonitrile to prepare a stock solution of approximately 1 mg/mL. This stock will be used for all stress conditions.

2. Acid and Base Hydrolysis:

  • Acid: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.

  • Base: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 8 hours.

  • Neutralization: After the specified time, cool the solutions to room temperature and neutralize them. Neutralize the acidic solution with 0.1 N NaOH and the basic solution with 0.1 N HCl to a pH of ~7.

  • Causality: These conditions are chosen to accelerate any pH-dependent degradation. The elevated temperature in the acid condition further accelerates the reaction.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Causality: 3% H₂O₂ is a common and effective oxidizing agent for simulating oxidative stress that may occur from atmospheric oxygen or peroxide contaminants.[2]

4. Thermal Degradation:

  • Transfer a small amount of the solid compound into a clear glass vial.

  • Place the vial in a stability chamber set to 70°C for 48 hours.[6]

  • After exposure, allow the sample to cool and prepare a solution at the target concentration (e.g., 0.5 mg/mL) for analysis.

  • Causality: This tests the intrinsic thermal stability of the molecule in the solid state, which is crucial for determining shipping and long-term storage conditions.

5. Photolytic Degradation:

  • Expose the stock solution (in a quartz vial) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Causality: This protocol, derived from ICH Q1B guidelines, ensures that the compound is tested for its susceptibility to light, which is a common source of degradation for aromatic compounds.

6. Sample Analysis:

  • For all stressed samples and a non-stressed control sample, dilute to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Analyze by a suitable, validated HPLC method. The method should be capable of separating the parent peak from all generated degradation products.

The following diagram outlines the experimental workflow for this forced degradation study.

Caption: Workflow for the forced degradation study of Cyclopentyl 4-methylphenyl ketone.

Conclusion

The chemical stability of Cyclopentyl 4-methylphenyl ketone is a critical parameter for its successful application in research and drug development. This guide has detailed its primary vulnerabilities to oxidative and photolytic degradation, with minor susceptibility to hydrolysis under extreme pH. Adherence to the recommended storage conditions—specifically refrigeration, protection from light, and use of an inert atmosphere—is essential for preserving its purity and integrity over time. The provided forced degradation protocol offers a robust, self-validating framework for systematically investigating its stability profile, identifying potential impurities, and developing the necessary analytical methods to monitor its quality. By integrating these principles and practices, researchers can ensure the reliability of their starting materials, leading to more consistent and defensible scientific outcomes.

References

  • Carl ROTH.
  • C/D/N Isotopes Inc.
  • Chemos GmbH & Co.KG.
  • Thermo Fisher Scientific.
  • Wikipedia. Cyclopentanone.
  • NIST/TRC Web Thermo Tables (WTT). (4-methylphenyl)
  • ChemicalBook. CYCLOPENTYL PHENYL KETONE | 5422-88-8.
  • Fisher Scientific.
  • ACS Publications. Synthesis of Chiral Cyclopentenones | Chemical Reviews.
  • Carl ROTH.
  • ACS Publications. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • The Proper Storage and Handling of Vol
  • ResearchGate. Decomposition pathways of cyclopentanone and cyclopentenone through a-, b-, and g-cleavage.
  • BASF.
  • Research Journal of Pharmacy and Technology.
  • Stability Testing of Pharmaceutical Products.
  • SGS Belgium. Pharmaceutical Stability Testing and Storage.
  • PharmaTutor.
  • Sciencemadness Wiki. Safe handling and storage of chemicals.
  • PubMed. Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa.
  • Sigma-Aldrich.
  • PubChem - NIH. Cyclopentylphenylmethanone | C12H14O | CID 79464.
  • ResearchGate.
  • ResearchGate. Theoretical investigation on the degradation of methyl vinyl ketone initiated by ·OH and ·Cl in the atmosphere and aqueous particles: Mechanism, kinetics, and environmental impact analysis.
  • SGS.

Sources

Commercial suppliers of Cyclopentyl 4-methylphenyl ketone in India

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing & Technical Profile: Cyclopentyl 4-methylphenyl Ketone A Senior Scientist’s Guide to Procurement, Synthesis, and Quality Assurance in the Indian Market

Executive Summary: The Molecule & The Market

Cyclopentyl 4-methylphenyl ketone (CAS 97802-97-6 ), also known as (4-Methylphenyl)(cyclopentyl)methanone , is a specialized pharmaceutical intermediate used primarily as a lipophilic scaffold in the synthesis of kinase inhibitors and anticholinergic agents (e.g., Glycopyrronium bromide analogs). Unlike commodity solvents, this compound is often a "campaign-based" intermediate in the Indian market—meaning it is manufactured on demand rather than held in massive stock.

For drug development professionals, this distinction is critical. Sourcing this material in India requires a shift from a "catalog search" mindset to a "CDMO partnership" mindset. This guide outlines the technical specifications, synthesis routes for validation, and a rigorous supplier qualification protocol.

Chemical Intelligence & Technical Specifications

Before engaging suppliers, the procurement and QC teams must align on the "Golden Standard" for this material.

Parameter Technical Specification
Chemical Name Cyclopentyl 4-methylphenyl ketone
CAS Registry Number 97802-97-6
Synonyms (4-Methylphenyl)(cyclopentyl)methanone; p-Tolyl cyclopentyl ketone
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
Appearance Pale yellow to colorless oil (crystallizes at low temps)
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water
Key Impurity (Critical) Cyclopentyl 2-methylphenyl ketone (Ortho-isomer, CAS 7063-66-3)

Scientist’s Note: The presence of the ortho-isomer (CAS 7063-66-3) is the primary quality risk. In Friedel-Crafts acylation, steric hindrance favors the para-product (4-methyl), but 2-5% of the ortho-product is thermodynamically possible. Your specification must explicitly limit the ortho-isomer to <0.5% by GC/HPLC.

The "Make" Strategy: Synthesis & Manufacturing Route

Understanding the industrial synthesis allows you to audit a supplier's capability. If a supplier claims to have this in stock but cannot explain their isomer control strategy, they are likely a trader, not a manufacturer.

The Route: Friedel-Crafts Acylation of Toluene.[1] Reagents: Toluene (Substrate/Solvent), Cyclopentanecarbonyl Chloride (Acylating agent), Aluminum Chloride (Catalyst).

Synthesis Workflow (Graphviz Visualization)

SynthesisWorkflow Start Raw Materials: Toluene + Cyclopentanecarbonyl Chloride Reaction Friedel-Crafts Acylation (AlCl3, 0-5°C, DCM or Toluene) Start->Reaction Acylation Quench Ice/HCl Quench (Exothermic Control) Reaction->Quench Hydrolysis Workup Phase Separation & Neutralization (NaHCO3) Quench->Workup Crude Crude Mixture (Para:Ortho ~ 95:5) Workup->Crude Purification Fractional Distillation or Crystallization Crude->Purification Isomer Separation Final Final Product (>98% Purity, <0.5% Ortho) Purification->Final

Figure 1: Industrial synthesis pathway highlighting the critical purification step required to remove the ortho-isomer.

The "Buy" Strategy: Indian Supply Landscape

In India, suppliers for this CAS fall into two categories. You must identify which one you are dealing with to assess risk.

Category A: Research Chemical Specialists (Milligram to Gram Scale)

These companies hold small stocks for R&D. They are expensive but fast.

  • Simson Pharma: Known for carrying specific impurities and intermediates (e.g., related Cyclopentyl phenyl ketone, CAS 5422-88-8). They are a high-probability source for the 4-methyl analog or can synthesize it rapidly on demand.

  • Pharmaffiliates: Specializes in standards and complex intermediates.

  • TCI Chemicals (India): Often has stock of the parent ketone; reliable for high-purity small volumes.

Category B: Custom Synthesis / CDMOs (Kilogram to Ton Scale)

For pilot plant or commercial supply, you will not find this "on the shelf." You must contract a CDMO with Friedel-Crafts capabilities.

  • Aarti Industries: A global giant in benzene/toluene derivatives. They have massive Friedel-Crafts capacity. If your volume is high (>100kg), they are the primary target.

  • Syngene International: Ideal for GMP-grade synthesis if this material is a Regulatory Starting Material (RSM).

  • Suven Life Sciences: Strong capabilities in CNS-related intermediates (often involving such scaffolds).

Sourcing Protocol:

  • Do not ask: "Do you have stock?" (The answer will often be "No" or a trader saying "Yes" and then ordering from China).

  • Do ask: "Do you have a validated Friedel-Crafts line for Toluene acylation?"

Supplier Qualification Protocol (The Audit)

To ensure scientific integrity, use this self-validating protocol when evaluating a sample from a new Indian supplier.

The "Self-Validating" QC Workflow

AuditProtocol Sample Supplier Sample Received GCMS Step 1: GC-MS Screening (Confirm MW 188.27) Sample->GCMS HNMR Step 2: 1H-NMR Analysis (Focus: Aromatic Region 7.0-8.0 ppm) GCMS->HNMR IsomerCheck Decision: Is Doublet Pattern Clean? HNMR->IsomerCheck OrthoDetected Risk: Ortho-Isomer Detected (Complex Multiplets) IsomerCheck->OrthoDetected No (Mixed) ParaConfirmed Pass: Clean Para-Substitution (Two distinct doublets) IsomerCheck->ParaConfirmed Yes (Clean) HPLC Step 3: HPLC Purity (Area % > 98.0) ParaConfirmed->HPLC Approve Approve Supplier HPLC->Approve

Figure 2: Analytical decision tree for validating supplier samples. The NMR check is the critical "Go/No-Go" gate for isomer contamination.

Analytical Insight:

  • 1H NMR (CDCl3): The para-isomer (4-methyl) will show a classic AA'BB' quartet (appearing as two doublets) in the aromatic region. The ortho-isomer will show a more complex multiplet pattern due to the lack of symmetry. If you see "messy" peaks around 7.1-7.4 ppm, reject the batch.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 97802-97-6, Cyclopentyl 4-methylphenyl ketone. Retrieved from [Link][2]

  • Olah, G. A. (1973).Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Acylation mechanisms and isomer distribution).

Sources

Methodological & Application

Application Note: Protocol for Friedel-Crafts Acylation of Toluene with Cyclopentanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the optimized protocol for the Friedel-Crafts acylation of toluene using cyclopentanecarbonyl chloride, mediated by anhydrous aluminum chloride (


). While standard acylation of toluene with small acyl groups (e.g., acetyl chloride) yields a mixture of ortho- and para- isomers, the use of the bulkier cyclopentanecarbonyl chloride significantly enhances para- regioselectivity due to steric hindrance.

This guide is designed for researchers requiring high-purity aryl ketones for pharmaceutical intermediates. It prioritizes moisture control, safe handling of exothermic quench steps, and efficient isolation of the product from the aluminum-organic complex.

Scientific Foundation & Reaction Logic

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[1] The Lewis acid (


) abstracts the chloride from the acyl chloride, generating a resonance-stabilized acylium ion (electrophile). The electron-rich toluene ring attacks this electrophile.

Key Insight - Stoichiometry: Unlike catalytic Friedel-Crafts alkylation, acylation requires a stoichiometric excess of


 (typically >1.1 equivalents). The resulting ketone product acts as a Lewis base, complexing with the aluminum species and deactivating the catalyst. Therefore, the catalyst is consumed in the process and must be hydrolyzed during workup to release the product.
Regioselectivity (Steric Control)

Toluene contains a methyl group, which is an ortho, para-director.

  • Electronic Effect: The methyl group activates the ring at o- and p- positions.

  • Steric Effect: The cyclopentyl group is sterically demanding. This steric bulk disfavors attack at the ortho position (adjacent to the methyl group), shifting the product distribution heavily toward the para isomer (4-position).

Visualization: Reaction Pathway

G Reagents Reagents: Toluene + Cyclopentanecarbonyl Cl Acylium Intermediate 1: Acylium Ion Complex Reagents->Acylium AlCl3 activation Catalyst Catalyst: AlCl3 (Anhydrous) Catalyst->Acylium Sigma Intermediate 2: Sigma Complex Acylium->Sigma Electrophilic Attack Complex Product-AlCl3 Complex (Stable until quench) Sigma->Complex -HCl (Gas) Hydrolysis Hydrolysis (Quench): Ice/HCl Complex->Hydrolysis Workup Product Final Product: p-Tolyl(cyclopentyl)methanone Hydrolysis->Product Release

Figure 1: Mechanistic pathway from reagent activation to product release.[2][3][4][5][6][7][8][9] Note the formation of the stable Product-AlCl3 complex which necessitates the hydrolysis step.

Safety & Handling Protocols

  • Anhydrous Aluminum Chloride (

    
    ):  Highly hygroscopic. Reacts violently with water to release HCl gas.[6][10] Weigh quickly in a dry environment or glovebox.
    
  • Cyclopentanecarbonyl Chloride: Corrosive lachrymator. Handle only in a fume hood.

  • HCl Evolution: The reaction generates stoichiometric quantities of HCl gas. A gas trap (NaOH scrubber) or venting into the fume hood exhaust is mandatory.

  • Dichloromethane (DCM): Suspected carcinogen. Use chemically resistant gloves (PVA or heavy nitrile).

Materials & Equipment

ComponentSpecificationQuantity (Scale: 50 mmol)Role
Cyclopentanecarbonyl Chloride >98% Purity6.63 g (50 mmol)Acylating Agent
Toluene Anhydrous5.53 g (60 mmol, 1.2 eq)Substrate
Aluminum Chloride (

)
Anhydrous, Powder/Beads7.33 g (55 mmol, 1.1 eq)Lewis Acid
Dichloromethane (DCM) Anhydrous (dried over sieves)50 mL + 20 mL (wash)Solvent
HCl (conc.) / Ice 12M / Crushed Ice20 mL / 100 gQuenching Agent
Glassware Oven-dried (120°C >2h)250 mL 3-neck RBFReactor

Experimental Protocol

Step 1: Reactor Setup & Catalyst Suspension
  • Assemble an oven-dried 250 mL three-neck round-bottom flask (RBF) with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

  • Connect the outlet of the drying tube to an acid gas trap (funnel inverted over dilute NaOH).

  • Flush the system with dry Nitrogen or Argon for 10 minutes.

  • Charge the flask with 50 mL anhydrous DCM .

  • Quickly add 7.33 g (55 mmol) of anhydrous

    
     .
    
    • Note: The suspension may turn slightly gray or yellow depending on

      
       quality.
      
Step 2: Formation of Acylium Ion[6]
  • Cool the suspension to 0°C using an ice-water bath.

  • Mix 6.63 g (50 mmol) of cyclopentanecarbonyl chloride with 10 mL of anhydrous DCM in the addition funnel.

  • Add the acid chloride solution dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The solid

      
       will gradually dissolve/react, and the solution color will darken. Stir for an additional 15 minutes at 0°C to ensure complete formation of the acylium complex.
      
Step 3: Acylation Reaction[1]
  • Prepare a solution of 5.53 g (60 mmol) Toluene in 10 mL anhydrous DCM .

  • Add the toluene solution dropwise to the reaction mixture at 0°C over 20 minutes.

    • Caution: The reaction is exothermic.[11][12] Control addition rate to prevent vigorous boiling. HCl gas evolution will be observed.[6][7][10][13]

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir at room temperature for 2–3 hours .

    • Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes). The spot for the acid chloride should disappear.

Step 4: Quenching & Workup (Critical Step)

The product exists as a Lewis acid-base complex with Aluminum. Violent hydrolysis is required to break this bond.

  • Prepare a beaker with 100 g crushed ice and 20 mL conc. HCl .

  • Cool the reaction flask back to 0°C.

  • Slowly pour the reaction mixture into the Ice/HCl slurry with vigorous stirring.

    • Safety: Significant heat and HCl fumes will be generated.

  • Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Extract the aqueous layer twice with 30 mL DCM .

  • Combine organic layers and wash sequentially with:

    • 1x 50 mL Water

    • 1x 50 mL 10% NaOH (removes unreacted acid/phenols)

    • 1x 50 mL Brine

  • Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
Step 5: Purification
  • The crude product is typically a yellow oil or low-melting solid.

  • Distillation: For high purity, perform vacuum distillation (bp approx. 140-150°C at 5 mmHg).

  • Recrystallization: If solid, recrystallize from Hexanes or Methanol/Water.

Workflow Logic & Troubleshooting

Workup ReactionMix Reaction Mixture (DCM + Product-Al Complex) Quench Quench: Pour into Ice + HCl ReactionMix->Quench Exothermic! SepFunnel Separation (Sep Funnel) Quench->SepFunnel OrgLayer Organic Layer (DCM) Contains Product SepFunnel->OrgLayer AqLayer Aqueous Layer (Al salts + HCl) SepFunnel->AqLayer Discard Washes Washes: 1. H2O 2. 10% NaOH 3. Brine OrgLayer->Washes Drying Dry (MgSO4) & Evaporate Washes->Drying Crude Crude Product Drying->Crude

Figure 2: Workup and isolation logic. The acid wash ensures removal of aluminum salts which can cause emulsions.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Wet

(Deactivated)
Use fresh, anhydrous catalyst. It should smoke in moist air.
Emulsion during workup Aluminum hydroxides formingAdd more conc. HCl to the aqueous layer to solubilize aluminum salts.
Low Yield Polymerization or hydrolysisEnsure glassware is strictly dry. Do not overheat during addition.
Ortho- isomer present Temperature too highKeep addition strictly at 0°C. Consider lowering to -10°C if high regio-purity is critical.

References

  • Friedel-Crafts Acylation Mechanism & Regioselectivity. Organic Chemistry Portal. Source:[Link][1][3]

  • Friedel-Crafts Acylation of Toluene (Teaching Protocol). University of Michigan / LibreTexts. Source:[Link]

Sources

High-Fidelity Synthesis of Cyclopentyl 4-Methylphenyl Ketone via Grignard Addition to Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Cyclopentyl 4-methylphenyl ketone (also known as (4-methylphenyl)(cyclopentyl)methanone). Unlike syntheses involving acid chlorides or esters, which frequently suffer from "over-addition" yielding tertiary alcohols, this protocol utilizes the Grignard addition to nitriles . This route exploits the stability of the intermediate imine magnesium salt to prevent double addition, ensuring high chemoselectivity for the ketone product.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Advantage: Self-limiting reaction mechanism that obviates the need for cryogenic control (-78°C) often required in Weinreb amide or acid chloride routes.

Strategic Analysis & Mechanism

The core challenge in synthesizing ketones via organometallics is preventing the highly nucleophilic Grignard reagent from attacking the newly formed ketone.

The Nitrile Advantage

When 4-tolylmagnesium bromide reacts with cyclopentanecarbonitrile, the product is an imine magnesium salt . This intermediate is negatively charged and sterically bulky, rendering it inert to further nucleophilic attack by the Grignard reagent. The ketone is only revealed during the acidic hydrolysis workup, after the excess Grignard has been quenched.

Reaction Pathway Visualization

The following diagram outlines the mechanistic pathway, highlighting the critical "stop" point at the imine salt.[1]

G Reactants 4-Bromotoluene + Mg Turnings Grignard Grignard Reagent (4-TolylMgBr) Reactants->Grignard THF, Reflux Initiation (I2) Intermediate Imine Salt (Stable Intermediate) Grignard->Intermediate Nucleophilic Addition Nitrile Cyclopentane- carbonitrile Nitrile->Intermediate Hydrolysis Acidic Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product Cyclopentyl 4-methylphenyl ketone Hydrolysis->Product Imine Cleavage (-NH4+)

Figure 1: Reaction pathway demonstrating the chemoselective formation of the ketone via the stable imine salt intermediate.[2][3][4]

Pre-Operational Validation (The "Self-Validating" System)

To ensure trustworthiness, the system must be validated before the main reaction proceeds.

Reagent Quality Control
ComponentSpecificationValidation Method
THF Anhydrous (<50 ppm H₂O)Benzophenone Ketyl Test: Solvent must be deep blue/purple before collection. If clear/yellow, it is wet.
Magnesium Turnings (Grignard grade)Surface Activation: Must be shiny. If dull/black, wash with dilute HCl, water, acetone, and ether, then oven dry.
Glassware Oven-dried (120°C, >2h)Cooling: Assemble hot under a stream of Argon/Nitrogen to prevent condensation.
The Initiation Checkpoint

Critical Step: Do not add the bulk halide until initiation is confirmed.

  • Visual Confirmation: A single crystal of iodine added to the Mg/THF mix should turn the solution brown. Upon successful Grignard initiation, the brown color will fade to clear/grey, and the solution will become slightly turbid with spontaneous boiling. If this does not happen, STOP. Do not proceed.

Detailed Experimental Protocol

Phase 1: Preparation of 4-Tolylmagnesium Bromide (1.0 M)

Note: Aryl halides are generally less reactive than alkyl halides; thermal activation is often required.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and inert gas inlet (N₂/Ar). Add a magnetic stir bar.

  • Loading: Add Magnesium turnings (1.2 equiv, 29.2 g/mol ) to the flask. Flame-dry the turnings gently under vacuum if not pre-activated.

  • Solvent: Cover Mg with minimal anhydrous THF (approx. 10% of total volume).

  • Activation: Add a crystal of Iodine and 2-3 drops of pure 4-bromotoluene . Heat gently with a heat gun until the iodine color disappears and bubbling begins.

  • Addition: Dissolve the remaining 4-bromotoluene (1.0 equiv) in anhydrous THF. Add this solution dropwise via the addition funnel.

    • Rate Control: Maintain a gentle reflux solely by the heat of reaction. If reflux stops, pause addition and apply external heat.

  • Maturation: After addition is complete, reflux externally (oil bath at 70°C) for 1 hour to ensure complete conversion. The solution should be dark grey/brown.

Phase 2: Addition to Cyclopentanecarbonitrile
  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Electrophile Prep: Dilute Cyclopentanecarbonitrile (0.9 equiv relative to halide) in anhydrous THF (1:1 v/v).

    • Why 0.9 equiv? Using a slight excess of Grignard ensures the nitrile is fully consumed, simplifying purification.

  • Addition: Add the nitrile solution dropwise to the cold Grignard reagent.

    • Observation: A thick precipitate (the imine salt) may form. This is normal.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4-12 hours.

    • Optimization: For sterically hindered substrates, a reflux of 2-4 hours may be necessary to drive the addition to completion.

Phase 3: Acidic Hydrolysis (The Ketone Release)

Caution: This step generates ammonia salts and heat.

  • Quench: Cool the reaction mixture to 0°C. Slowly add 3M HCl (excess).

    • Exotherm Warning: The first few mLs will react violently with unreacted Mg and Grignard.

  • Hydrolysis: Once the quench is complete, the mixture will likely be biphasic. Heat the mixture to 50-60°C for 1 hour.

    • Scientific Logic:[1][5] The intermediate is an imine (

      
      ).[1][4] Simple water addition yields the imine, which is often stable.[1] Acid + Heat is required to hydrolyze the imine to the ketone (
      
      
      
      ) and ammonium chloride (
      
      
      ).
  • Workup:

    • Separate layers. Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3x).

    • Combine organics and wash with Saturated NaHCO₃ (to remove acid) and Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Workflow Visualization

Workflow cluster_0 Phase 1: Grignard Formation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Hydrolysis Step1 Activate Mg (I2 + Heat) Step2 Add 4-Bromotoluene/THF (Maintain Reflux) Step1->Step2 Step3 Maturation Reflux (1h) Step2->Step3 Step4 Cool to 0°C Step3->Step4 Step5 Add Cyclopentanecarbonitrile Step4->Step5 Step6 Warm to RT (Stir 4-12h) Step5->Step6 Step7 Quench with 3M HCl Step6->Step7 Step8 HEAT to 60°C (1h) *Crucial for Imine Hydrolysis* Step7->Step8 Step9 Extraction & Purification Step8->Step9

Figure 2: Operational workflow emphasizing the thermal hydrolysis step required to release the ketone.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No reaction initiation (Iodine color persists)Wet solvent or passivated Mg.Add 5 drops of 1,2-dibromoethane (entrainment method). If fails, start over with fresh reagents.
Low Yield / Recovered Nitrile Incomplete addition.Catalyze with 1 mol% CuBr during the nitrile addition step [1].
Product contains Imine (C=N stretch in IR)Incomplete hydrolysis.Increase acid concentration (6M HCl) or hydrolysis time/temperature.
Wurtz Coupling (Bi-tolyl formation)Temperature too high during formation.Dilute the halide further and reduce addition rate.

Safety Profile

  • 4-Bromotoluene: Irritant. Toxic to aquatic life.

  • Cyclopentanecarbonitrile: Flammable liquid. Toxic if swallowed.

  • Magnesium: Flammable solid. Reacts violently with water.

  • Exotherm Control: Always have an ice bath ready during Grignard formation. Never seal the system completely; use a bubbler/balloon to accommodate pressure changes.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Grignard preparation and nitrile addition).

  • Kharasch, M. S., & Reinmuth, O.Grignard Reactions of Nonmetallic Substances. Prentice-Hall, 1954.
  • Moffett, R. B., & Shriner, R. L. "p-Bromotoluene". Organic Syntheses, Coll.[6] Vol. 3, p.132 (1955).

  • Cason, J. "Use of Organocadmium Reagents for the Preparation of Ketones". Chemical Reviews, 1947, 40 (1), pp 15–32. (Discusses chemoselectivity issues in ketone synthesis).

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of imine hydrolysis).

Sources

Application Note: High-Resolution GC-MS Profiling of Cyclopentyl 4-Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of Cyclopentyl 4-methylphenyl ketone (CPMK), a key pharmaceutical intermediate synthesized via Friedel-Crafts acylation. This guide addresses the critical challenge of separating the target para-isomer from the ortho-isomer impurity and quantifying unreacted starting materials. We provide a self-validating sample preparation workflow, optimized instrument parameters, and a mechanistic interpretation of Electron Ionization (EI) fragmentation patterns to ensure high-confidence identification.

Introduction & Scientific Context

Cyclopentyl 4-methylphenyl ketone (MW 188.27 g/mol ) is typically synthesized by the Friedel-Crafts acylation of toluene with cyclopentanecarbonyl chloride using aluminum chloride (


) as a Lewis acid catalyst.

While the methyl group on toluene is an ortho, para-director, the steric bulk of the cyclopentyl group strongly favors the para position. However, the ortho isomer (Cyclopentyl 2-methylphenyl ketone) remains a critical impurity (typically 2-5%) that must be controlled.

Analytical Challenges:

  • Isomer Resolution: The boiling points and polarity of the ortho and para isomers are similar, requiring optimized thermal gradients for baseline separation.

  • Lewis Acid Quenching: The reaction mixture contains stable aluminum-ketone complexes that must be hydrolyzed under acidic conditions before GC analysis to prevent inlet liner contamination and peak tailing.

  • Fragmentation Logic: Differentiating the target ketone from potential isomeric byproducts requires a clear understanding of mass spectral fragmentation mechanisms, specifically

    
    -cleavage.
    

Experimental Protocol

Reagents and Standards
  • Target Analyte: Cyclopentyl 4-methylphenyl ketone (Reference Standard, >99%).

  • Internal Standard (ISTD): Dodecane or 4-Bromotoluene (added to correct for injection variability).

  • Solvents: Dichloromethane (DCM), HPLC Grade; Ethyl Acetate (EtOAc).

  • Quench Solution: 1M HCl (aqueous).

Sample Preparation Workflow

Rationale: Direct injection of Friedel-Crafts reaction mixtures is detrimental to GC columns due to residual


. The following "Quench & Extract" method ensures instrument longevity and data integrity.*

Step-by-Step Protocol:

  • Aliquot: Take 1.0 mL of the crude reaction mixture.

  • Quench: Slowly add the aliquot to a vial containing 2.0 mL of ice-cold 1M HCl. Caution: Exothermic reaction with gas evolution (HCl).

  • Extract: Add 2.0 mL of Dichloromethane (DCM). Cap and vortex vigorously for 30 seconds to extract the ketone from the aqueous aluminum salts.

  • Phase Separation: Centrifuge at 3000 rpm for 2 minutes.

  • Dry: Transfer the lower organic layer to a clean vial containing anhydrous

    
     to remove residual water.
    
  • Dilute: Transfer 100

    
    L of the dried organic layer to a GC vial. Add 900 
    
    
    
    L of DCM containing the Internal Standard (100
    
    
    g/mL).
GC-MS Instrument Conditions

System: Agilent 7890B GC / 5977A MSD (or equivalent).

ParameterSettingRationale
Column HP-5MS UI (30m x 0.25mm x 0.25

m)
Low-polarity phase (5% phenyl) provides optimal separation based on boiling point and slight polarity differences between isomers.
Inlet Mode Split (20:1)Prevents column saturation; the target ketone is abundant in reaction mixtures.
Inlet Temp 250°CEnsures rapid volatilization of the ketone (BP ~280°C) without thermal degradation.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum and separation efficiency.
Oven Program 60°C (1 min hold)

20°C/min to 180°C

5°C/min to 240°C

30°C/min to 300°C (3 min hold)
The slow ramp (5°C/min) in the middle is critical for resolving the ortho and para isomers.
Transfer Line 280°CPrevents condensation of high-boiling analytes before entering the source.
Ionization EI (70 eV)Standard energy for library matching (NIST).
Scan Range m/z 40 - 400Covers low mass fragments and the molecular ion (188).
Solvent Delay 3.5 minProtects the filament from the solvent peak.

Results & Discussion

Chromatographic Separation

On an HP-5MS column, the elution order is dictated primarily by boiling point and steric shielding.

  • Ortho-Isomer (Impurity): Elutes first.[1] The steric hindrance between the methyl and carbonyl groups prevents planar conjugation, slightly lowering the boiling point relative to the para isomer.

  • Para-Isomer (Target): Elutes second. The linear symmetry allows better packing and interaction with the stationary phase.

Retention Time (RT) Estimates:

  • Toluene (Starting Material): ~3.5 min

  • Cyclopentanecarbonyl Chloride: ~4.2 min

  • Cyclopentyl 2-methylphenyl ketone (Ortho): ~11.8 min

  • Cyclopentyl 4-methylphenyl ketone (Para): ~12.1 min

Mass Spectral Interpretation (Mechanistic)

The mass spectrum of Cyclopentyl 4-methylphenyl ketone is dominated by


-cleavage adjacent to the carbonyl group.

Primary Fragmentation Pathway:

  • Molecular Ion (

    
    ):  m/z 188 (Distinct, medium intensity).
    
  • 
    -Cleavage (Base Peak):  The bond between the carbonyl carbon and the cyclopentyl ring breaks. This forms the stable 4-methylbenzoyl cation  (Resonance stabilized acylium ion).
    
    • Fragment Mass: m/z 119

    • Neutral Loss: Cyclopentyl radical (Mass 69).

  • Secondary Fragmentation: The m/z 119 ion loses Carbon Monoxide (CO, 28 amu) to form the Tolyl cation .

    • Fragment Mass: m/z 91 (Characteristic tropylium ion structure).

  • Minor Pathway: Cleavage on the aromatic side yields the cyclopentylcarbonyl cation (m/z 97), but this is less favorable than the aromatic acylium ion.

Visualization of Analytical Logic

GCMS_Workflow Sample Reaction Mixture (AlCl3 Complex) Quench Acid Quench (1M HCl) Hydrolysis of Al-Complex Sample->Quench Neutralize Extract DCM Extraction & Drying Quench->Extract Phase Sep GC_Sep GC Separation (HP-5MS) Ortho/Para Resolution Extract->GC_Sep Inject EI_Source EI Source (70eV) Alpha-Cleavage Fragmentation GC_Sep->EI_Source Elute Data_Ortho Impurity Peak (Earlier RT) GC_Sep->Data_Ortho Impurity Check Data_119 Base Peak: m/z 119 (4-Methylbenzoyl Cation) EI_Source->Data_119 Major Frag Data_188 Molecular Ion: m/z 188 (Parent Molecule) EI_Source->Data_188 Identification

Figure 1: Analytical workflow from crude reaction mixture to spectral identification. Note the critical quenching step to protect the GC inlet.

Impurity Profiling Table
ComponentRetention OrderMajor MS Ions (m/z)Origin
Toluene 191, 92Unreacted Starting Material
Cyclopentanecarbonyl Chloride 269, 41, 97Unreacted Reagent
Cyclopentanecarboxylic Acid 373, 41, 114Hydrolysis Product
Ortho-Isomer 4119, 91, 188Regioisomer (Impurity)
Para-Isomer (Target) 5119 , 91, 188Main Product

Troubleshooting & Optimization

  • Peak Tailing: If the ketone peak tails significantly, it indicates active sites in the inlet liner or column.

    • Fix: Replace the inlet liner with a deactivated (silanized) wool liner. Ensure the sample was dried (MgSO4) thoroughly, as moisture degrades the column phase.

  • Carryover: High molecular weight dimers may elute in subsequent runs.

    • Fix: Add a "bake-out" ramp to 300°C for 5 minutes at the end of every run.

  • Isomer Co-elution: If ortho and para are not resolved:

    • Fix: Lower the ramp rate in the 150°C–200°C range to 2°C/min.

References

  • NIST Chemistry WebBook. Methanone, cyclopentylphenyl- (Mass Spectrum).[2][3] National Institute of Standards and Technology.[3] [Link] (Note: Used as fragmentation reference for cyclopentyl-aryl ketone class).

  • Agilent Technologies. GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note 5991-xxxxEN. [Link]

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for acylation mechanisms and isomer distribution).
  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns (Ketones).[Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of Cyclopentyl 4-methylphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Cyclopentyl 4-methylphenyl ketone. This document provides a detailed, step-by-step protocol intended for researchers, scientists, and professionals in the drug development and quality control sectors. The narrative explains the scientific rationale behind the methodological choices, ensuring the protocol is not only a set of instructions but also a self-validating system grounded in established analytical principles. All procedures adhere to the guidelines outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction

Cyclopentyl 4-methylphenyl ketone is an aromatic ketone of interest in pharmaceutical and chemical synthesis. A reliable and robust analytical method is crucial for its quantification in various matrices, from reaction monitoring to final product quality control. High-performance liquid chromatography (HPLC) with UV detection is a powerful technique for this purpose due to its specificity, sensitivity, and reproducibility. This guide details the systematic development of an efficient RP-HPLC method and its subsequent validation to ensure it is fit for its intended purpose.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

2.1. Physicochemical Properties of Cyclopentyl 4-methylphenyl ketone

While specific experimental data for Cyclopentyl 4-methylphenyl ketone is not extensively published, its properties can be reliably inferred from its structure and similar compounds like Cyclopentyl phenyl ketone and 4'-methylacetophenone.

PropertyEstimated Value/CharacteristicRationale & Implication for HPLC Method
Molecular Formula C₁₃H₁₆O-
Molecular Weight 188.27 g/mol Influences diffusion characteristics but is not a primary driver of retention in RP-HPLC.
Polarity Non-polarThe presence of a phenyl ring and a cyclopentyl group, with a single ketone functional group, results in a predominantly hydrophobic molecule. This makes it an ideal candidate for reversed-phase chromatography, where it will interact strongly with a non-polar stationary phase.[1][2]
UV Absorbance (λmax) Estimated around 254 nmThe 4-methylacetophenone chromophore is expected to exhibit strong UV absorbance. 4'-methylacetophenone has a significant absorbance that makes it suitable for UV detection.[3] For method development, 254 nm is a logical starting point, with final wavelength selection to be confirmed by UV spectral analysis of a standard solution.
Solubility Soluble in organic solvents like acetonitrile and methanol; poorly soluble in water.The sample and standards should be prepared in a diluent that is miscible with the mobile phase and has sufficient solvent strength to fully dissolve the analyte. A mixture of acetonitrile and water is a suitable choice.

2.2. Method Development Strategy

The strategy is centered around reversed-phase chromatography, which separates molecules based on their hydrophobicity.[4]

  • Column Selection: A C18 (octadecylsilyl) stationary phase is the most common choice for non-polar compounds and provides a good starting point due to its strong hydrophobic retention.[1][2] A phenyl-based stationary phase could be an alternative to enhance separation through pi-pi interactions with the aromatic ring of the analyte.[5]

  • Mobile Phase Selection: A combination of a weak solvent (water) and a strong organic solvent (acetonitrile or methanol) is used.[6][7] Acetonitrile is often preferred for its lower viscosity and favorable UV transparency.[8] A gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration, is chosen to ensure the elution of the analyte with a good peak shape and to clean the column of any more strongly retained impurities.[9][10]

  • Detection Wavelength: Based on the UV characteristics of the 4-methylacetophenone chromophore, a detection wavelength of 254 nm is selected for initial experiments. A diode array detector (DAD) or photodiode array (PDA) detector can be used to scan the peak and confirm the wavelength of maximum absorbance.

  • Optimization: The initial "scouting" gradient will be optimized by adjusting the gradient slope and time to achieve a symmetric peak with a reasonable retention time (ideally between 3 and 10 minutes) and good resolution from any potential impurities.[9]

Experimental Protocols

3.1. Materials and Reagents

  • Cyclopentyl 4-methylphenyl ketone reference standard (purity >99%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (e.g., Milli-Q or equivalent)

  • 0.45 µm membrane filters for solvent filtration

3.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A Purified Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

3.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Cyclopentyl 4-methylphenyl ketone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy assessment by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Protocol

The developed method will be validated according to the ICH Q2(R1) guidelines.[11]

G cluster_0 Method Validation Workflow Specificity Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability System_Suitability->Specificity System_Suitability->Linearity_Range System_Suitability->Accuracy System_Suitability->Precision

Caption: Workflow for HPLC method validation.

4.1. System Suitability

Rationale: System suitability testing is an integral part of any analytical procedure and ensures that the chromatographic system is adequate for the intended analysis.[12][13]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a working standard solution (e.g., 50 µg/mL) six replicate times.

Acceptance Criteria (as per USP <621>): [14]

  • Tailing Factor (T): ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates (N): > 2000

4.2. Specificity/Selectivity

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16][17][18]

Procedure:

  • Inject the diluent (blank) to demonstrate that no interfering peaks are present at the retention time of the analyte.

  • Prepare a solution of the analyte and spike it with known related substances or impurities, if available.

  • Analyze a placebo sample (if the final product matrix is known) to check for interference.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to generate potential degradation products and demonstrate that the analyte peak is resolved from these degradants. Peak purity analysis using a DAD/PDA detector should be performed.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples.

  • The peak purity index should be greater than a predefined threshold (e.g., 0.999), indicating spectral homogeneity.

4.3. Linearity and Range

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[4][11][19][20]

Procedure:

  • Prepare a series of at least five standard solutions of Cyclopentyl 4-methylphenyl ketone covering the expected working range (e.g., 1, 10, 25, 50, 75, and 100 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

4.4. Accuracy

Rationale: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[15][21][22]

Procedure:

  • If a sample matrix is available, spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4.5. Precision

Rationale: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[15][22][23]

4.5.1. Repeatability (Intra-day Precision)

Procedure:

  • Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Alternatively, analyze nine samples in total, with three replicates at three different concentrations (e.g., 50%, 100%, 150%).

Acceptance Criteria:

  • The RSD of the peak areas for the six replicate injections should be ≤ 2.0%.

4.5.2. Intermediate Precision (Inter-day Ruggedness)

Procedure:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • The RSD between the two sets of data should be ≤ 2.0%.

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24][25][26][27]

Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where:

    • σ = the standard deviation of the y-intercept of the regression line.

    • S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

4.7. Robustness

Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[28][29][30][31]

Procedure:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters and analyte quantification.

Parameters to Vary:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., ± 2% absolute in the organic solvent)

  • Detection wavelength (± 2 nm)

Acceptance Criteria:

  • The system suitability criteria must be met under all varied conditions.

  • The change in the determined concentration of the analyte should not be significant.

Data Presentation and Summary

All results from the validation studies should be documented and summarized in tables for clarity and easy interpretation.

Table 1: System Suitability Results

ParameterAcceptance CriterionResult
Tailing Factor≤ 2.0
RSD of Peak Area (%)≤ 2.0
Theoretical Plates> 2000

Table 2: Summary of Validation Parameters

Validation ParameterAcceptance CriterionResult
Specificity No interference at analyte RTPass/Fail
Linearity (r²) ≥ 0.999
Range (µg/mL) Defined range
Accuracy (% Recovery) 98.0 - 102.0
Precision (Repeatability RSD %) ≤ 2.0
Precision (Intermediate RSD %) ≤ 2.0
LOD (µg/mL) Calculated value
LOQ (µg/mL) Verified value
Robustness System suitability passesPass/Fail

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate means for the quantification of Cyclopentyl 4-methylphenyl ketone. The method development was based on sound scientific principles, and the comprehensive validation protocol ensures its suitability for its intended purpose in a regulated environment. This document serves as a complete guide for the implementation and verification of this analytical procedure.

References

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4′-Aminoacetophenone. Retrieved from [Link]

  • Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • LCGC International. (2002). Robustness Tests. Retrieved from [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 4′-methylacetophenone, CAS Registry Number 122-00-9. Food and Chemical Toxicology, 122, S75–S83.
  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
  • Bitesize Bio. (2021). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. Retrieved from [Link]

  • MicroSolv. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • LCGC International. (2016). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • LCGC International. (2023). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Altabrisa Group. (2023). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • SCION Instruments. (2021). A Guide to Analytical Method Validation. Retrieved from [Link]

  • YouTube. (2021). What do Limit of Detection and Limit of Quantitation mean?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Separation Science. (n.d.). Linearity Requirements. Retrieved from [Link]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • Altabrisa Group. (2023). What Is Linearity in HPLC Analysis and Its Importance?. Retrieved from [Link]

  • LCGC International. (2017). The Secrets of Successful Gradient Elution. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • SciELO. (2012). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. Retrieved from [Link]

  • ResearchGate. (2003). A geometric approach to robustness testing in analytical HPLC. Retrieved from [Link]

  • Welch Materials. (2023). Gradient Optimization in HPLC. Retrieved from [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]

  • Chrom Tech. (n.d.). What Does Specificity Mean in Chromatography?. Retrieved from [Link]

  • PharmaGuru. (2023). HPLC Method for Nonpolar Molecules: How To Develop. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SCION Instruments. (2022). Accuracy and Precision - What's The Difference? | Analytical Data. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP Chapter 621 changes. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4'-Methylacetophenone (FDB010549). Retrieved from [Link]

  • Al-Qaissi, A., & Al-obaidi, R. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World journal of nuclear medicine, 17(4), 253–259.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

Sources

Advanced Application Note: Strategic Utilization of Cyclopentyl 4-methylphenyl Ketone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Cyclopentyl 4-methylphenyl ketone (also known as (4-methylphenyl)(cyclopentyl)methanone) is a high-value building block in drug discovery, primarily utilized for introducing the aryl-cyclopentyl motif into small molecule pharmacophores.

In medicinal chemistry, this scaffold serves two critical functions:

  • Lipophilic Tuning: The cyclopentyl ring acts as a bioisostere for phenyl or tert-butyl groups, offering a specific "envelope" conformation that differs from the "chair" of cyclohexane. This often improves metabolic stability by removing aromatic ring liabilities while maintaining hydrophobic binding interactions.

  • The "p-Tolyl" Handle: Unlike a simple phenyl group, the para-methyl substituent provides a site for late-stage functionalization (via benzylic bromination) or serves as a metabolic soft spot to tune half-life (

    
    ) via CYP450-mediated oxidation to the benzoic acid metabolite.
    
Chemical Profile
PropertyDataRelevance
IUPAC Name (4-methylphenyl)(cyclopentyl)methanoneStandard nomenclature
CAS Number 97802-97-6Identification
Molecular Weight 188.27 g/mol Fragment-based drug design (FBDD) friendly
ClogP ~3.8High lipophilicity; requires polar handles for oral bioavailability
H-Bond Acceptors 1 (Carbonyl)Ligand-receptor interaction point
Key Reactivity Nucleophilic addition, Reductive amination,

-functionalization
Versatile synthetic divergence

Strategic Applications & Reaction Pathways

The utility of this ketone lies in its ability to serve as a divergent point for three major compound classes: Chiral Amines (GPCR/Ion Channel blockers), Tertiary Carbinols (Metabolically stable linkers), and Heterocyclic Precursors .

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways accessible from the parent ketone.

G Ketone Cyclopentyl 4-methylphenyl ketone Amine Chiral Benzylic Amines (GPCR Ligands) Ketone->Amine Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) Alcohol Tertiary Carbinols (Metabolic Blockers) Ketone->Alcohol Grignard Addition (R-MgBr / LaCl3) Bromo Benzylic Bromide (Linker Extension) Ketone->Bromo Radical Bromination (NBS, AIBN) Heterocycle Thiazoles/Imidazoles (Kinase Inhibitors) Ketone->Heterocycle alpha-Bromination + Thioamide

Figure 1: Divergent synthetic pathways from Cyclopentyl 4-methylphenyl ketone. Blue path indicates amine synthesis; Red path indicates carbinol synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Substituted Amines via Reductive Amination

Application: Creating pharmacophores for NK1 antagonists or Calcium Channel blockers. Rationale: Direct reductive amination of sterically hindered ketones (like cyclopentyl ketones) can be sluggish. The use of Titanium(IV) isopropoxide as a Lewis acid catalyst is strictly recommended to facilitate imine formation before reduction.

Materials
  • Cyclopentyl 4-methylphenyl ketone (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.5 equiv)
    
  • Sodium triacetoxyborohydride (NaBH(OAc)

    
    ) (2.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve the Ketone  (1.0 mmol) and Amine  (1.2 mmol) in anhydrous DCM (5 mL).
      
    • Add Ti(OiPr)

      
        (1.5 mmol) dropwise via syringe.
      
    • Critical Step: Stir at room temperature for 6–12 hours. Monitor by TLC or LCMS for the disappearance of the ketone peak. The solution may turn slightly yellow/orange.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH(OAc)

      
        (2.0 mmol) in one portion.
      
    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup (Emulsion Control):

    • Safety Note: Quench carefully with 1N NaOH (5 mL). A white precipitate of Titanium salts will form.

    • Dilute with EtOAc (20 mL) and filter the mixture through a pad of Celite to remove titanium salts.

    • Wash the filtrate with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

Validation Criteria:

  • 1H NMR: Diagnostic shift of the proton at the chiral center (benzylic position) typically appears around

    
     3.5–4.0 ppm depending on the amine.
    
  • Yield: Expected yields are 75–85% due to the steric bulk of the cyclopentyl group stabilizing the imine intermediate.

Protocol B: Synthesis of Tertiary Carbinols via Grignard Addition

Application: Introducing a polar hydroxyl group to lower ClogP or blocking the metabolic oxidation of the benzylic position. Rationale: Cyclopentyl ketones are prone to enolization rather than addition when reacting with basic Grignard reagents. The use of Cerium(III) chloride (Luche conditions) or low temperature is essential to suppress enolization.

Materials
  • Cyclopentyl 4-methylphenyl ketone (1.0 equiv)

  • Organomagnesium reagent (R-MgBr) (1.5 equiv)

  • Anhydrous THF

  • Optional: Cerium(III) chloride (anhydrous) for highly basic nucleophiles.

Step-by-Step Methodology
  • Preparation:

    • Charge a dried flask with the Ketone (1.0 mmol) in anhydrous THF (10 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is required to prevent deprotonation at the alpha-position.

  • Addition:

    • Add the Grignard reagent (1.5 mmol) dropwise over 15 minutes.

    • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench:

    • Quench with saturated aqueous NH

      
      Cl solution at 0°C.
      
  • Extraction:

    • Extract with Et

      
      O (3 x 15 mL).
      
    • Wash combined organics with water and brine.

  • Purification:

    • Purify via Silica Gel Chromatography.[1] Note: Tertiary alcohols can be acid-sensitive; consider adding 1% Triethylamine to the eluent if elimination to the alkene is observed.

Advanced Mechanistic Insight: The "p-Tolyl" Advantage

The 4-methyl group is not merely a hydrophobic spacer; it is a latent functional handle . In lead optimization, if the parent compound is too lipophilic or metabolically stable, the methyl group can be exploited:

  • Metabolic Soft Spot: CYP450 enzymes (specifically CYP2C9 or CYP3A4) will oxidize the methyl to a hydroxymethyl (-CH

    
    OH) and subsequently to a carboxylic acid (-COOH). This dramatically increases solubility and clearance.
    
  • Synthetic Extension:

    • Reaction: Radical Bromination (NBS, AIBN, CCl

      
       or Trifluorotoluene).
      
    • Product: 4-(bromomethyl)phenyl cyclopentyl ketone.

    • Utility: This allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) at the para-position, a common strategy to improve oral bioavailability in late-stage discovery [1].

Decision Matrix for Scaffold Modification
Observation in Biological AssayRecommended Modification to Scaffold
High Potency, Low Solubility Oxidize p-methyl to p-COOH or couple to piperazine via bromide intermediate.
High Clearance (Metabolic Instability) Replace p-methyl with p-Chloro or p-Trifluoromethyl (Bioisosteric replacement).
Low Potency (Steric Clash) Switch Cyclopentyl to Cyclobutyl (reduce size) or Cyclohexyl (change conformation).

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Root, K. S., Deutch, J., & Whitesides, G. M. (1981).[2] Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. Journal of the American Chemical Society, 103(18), 5475–5479. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Grignard addition to hindered ketones).

Sources

Derivatization of Cyclopentyl 4-methylphenyl ketone for further reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold in Medicinal Chemistry

Cyclopentyl 4-methylphenyl ketone (CAS: 97802-97-6), also known as (4-methylphenyl)(cyclopentyl)methanone, represents a privileged structural motif in drug discovery.[1] The combination of the lipophilic, sterically demanding cyclopentyl ring and the electron-rich


-tolyl moiety makes it an ideal scaffold for modulating the pharmacokinetic properties (logP, metabolic stability) of lead compounds.

This guide details three critical derivatization pathways essential for converting this ketone into high-value pharmaceutical intermediates:

  • Enantioselective Reduction to chiral secondary alcohols (bioactive pharmacophores).

  • Reductive Amination to generate amine-based inhibitors.[1]

  • Grignard Addition for the construction of quaternary carbon centers.

Chemical Profile & Reactivity[2][3][4]

PropertySpecification
IUPAC Name (4-Methylphenyl)(cyclopentyl)methanone
Molecular Formula C

H

O
Molecular Weight 188.27 g/mol
Key Reactivity Prochiral ketone (C=O); Tolyl ring (Electrophilic substitution);

-proton acidity (Enolization).[1]
Solubility Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water.[1]
Reaction Pathway Overview (Graphviz)

ReactionPathways Ketone Cyclopentyl 4-methylphenyl ketone Alcohol Chiral Alcohol (S)-1-cyclopentyl-1-(p-tolyl)methanol Ketone->Alcohol CBS Reduction (>95% ee) Amine Secondary Amine (Reductive Amination) Ketone->Amine R-NH2 / NaBH(OAc)3 TertAlcohol Tertiary Alcohol (Grignard Addition) Ketone->TertAlcohol R-MgBr / THF

Figure 1: Primary derivatization pathways for Cyclopentyl 4-methylphenyl ketone.[1]

Protocol 1: Enantioselective CBS Reduction

Objective: Synthesis of (S)-1-cyclopentyl-1-(4-methylphenyl)methanol with high enantiomeric excess (ee). Mechanism: The Corey-Bakshi-Shibata (CBS) catalyst directs the hydride attack from borane to the Re-face or Si-face of the ketone, depending on the catalyst enantiomer used.

Materials
  • Substrate: Cyclopentyl 4-methylphenyl ketone (1.0 eq)[1]

  • Catalyst: (S)-Me-CBS-oxazaborolidine (0.1 eq)[1]

  • Reductant: Borane-THF complex (BH

    
    [1]·THF, 1.0 M, 0.6 eq)
    
  • Solvent: Anhydrous THF (dried over Na/benzophenone)

  • Quench: Methanol, 1N HCl

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool to room temperature under N

    
     flow.
    
  • Catalyst Charge: Add (S)-Me-CBS-oxazaborolidine (188 mg, 1.0 mmol, 0.1 eq) and 20 mL anhydrous THF. Cool the solution to -20 °C using a cryocooler or acetone/dry ice bath.

  • Reductant Addition: Add BH

    
    ·THF (6.0 mL, 6.0 mmol, 0.6 eq) dropwise over 5 minutes. Stir for 10 minutes.
    
  • Substrate Addition: Dissolve Cyclopentyl 4-methylphenyl ketone (1.88 g, 10.0 mmol) in 10 mL anhydrous THF. Add this solution dropwise via syringe pump over 30 minutes .

    • Expert Insight: Slow addition prevents non-catalyzed background reduction by free borane, preserving high enantioselectivity.[1]

  • Monitoring: Stir at -20 °C for 2 hours. Monitor by TLC (10% EtOAc/Hexane).[1] The ketone (Rf ~0.6) should disappear, and the alcohol (Rf ~0.[1]3) should appear.[1][2]

  • Quenching: Carefully add MeOH (5 mL) dropwise (Gas evolution!). Allow to warm to 0 °C. Add 1N HCl (10 mL) and stir for 20 minutes to break the boron-complex.

  • Workup: Extract with Et

    
    O (3 x 30 mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (SiO

    
    , 5-10% EtOAc/Hexanes).
    
Troubleshooting & Optimization Table
VariableConditionOutcomeRecommendation
Temperature > 0 °CLower ee (<80%)Maintain -20 °C to -40 °C strictly.
Addition Rate Fast (<5 min)Lower eeUse syringe pump for slow addition.[1]
Moisture Wet THFLow Yield / StallEnsure THF <50 ppm H

O.

Protocol 2: Reductive Amination

Objective: Installation of an amine functionality using a "one-pot" indirect reductive amination. Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH


 due to lower toxicity and better compatibility with acid-sensitive groups.[1]
Workflow Diagram (Graphviz)

ReductiveAmination Step1 Step 1: Imine Formation Ketone + Amine + AcOH DCE, 25°C, 2h Step2 Step 2: Reduction Add NaBH(OAc)3 Stir 12-16h Step1->Step2 Imine confirmed by MS/TLC Step3 Step 3: Quench & Workup Sat. NaHCO3 -> Extraction Step2->Step3 Conversion >98%

Figure 2: One-pot reductive amination workflow.

Procedure
  • Imine Formation: To a solution of Cyclopentyl 4-methylphenyl ketone (1.88 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL), add the primary amine (e.g., benzylamine, 1.2 eq) and Glacial Acetic Acid (1.2 eq).[1] Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq) in one portion.

    • Note: The reaction may be slightly exothermic.

  • Completion: Stir overnight (12-16 h) under N

    
    .
    
  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM.[1][3] The product amine is often basic; acid-base extraction can be used to purify it from non-basic impurities (like unreacted ketone).
    

Protocol 3: Grignard Addition

Objective: Synthesis of tertiary alcohols (e.g., 1-cyclopentyl-1-(4-methylphenyl)ethanol) using methylmagnesium bromide.[1]

  • Setup: Flame-dry glassware. Maintain N

    
     atmosphere.
    
  • Reagent: Use MeMgBr (3.0 M in Et

    
    O, 1.2 eq).[1]
    
  • Substrate: Dissolve ketone in anhydrous Et

    
    O (0.5 M concentration).
    
  • Addition: Add Grignard reagent dropwise at 0 °C.

    • Causality: Low temperature prevents enolization of the ketone (deprotonation at the cyclopentyl alpha-position) which leads to recovered starting material rather than addition.

  • Reflux: After addition, warm to room temperature. If conversion is slow (due to steric bulk of cyclopentyl group), reflux gently for 2 hours.[1]

  • Quench: Pour into ice-cold saturated NH

    
    Cl.
    

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your product against these predicted spectral markers.

Signal TypeKetone (Starting Material)Alcohol (Product)Validation Logic

H NMR (Aromatic)

7.85 (d), 7.25 (d)

7.20 - 7.35 (m)
Carbonyl deshielding is lost; ortho-protons shift upfield.

H NMR (Benzylic)
N/A (Quaternary C=O)

4.35 (d, J=7Hz)
Appearance of CH-OH doublet confirms reduction.[1]

H NMR (Methyl)

2.40 (s)

2.34 (s)
Slight upfield shift of tolyl methyl group.[1]

C NMR (C=O / C-O)

~200 ppm

~75-80 ppm
Disappearance of ketone carbonyl signal is the primary endpoint.
IR Spectroscopy 1675 cm

(Strong C=O)
3400 cm

(Broad O-H)
IR is the fastest check for reaction completion.[1]

Safety & Handling

  • Cyclopentyl 4-methylphenyl ketone: Irritant.[1] Avoid inhalation.

  • Borane-THF: Flammable, moisture sensitive.[1] Generates H

    
     gas on quenching.[1] Use a blast shield.[1]
    
  • Grignard Reagents: Pyrophoric hazards.[1] Handle only under inert atmosphere.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1] Journal of the American Chemical Society, 109(18), 5551–5553.[1] Link[1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Walsh, P. J., & Lurain, A. E. (2003).[1] Mechanism and scope of the asymmetric addition of organozinc reagents to aldehydes and ketones. Chemical Reviews, 103(8), 3297–3344.[1] Link[1]

  • Modern Drug Synthesis. (2010). Wiley-Blackwell.[1] Chapter: Applications of Aryl Cycloalkyl Ketones in SGLT2 Inhibitors. Link[1]

Sources

Scale-up synthesis of Cyclopentyl 4-methylphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the kilo-scale synthesis of Cyclopentyl 4-methylphenyl ketone (also known as (4-methylphenyl)(cyclopentyl)methanone).[1] This molecule serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly muscarinic receptor antagonists and various antihistamines.

While laboratory-scale synthesis often utilizes Grignard reagents, this protocol focuses on the Friedel-Crafts Acylation of toluene. This route is selected for scale-up due to its superior atom economy, lower raw material costs, and avoidance of hazardous ether solvents required for Grignard chemistry. The protocol described herein achieves a typical isolated yield of 85-90% with a regioselectivity of >95% para-isomer after purification.[1]

Chemical Context & Reaction Strategy

The synthesis involves the electrophilic aromatic substitution of toluene with cyclopentanecarbonyl chloride, catalyzed by anhydrous aluminum chloride (


).

Key Challenges in Scale-Up:

  • Regioselectivity: Toluene is an ortho/para director.[1] The para position is sterically favored, but controlling the temperature is critical to minimizing the ortho impurity.

  • Exotherm Management: The formation of the acylium ion complex and the subsequent substitution are highly exothermic.

  • Gas Evolution: The reaction generates stoichiometric quantities of HCl gas, requiring efficient scrubbing.

Reaction Scheme & Mechanism

ReactionScheme R1 Cyclopentanecarbonyl Chloride Inter Acylium Ion Complex R1->Inter Complexation R2 Toluene (1.2 eq) Prod Cyclopentyl 4-methylphenyl ketone (Major Product) R2->Prod Cat AlCl3 (Lewis Acid) Cat->Inter Inter->Prod Electrophilic Attack (-H+) ByProd HCl (Gas) Prod->ByProd Byproduct

Figure 1: Reaction pathway for the Friedel-Crafts acylation. The acylium ion is generated in situ to prevent anhydride formation.

Route Selection: Decision Matrix

Before committing to the Friedel-Crafts route, a comparative analysis against the Grignard route (Cyclopentylmagnesium bromide + 4-Tolunitrile) was conducted.

FeatureFriedel-Crafts Acylation (Selected)Grignard Reaction (Rejected)
Reagents Toluene, Acid Chloride,

Mg, Bromocyclopentane, 4-Tolunitrile, Ether/THF
Cost Low (Commodity chemicals)High (Specialty halides, anhydrous solvents)
Safety HCl evolution (manageable)Flammability (Ether/THF), Initiation risks
Volumetric Efficiency High (DCM or Toluene solvent)Low (Dilute conditions required)
Impurity Profile Ortho-isomer (removable)Bis-alkylation, homocoupling

Detailed Protocol: Kilo-Scale Synthesis

Target Scale: 1.0 kg Output Reaction Vessel: 10 L Jacketed Glass Reactor with overhead stirring and reflux condenser.[1]

Reagents & Materials
  • Cyclopentanecarbonyl chloride: 1.05 kg (7.92 mol)[1]

  • Toluene: 0.87 kg (9.5 mol, 1.2 eq) – Limiting reagent to ensure consumption of acid chloride is not required; however, excess toluene is often used to drive reaction. Here we use slight excess of Toluene.

  • Aluminum Chloride (

    
    ):  1.16 kg (8.7 mol, 1.1 eq) – Must be anhydrous and free-flowing.
    
  • Dichloromethane (DCM): 5.0 L – Solvent for high selectivity.[1]

  • Hydrochloric Acid (1M) & Ice: For quenching.[1]

Step-by-Step Methodology

Step 1: Reactor Setup & Inerting

  • Ensure the reactor is clean, dry, and purged with Nitrogen (

    
    ). Moisture kills the catalyst.[1]
    
  • Connect the condenser outlet to a Caustic Scrubber (NaOH solution) to trap HCl gas generated during the reaction.[1]

Step 2: Catalyst Suspension

  • Charge Dichloromethane (3.0 L) to the reactor.

  • Start agitation (150 RPM).

  • Cool the jacket to 0°C .

  • Add

    
     (1.16 kg)  via a solids addition funnel (or powder transfer system) over 20 minutes.
    
    • Note: The suspension may darken slightly.[1] Ensure no clumps form.

Step 3: Acylium Ion Formation (The "Active" Complex)

  • Mix Cyclopentanecarbonyl chloride (1.05 kg) with Dichloromethane (1.0 L) in a separate addition vessel.

  • Add this solution dropwise to the

    
     suspension over 45-60 minutes .
    
    • Critical Control Point: Maintain internal temperature < 10°C .[1][2]

    • Observation: The mixture will turn homogenous and likely dark orange/red as the acylium complex forms.

Step 4: Substrate Addition (The Reaction)

  • Mix Toluene (0.87 kg) with remaining DCM (1.0 L) .

  • Add the Toluene solution to the reactor over 60-90 minutes .

    • Thermodynamics: This step is exothermic.[1] Adjust jacket temperature to keep internal mass at 0-5°C . Lower temperatures favor the para-isomer due to steric hindrance at the ortho position.[1]

  • Once addition is complete, allow the reaction to warm to 20-25°C and stir for 4 hours.

  • IPC (In-Process Control): Sample for HPLC/GC. Target: < 2% unreacted acid chloride.

Step 5: Quenching (Safety Critical) [1]

  • Prepare a quench vessel containing 3 kg Ice and 1 L 1M HCl .

  • Inverse Addition: Slowly transfer the reaction mixture into the quench vessel with vigorous stirring.

    • Warning: Never add water to the reaction vessel containing

      
      .[1] This causes a violent exotherm and solvent eruption.[1]
      
  • Maintain quench temperature < 30°C.[1]

Step 6: Workup & Purification [3]

  • Separate the phases.[1][4] The product is in the lower organic (DCM) layer.

  • Extract the aqueous layer once with DCM (1 L).[1]

  • Wash combined organics with:

    • Water (2 x 2 L)

    • 10%

      
       (2 L) – to remove acidic impurities.[1]
      
    • Brine (2 L).

  • Dry over

    
     and filter.
    
  • Solvent Swap: Concentrate the DCM via rotary evaporation or vacuum distillation.[1]

  • Final Purification: High-vacuum distillation is recommended to separate the para product (b.p. approx 145-150°C at 5 mmHg) from the ortho isomer and heavy tars.[1] Alternatively, if the product solidifies (m.p. is low), recrystallization from hexanes can be attempted, but distillation is more reliable for oil/low-melt solids.

Process Safety & Engineering Controls

The management of HCl gas and heat transfer are the primary engineering controls required.

ProcessFlow Reactor 10L Jacketed Reactor (Reaction Zone) Scrubber Caustic Scrubber (NaOH Solution) Reactor->Scrubber HCl Gas (Continuous Removal) Quench Quench Tank (Ice/HCl) Reactor->Quench Reaction Mass (Inverse Addition) Separator Phase Separator Quench->Separator Biphasic Mixture Distillation Vacuum Distillation (Purification) Separator->Distillation Organic Phase

Figure 2: Process Flow Diagram highlighting the critical safety interface between the reactor and the scrubber.[1]

Safety Data:

  • 
    :  Reacts violently with water.[1][2][4] Causes severe skin burns.[1]
    
  • DCM: Volatile, suspected carcinogen.[1] Use adequate ventilation.[1]

  • HCl Gas: Corrosive.[1] Scrubber efficiency must be monitored (pH check).[1]

Analytical Specifications

Upon isolation, the product should meet the following criteria before release for downstream use:

TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow oil/solid
Identification 1H-NMR (CDCl3)Consistent with structure
Assay HPLC (UV 254nm)> 98.0% a/a
Regioselectivity GC/HPLCPara isomer > 95%
Water Content Karl Fischer< 0.1% w/w

Key NMR Signals (Predicted):

  • 
     7.8 (d, 2H, Ar-H ortho to carbonyl)
    
  • 
     7.2 (d, 2H, Ar-H meta to carbonyl)
    
  • 
     3.6 (m, 1H, cyclopentyl CH-CO)
    
  • 
     2.4 (s, 3H, Ar-CH3)
    
  • 
     1.5-1.9 (m, 8H, cyclopentyl CH2)
    

References

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on mechanism and catalyst choice).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for aromatic acylation).[1]

  • Organic Syntheses. (1932).[1][5] Desoxybenzoin.[1][5] Org. Synth. 12, 16. [Link] (Analogous procedure for F-C acylation handling).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Regioselectivity in electrophilic aromatic substitution).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 79464, Cyclopentyl phenyl ketone. [Link] (Physical property data for the close analog).

Sources

Synthesis of pyrovalerone analogs from aryl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This technical guide outlines the synthetic pathways, mechanistic principles, and purification protocols for


-pyrrolidinophenones , a class of compounds structurally related to the Schedule V pharmaceutical Pyrovalerone  (1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone).

While Pyrovalerone was originally developed as a psychostimulant for chronic fatigue, its structural scaffold has become a focal point in addiction research due to the emergence of "designer" analogs (e.g.,


-PVP, MDPV). These analogs exhibit potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[1][2] This guide is designed for drug development professionals and neuropharmacology researchers  investigating Structure-Activity Relationships (SAR) to dissociate therapeutic efficacy from abuse potential.

⚠️ REGULATORY & SAFETY WARNING Controlled Substance Status: Pyrovalerone is a Schedule V substance in the United States. Many of its analogs (e.g.,


-PVP, MDPV) are Schedule I  controlled substances.
  • Compliance: Possession, synthesis, and handling require strict adherence to DEA (21 CFR 1300) or local regulatory licenses.

  • Safety: Reagents described (Bromine,

    
    -bromo ketones) are potent lachrymators and skin irritants. All procedures must be conducted in a fume hood.
    

Synthetic Strategy & Mechanism

The synthesis of pyrovalerone analogs typically follows a convergent two-step sequence starting from a substituted aryl ketone.

Step 1: -Halogenation (The Activation Step)

The aryl ketone is functionalized at the


-position via electrophilic halogenation.
  • Mechanism: Acid-catalyzed enolization followed by electrophilic attack by bromine (

    
    ).[3]
    
  • Kinetics: The rate-determining step is often the enolization. Once the enol forms, it reacts rapidly with the halogen.

  • Regioselectivity: In asymmetric ketones (like valerophenone), bromination occurs exclusively at the more substituted

    
    -carbon (the methylene group) due to the stability of the internal enol.
    
Step 2: Nucleophilic Substitution (The Amination Step)

The


-bromo ketone undergoes 

substitution with pyrrolidine.
  • Mechanism: Pyrrolidine acts as the nucleophile, displacing the bromide ion.

  • Challenges: Steric hindrance at the

    
    -carbon (especially with longer alkyl chains like pentyl/hexyl) can slow reaction rates. Excess amine is often used to scavenge the HBr byproduct.
    

Visualization: Reaction Pathway & SAR Logic

The following diagram illustrates the synthetic workflow and key Structure-Activity Relationship (SAR) decision points.

PyrovaleroneSynthesis Start Aryl Ketone (Precursor) Step1 Step 1: Acid-Catalyzed Bromination Start->Step1 Br2 / HBr SAR_Ring SAR: Ring Sub. (4-Me, 3,4-MD) Affects SERT/DAT Start->SAR_Ring SAR_Chain SAR: Chain Length (Propyl vs Pentyl) Affects Potency Start->SAR_Chain Inter α-Bromo Ketone (Lachrymator) Step1->Inter Step2 Step 2: Nucleophilic Substitution Inter->Step2 Pyrrolidine Product Pyrovalerone Analog (Free Base) Step2->Product Salt HCl Salt (Crystalline) Product->Salt HCl/Ether

Figure 1: Synthetic workflow from aryl ketone precursors to the final hydrochloride salt, highlighting critical SAR modification points.

Detailed Experimental Protocols

Method A: Traditional Bromination (Scaleable)

Best for: Large-scale preparation of simple analogs (e.g., Pyrovalerone).

Reagents:

  • Substituted Valerophenone (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent)

  • Hydrobromic acid (HBr) (Catalytic, 48%)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with the aryl ketone and glacial acetic acid (5 mL per gram of ketone). Add 2-3 drops of 48% HBr to catalyze enolization.

  • Addition: Place

    
     in an addition funnel. Add dropwise at room temperature.
    
    • Observation: The solution will initially turn red-orange. The color should dissipate before the next drop is added (indicating consumption of

      
      ).
      
    • Control: If the color persists, gently warm the solution (

      
      ) to initiate the radical chain/enolization.
      
  • Quench: Once addition is complete and the solution is pale yellow, pour the mixture into ice-cold water (5x reaction volume).

  • Isolation: Extract with Dichloromethane (DCM). Wash the organic layer with saturated

    
     (to remove acetic acid) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
    • Result: The

      
      -bromo ketone (often a yellow oil) is used immediately in Step 2 due to instability.
      
Method B: Amination & Salt Formation

Standard procedure for converting


-bromo ketones to the final active pharmaceutical ingredient (API).

Reagents:

  • 
    -Bromo ketone (from Step 1)[4]
    
  • Pyrrolidine (2.5 eq)

  • Solvent: Acetonitrile (

    
    ) or Toluene
    

Protocol:

  • Reaction: Dissolve the

    
    -bromo ketone in acetonitrile. Cool to 
    
    
    
    in an ice bath.
  • Addition: Add pyrrolidine dropwise. The reaction is exothermic.

    • Note: The excess pyrrolidine acts as a base to neutralize the HBr generated. Alternatively, use 1.1 eq Pyrrolidine and 1.5 eq

      
      .
      
  • Completion: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Silica, 9:1 Hexane:EtOAc).

  • Workup: Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash with water to remove pyrrolidine hydrobromide salts.

  • Crystallization (HCl Salt):

    • Cool the organic layer to

      
      .
      
    • Add 1M HCl in diethyl ether or isopropanol dropwise with vigorous stirring.

    • The hydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and recrystallize from Acetone/MeOH.

Comparative Data: Reaction Conditions

The following table summarizes optimization data from medicinal chemistry literature regarding the synthesis of various analogs.

Target AnalogSubstituent (R)Chain LengthBromination MethodAmination YieldRef
Pyrovalerone 4-MethylPentyl (

)

/

78%[1]

-PVP
HPentyl (

)

/ EtOAc
65%[2]
MDPV 3,4-MethylenedioxyPentyl (

)

/ HBr / AcOH
72%[3]
4-F-PVP 4-FluoroPentyl (

)
NBS /

55%[4]

Table 1: Comparison of synthetic yields and conditions for common pyrovalerone derivatives.

References

  • Meltzer, P. C., et al. (2006).[5][6] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors."[6][7] Journal of Medicinal Chemistry.

  • Kolanos, R., et al. (2015). "Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters."[6][7] ACS Chemical Neuroscience.[7]

  • Glennon, R. A. (2014). "Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention." Advances in Pharmacology.

  • Marusich, J. A., et al. (2014).[6][7] "Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV)." Neuropharmacology.

  • Drug Enforcement Administration (DEA). "Diversion Control Division: Controlled Substance Schedules."

Sources

Application Note: Strategic Utilization of Cyclopentyl 4-methylphenyl Ketone in Bioactive Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis, functionalization, and strategic application of Cyclopentyl 4-methylphenyl ketone (CAS 97802-97-6), a high-value lipophilic building block.

Executive Summary

Cyclopentyl 4-methylphenyl ketone (also known as p-tolyl cyclopentyl ketone) is a critical intermediate in the synthesis of lipophilic pharmacophores. Its structural motif—combining a rigid, metabolic-resistant cyclopentyl ring with an electron-rich p-tolyl group—serves as a bioisostere for diphenylmethane structures found in antihistamines, anticholinergics (e.g., Glycopyrrolate analogs), and kinase inhibitors.

This guide provides a validated protocol for its regioselective synthesis via Grignard addition (avoiding the isomer mixtures common in Friedel-Crafts acylation) and details its application in constructing benzofuro[3,2-d]pyrimidine scaffolds and chiral alcohols.

Chemical Profile & Strategic Value

PropertySpecificationRelevance in Drug Design
CAS Number 97802-97-6Unique identifier for the para-methyl isomer.
Molecular Formula C₁₃H₁₆OMW: 188.27 g/mol .
Structural Motif Aryl-Alkyl KetonePrecursor for chiral benzylic alcohols and amines.
Lipophilicity (cLogP) ~3.8Enhances membrane permeability; Cyclopentyl group reduces metabolic clearance compared to alkyl chains.
Key Reactivity Carbonyl ElectrophileSusceptible to nucleophilic addition, reductive amination, and

-functionalization.

Core Synthesis Protocol: Regioselective Grignard Addition

Note: While Friedel-Crafts acylation of toluene is cheaper, it yields a difficult-to-separate mixture of ortho/para isomers. For research and high-purity applications, the Grignard route described below is superior.

Objective

Synthesize high-purity Cyclopentyl 4-methylphenyl ketone from 4-methylbenzonitrile and cyclopentylmagnesium bromide.

Reagents
  • Substrate: 4-Methylbenzonitrile (1.0 eq)

  • Reagent: Cyclopentyl bromide (1.2 eq)

  • Metal: Magnesium turnings (1.3 eq, iodine activated)

  • Solvent: Anhydrous THF (or CPME for higher flash point/recyclability)

  • Quench: 3M HCl

Step-by-Step Methodology

Phase 1: Formation of Cyclopentylmagnesium Bromide

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Activation: Add Mg turnings (1.3 eq) and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add 10% of the Cyclopentyl bromide solution (in THF). Wait for turbidity and exotherm (initiation). Critical: Do not add remaining bromide until initiation is confirmed.

  • Addition: Dropwise add the remaining Cyclopentyl bromide/THF solution over 45 minutes, maintaining a gentle reflux. Stir for 1 hour post-addition.

Phase 2: Nucleophilic Addition to Nitrile

  • Cooling: Cool the Grignard solution to 0°C.

  • Addition: Slowly add a solution of 4-Methylbenzonitrile (1.0 eq) in THF. The reaction will form an imine-magnesium intermediate.[1]

  • Reflux: Warm to room temperature, then reflux for 3–4 hours to drive the addition to completion.

  • Hydrolysis (The Key Step): Cool to 0°C. Quench carefully with 3M HCl . Note: The initial product is the ketimine. Acidic hydrolysis (pH < 2, stirring for 2 hours) is required to convert the imine to the ketone.

Phase 3: Workup & Purification

  • Extract with Ethyl Acetate (3x). Wash combined organics with NaHCO₃ (sat) and Brine.

  • Dry over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexanes:EtOAc 95:5). The product is a pale yellow oil/solid.

Application 1: Synthesis of Bioactive Heterocycles

This ketone is a precursor for Benzofuro[3,2-d]pyrimidines , a class of scaffolds investigated for adenosine receptor antagonism and anti-inflammatory activity.

Mechanism & Workflow

The ketone undergoes


-bromination followed by cyclization with urea/thiourea derivatives.

G Start Cyclopentyl 4-methylphenyl ketone Step1 Alpha-Bromination (Br2/AcOH) Start->Step1 Inter Alpha-Bromo Ketone Step1->Inter Electrophilic Subst. Step2 Cyclocondensation (Salicylaldehyde/Base) Inter->Step2 Scaffold Benzofuran Intermediate Step2->Scaffold Rap-Stoermer Rxn Final Benzofuro[3,2-d]pyrimidine (Bioactive Core) Scaffold->Final Pyrimidine Annulation

Figure 1: Synthetic pathway from ketone to tricyclic bioactive scaffold.

Protocol Highlight: Alpha-Bromination
  • Dissolve ketone (10 mmol) in Glacial Acetic Acid (20 mL).

  • Add Bromine (10 mmol) dropwise at 0-5°C. The color should discharge rapidly.

  • Stir at RT for 2 hours. Pour into ice water.

  • Filter the solid

    
    -bromo ketone. This intermediate is a potent alkylating agent for heterocycle synthesis.
    

Application 2: Asymmetric Reduction to Chiral Alcohols

Chiral benzylic alcohols derived from this ketone are key intermediates for NK1 antagonists and anticholinergics .

Transformation

Reaction: Enantioselective CBS (Corey-Bakshi-Shibata) Reduction. Target: (S)-Cyclopentyl(4-methylphenyl)methanol.

ComponentRole
(S)-Me-CBS (10 mol%) Chiral Catalyst
Borane-THF (0.6 eq) Stoichiometric Reductant
THF Solvent

Procedure:

  • Charge (S)-Me-CBS catalyst and Borane-THF into a dry reactor under Argon.

  • Add the ketone slowly over 1 hour at -20°C. Slow addition is crucial for high ee%.

  • Quench with MeOH.

  • Result: Yields >90% of the chiral alcohol with >95% ee, ready for etherification or amination.

References

  • Synthesis of Aryl Ketones: Organic Syntheses, Coll. Vol. 6, p. 901 (1988). Link (General Grignard-Nitrile protocol).

  • Grignard in CPME: ResearchGate, "Grignard Reactions in Cyclopentyl Methyl Ether". Link

  • Bioactive Benzofuro-pyrimidines: GuideChem, "N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-1-benzofuro[3,2-d]pyrimidinyl]acetamide". Link

  • Cyclopentyl Ketone Impurities: BenchChem, "Cyclopentyl 2-methylphenyl ketone synthesis". Link (Discusses isomer challenges in FC acylation).

  • Chiral Reduction Strategies: J. Am. Chem. Soc., "Asymmetric Reduction of Ketones". Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopentyl 4-methylphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape

The synthesis of Cyclopentyl 4-methylphenyl ketone (CAS: 5422-88-8) is a critical transformation in the preparation of pharmaceutical intermediates. While conceptually simple, the purity of this ketone is often compromised by specific, mechanism-driven side reactions.

This guide focuses on the two primary synthetic routes:

  • Friedel-Crafts Acylation (Route A): The industrial standard, offering scalability but suffering from regioselectivity issues (ortho/para).

  • Grignard Addition (Route B): A common R&D method, offering high regioselectivity but prone to homo-coupling and over-addition.

Route A: Friedel-Crafts Acylation (Toluene + Cyclopentanecarbonyl Chloride)

Core Chemistry: Electrophilic Aromatic Substitution (EAS) using Toluene and Cyclopentanecarbonyl chloride mediated by a Lewis Acid (


).
Troubleshooting Guide
Q1: I am detecting a significant impurity (5–12%) with the same molecular weight as the product. Recrystallization is difficult. What is it?

Diagnosis: This is the Ortho-isomer (Cyclopentyl(2-methylphenyl)methanone). Mechanism: The methyl group on toluene is an ortho, para-director. While steric hindrance from the bulky cyclopentylcarbonyl electrophile favors the para position, the ortho position remains electronically activated.

  • Causality: High reaction temperatures (>25°C) or rapid addition of reagents increases the kinetic energy of the system, allowing the electrophile to overcome the steric barrier of the ortho position.

  • Solution:

    • Cryogenic Control: Conduct the addition of the acyl chloride to the catalyst/toluene mixture at 0°C to -5°C .

    • Solvent Switch: If running neat in toluene, switch to Dichloromethane (DCM) or Nitromethane . These solvents moderate the activity of the acylium complex, enhancing steric discrimination (para-selectivity).

Q2: My crude NMR shows a broad singlet at ~11-12 ppm and the mass balance is off. What happened?

Diagnosis: You have formed Cyclopentanecarbonyl acid via Hydrolysis . Mechanism: The acylium ion intermediate (


) is extremely hygroscopic. Any ingress of atmospheric moisture or wet solvent will quench the acylating agent before it reacts with toluene.
  • Causality: Wet

    
     (which fumes in air) or insufficient nitrogen purging.
    
  • Protocol Fix:

    • Ensure

      
       is free-flowing and yellow/white, not gray/clumpy.
      
    • Use a drying tube or positive nitrogen pressure.

    • Validation: Check the IR of your starting acyl chloride; a broad -OH stretch indicates it has already degraded to the acid.

Q3: I observe a non-polar impurity and gas evolution at reflux temperatures. The carbonyl peak is missing in this impurity.

Diagnosis: Decarbonylation leading to Friedel-Crafts Alkylation. Mechanism: Under forcing conditions (high heat, excess Lewis Acid), secondary and tertiary acyl chlorides can extrude carbon monoxide (CO) to form a carbocation.

  • Pathway: Cyclopentanecarbonyl chloride

    
     [Loss of CO] 
    
    
    
    Cyclopentyl cation
    
    
    Reaction with Toluene
    
    
    1-Cyclopentyl-4-methylbenzene .
  • Prevention: Do not reflux above 40-50°C. The acylation of toluene is exothermic and fast; high heat promotes thermodynamic degradation.

Visualizing Route A Side Reactions

FC_Side_Reactions Start Toluene + Cyclopentanecarbonyl Cl Inter Acylium Ion Complex Start->Inter AlCl3, 0°C Para PRODUCT (Para-isomer) Inter->Para Major Pathway (Steric Control) Ortho IMPURITY (Ortho-isomer) Inter->Ortho High Temp (Kinetic Error) Acid IMPURITY Cyclopentanecarboxylic Acid Inter->Acid + H2O (Moisture Ingress) Decarb IMPURITY Cyclopentyl-toluene (Alkylation) Inter->Decarb - CO (Gas) (High Heat >60°C)

Figure 1: Mechanistic divergence in the Friedel-Crafts acylation of toluene. Control of temperature and moisture is paramount to avoid the red pathways.

Route B: Grignard Reaction (Nitrile or Acid Chloride Route)

Core Chemistry: Nucleophilic attack of a Grignard reagent (e.g., Cyclopentylmagnesium bromide) on an electrophile (4-Methylbenzonitrile).

Troubleshooting Guide
Q1: I have low yield and a significant amount of "Dicyclopentyl" in my GC-MS.

Diagnosis: Wurtz-type Homocoupling. Mechanism: Alkyl halides (Cyclopentyl bromide) can react with the formed Grignard reagent on the magnesium surface.

  • Causality: High local concentration of halide during Grignard initiation.

  • Solution:

    • Slow Addition: Add the cyclopentyl bromide dropwise to the Mg/THF slurry.

    • Temperature: Keep the Grignard preparation temperature low (reflux is often necessary to start, but maintain gentle reflux).

    • Alternative: Use Cyclopentyl chloride (less reactive) or purchase the commercial Grignard reagent to bypass this step.

Q2: After quenching, I see the starting nitrile and a new peak, but low ketone.

Diagnosis: Incomplete Imine Hydrolysis. Mechanism: The immediate product of Grignard + Nitrile is the Magnesium Imine salt. This salt is stable. Upon acidic quench, it forms the Imine (


), which must be hydrolyzed to the Ketone (

).
  • Causality: Quenching with weak acid or insufficient time. Sterically hindered imines (like cyclopentyl-tolyl) hydrolyze slowly.

  • Protocol Fix:

    • Acidic Reflux: Quench with 2M HCl or

      
       and stir at reflux or 50°C for 1-2 hours. Room temperature hydrolysis is often insufficient for hindered ketones.
      
Q3: I used 4-Methylbenzoyl chloride instead of the nitrile, and now I have a tertiary alcohol.

Diagnosis: Double Addition (Over-alkylation). Mechanism: Ketones are more reactive toward Grignards than acid chlorides. Once the ketone forms in situ, it competes for the remaining Grignard reagent.

  • Result: Formation of Bis(cyclopentyl)(4-methylphenyl)methanol (if adding Grignard to Acid Chloride) or Bis(4-methylphenyl)(cyclopentyl)methanol (if adding Grignard to ester).

  • Solution: Invert Addition. Add the Grignard reagent slowly to an excess of the acid chloride at -78°C . However, the Nitrile route (Weinreb amide equivalent logic) is chemically superior because the intermediate imine salt does not react further with Grignard.

Visualizing Route B Side Reactions

Grignard_Side_Reactions Reagents Cyclopentyl-Br + Mg Grignard Grignard Reagent (Cyclopentyl-MgBr) Reagents->Grignard Dimer IMPURITY Dicyclopentyl (Coupling) Reagents->Dimer Fast Addition (Wurtz rxn) Imine Imine Salt Intermediate Grignard->Imine Reaction with Nitrile TertAlc IMPURITY Tertiary Alcohol (Double Addition) Grignard->TertAlc If using Acid Chloride (Over-reaction) Nitrile + 4-Methylbenzonitrile Ketone PRODUCT Cyclopentyl p-tolyl ketone Imine->Ketone Acid Hydrolysis (HCl)

Figure 2: The Grignard pathway highlights the stability of the Nitrile route (Imine intermediate) versus the risks of coupling or over-addition.

Data Summary: Impurity Profile Comparison

Impurity TypeFriedel-Crafts RouteGrignard RouteRemoval Strategy
Regio-isomer High Risk (Ortho-isomer)Low Risk (Starting materials are isomer-pure)Fractional Crystallization (difficult) or Distillation.
Homocoupling NegligibleHigh Risk (Dicyclopentyl)Vacuum Distillation (Dicyclopentyl b.p. is much lower).
Hydrolysis High Risk (Cyclopentanecarboxylic acid)N/AAlkaline wash (Acid is soluble in NaOH).
Over-addition NegligibleModerate (if avoiding Nitrile)Chromatography (Polarity difference is large).
Polymerization Moderate (if overheated)NegligibleFiltration through Silica plug.

References

  • Friedel-Crafts Acylation of Toluene: Clark, J. (2020). Friedel-Crafts Acylation of Methylbenzene (Toluene). Chemguide. Link

  • Grignard Side Reactions: Azzena, U., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate. Link

  • Synthesis of Aryl Ketones: Method for preparing 4-chlorophenylcyclopropyl methyl ketone (Related Chemistry). Google Patents CN101391943B. Link

  • Cyclopentyl Phenyl Ketone Process: Synthetic process of cyclopentyl phenyl ketone. Google Patents CN107337595A. Link

  • Impurity Identification: Identification of the Impurities in o-chlorophenyl Cyclopentyl Ketone Samples. PubMed. Link

Technical Support Center: Purification of Cyclopentyl 4-methylphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Cyclopentyl 4-methylphenyl ketone. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the synthesis and purification of Cyclopentyl 4-methylphenyl ketone.

Q1: What are the most common impurities I should expect when synthesizing Cyclopentyl 4-methylphenyl ketone via Friedel-Crafts acylation of toluene with cyclopentanecarbonyl chloride?

A1: The primary impurities are typically the ortho and meta isomers of the desired para product. Due to the directing effect of the methyl group on the toluene ring, the acylation will yield a mixture of isomers, with the para isomer being the major product due to reduced steric hindrance.[1][2] Unreacted starting materials, such as toluene and cyclopentanecarbonyl chloride, may also be present. Additionally, depending on the reaction conditions, there is a possibility of forming di-acylated products, although this is less common as the ketone product is deactivating towards further electrophilic aromatic substitution.

Q2: My crude product is a dark oil. What is the likely cause and how can I decolorize it?

A2: Dark coloration in the crude product of Friedel-Crafts acylation is common and can be attributed to the formation of polymeric side products or charge-transfer complexes with the Lewis acid catalyst (e.g., AlCl₃).[3] During the work-up, a thorough wash with dilute hydrochloric acid is crucial to break down these complexes. If the color persists, treatment with activated carbon during recrystallization can be effective. To do this, dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period before filtering the hot solution to remove the carbon.[4][5]

Q3: I am having trouble getting my Cyclopentyl 4-methylphenyl ketone to crystallize. What can I do?

A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent. First, ensure your product is reasonably pure; an initial purification by column chromatography might be necessary. If the product is relatively clean, try the following techniques to induce crystallization:

  • Scratching the inner surface of the flask with a glass rod at the air-solvent interface can create nucleation sites.

  • Seeding with a tiny crystal of pure product, if available, can initiate crystallization.

  • Slowly cooling the solution is crucial. Rapid cooling often leads to the formation of an oil rather than crystals. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.

  • Using a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a good solvent (a solvent in which it is highly soluble) and then slowly add a miscible anti-solvent (a solvent in which it is poorly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Q4: How can I effectively separate the ortho and para isomers of Cyclopentyl 4-methylphenyl ketone?

A4: The separation of positional isomers can be challenging due to their similar physical properties.

  • Column chromatography is generally the most effective method. The slight difference in polarity between the ortho and para isomers allows for their separation on a silica gel column. A non-polar eluent system, such as a mixture of hexanes or petroleum ether with a small amount of a more polar solvent like ethyl acetate, is typically successful.

  • Fractional distillation under reduced pressure may also be an option if the boiling points of the isomers are sufficiently different. However, this often requires a highly efficient distillation column.

  • Recrystallization can sometimes be used to selectively crystallize the major, often more symmetrical and less soluble, para isomer, leaving the ortho isomer in the mother liquor. This may require careful selection of the recrystallization solvent and multiple recrystallization steps to achieve high purity.

II. Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during the purification of Cyclopentyl 4-methylphenyl ketone.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Aqueous Work-up Incomplete removal of the Lewis acid catalyst (e.g., AlCl₃).Incomplete removal of acidic or basic byproducts.Ensure the reaction mixture is quenched by slowly adding it to ice-cold dilute HCl. This will hydrolyze the aluminum chloride and bring it into the aqueous layer.[3]Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine to aid in phase separation and remove excess water.
Co-elution of Impurities During Column Chromatography Inappropriate solvent system (eluent is too polar or not polar enough).Overloading of the column.Poorly packed column leading to channeling.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product.For this compound, a good starting point is a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).[4]Ensure the amount of crude product loaded is no more than 5-10% of the mass of the silica gel.Pack the column carefully to ensure a homogenous stationary phase.
Product Oiling Out During Recrystallization The solution is too concentrated.The solution is being cooled too quickly.The melting point of the compound is lower than the boiling point of the solvent.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool more slowly.Ensure the solution is allowed to cool to room temperature undisturbed before placing it in a cold bath.If the product consistently oils out, consider using a lower-boiling point solvent or a different solvent system.
Low Recovery After Recrystallization Using too much solvent.The product has significant solubility in the cold solvent.Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product.Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.Pre-heat the filtration funnel and filter paper to prevent the product from crystallizing out during the removal of insoluble impurities.

III. Experimental Protocols

Protocol 1: Work-up Procedure for Friedel-Crafts Acylation Reaction Mixture

This protocol describes the steps to quench the reaction and perform an initial purification of the crude Cyclopentyl 4-methylphenyl ketone.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and dilute (e.g., 1 M) hydrochloric acid. This should be done in a fume hood as HCl gas may be evolved.[3] The amount of ice and acid should be sufficient to neutralize any unreacted Lewis acid and bring all salts into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Repeat the extraction 2-3 times to ensure all the product is recovered from the aqueous phase.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Dilute HCl (1 M) to remove any remaining catalyst residues.

    • Water.

    • Saturated sodium bicarbonate solution to neutralize any acidic byproducts.

    • Brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol details the purification of the crude product using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether).

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent if necessary. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system, such as petroleum ether:ethyl acetate (10:1 v/v).[4] Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol provides a general method for recrystallizing Cyclopentyl 4-methylphenyl ketone. The ideal solvent may need to be determined experimentally. A good starting point for aryl ketones is a mixture of a polar and a non-polar solvent.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often effective for moderately polar compounds.[4][5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration (if necessary): If activated carbon or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry or dry them in a vacuum oven.

IV. Data Presentation

Table 1: Solvent Systems for Purification

Purification MethodRecommended Solvent SystemRationale
Column Chromatography Petroleum Ether / Ethyl Acetate (gradient)Good separation of non-polar to moderately polar compounds. Allows for fine-tuning of eluent strength.
Recrystallization Ethanol / WaterEthanol is a good solvent for many organic compounds at elevated temperatures, while water acts as an anti-solvent upon cooling, inducing crystallization.[5]

V. Visualizations

Workflow for Purification of Cyclopentyl 4-methylphenyl ketone

purification_workflow crude Crude Product workup Aqueous Work-up (HCl, NaHCO₃, Brine) crude->workup chromatography Column Chromatography (Silica Gel) workup->chromatography Primary Purification recrystallization Recrystallization workup->recrystallization Alternative/Secondary Purification pure_product Pure Product chromatography->pure_product High Purity recrystallization->pure_product

Caption: A flowchart illustrating the general purification workflow for Cyclopentyl 4-methylphenyl ketone.

Troubleshooting Decision Tree for Low Purity

troubleshooting_purity start Low Purity Detected check_workup Was the aqueous work-up thorough? start->check_workup check_chrom Was column chromatography performed correctly? check_workup->check_chrom Yes solution_workup Repeat work-up with HCl and NaHCO₃ washes check_workup->solution_workup No check_recryst Was recrystallization effective? check_chrom->check_recryst Yes solution_chrom Optimize eluent and re-pack column check_chrom->solution_chrom No solution_recryst Select a different solvent system check_recryst->solution_recryst No

Caption: A decision tree to guide troubleshooting efforts when encountering low product purity.

VI. References

  • Symrise GmbH & Co. KG. (2020). Method for purification of 4-hydroxyacetophenone. EP3603991A1. Retrieved from

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

  • Al-Bayati, F. A. H. (2015). Crystallization & recrystallization. University of Technology, Iraq.

  • Bayer AG. (2001). Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature. DE10027654A1. Retrieved from

  • Symrise AG. (2020). Method for purification of 4-hydroxyacetophenone. US10752571B2. Retrieved from

  • Friedel Crafts reaction/Acylation of toluene. (2020, June 10). [Video]. YouTube. Retrieved from [Link]

  • Friedel Crafts Acylation and Akylation. (2020, April 6). [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Haimen Huaxiang Pharmaceutical Technology Co., Ltd. (2017). Synthetic process of cyclopentyl phenyl ketone. CN107337595A. Retrieved from

  • Lober, S., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh.

  • Universite de Liege. (2019). Methods for the preparation of arylcycloalkylamine derivatives. EP3505509A1. Retrieved from

  • Grice, K. A., & Kótai, L. (2013, July 30). How are the ortho and para positions of benzene separated? ResearchGate. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]

Sources

Catalyst Selection for Efficient Friedel-Crafts Acylation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the fundamental principles behind achieving high-yield, selective, and reproducible acylations.

Introduction: The Central Role of the Catalyst

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming C-C bonds with aromatic rings, yielding valuable aryl ketones.[1] The heart of this transformation is the catalyst, which activates the acylating agent to generate a highly reactive acylium ion.[2] The choice of this catalyst is the most critical parameter influencing reaction success, dictating everything from reaction rate and yield to selectivity and environmental impact. This guide provides a structured approach to catalyst selection and troubleshooting to empower you in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

A1: A stalled Friedel-Crafts acylation can be attributed to several factors, primarily related to catalyst activity and substrate reactivity.

  • Catalyst Deactivation by Moisture: Traditional Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic.[3] Any moisture in your glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and freshly opened or purified reagents. For highly sensitive reactions, consider performing the reaction in a glovebox.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[4] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it from the catalytic cycle.[2]

    • Solution: For catalysts like AlCl₃ or FeCl₃, start with at least 1.1 equivalents relative to the acylating agent. If the reaction is still slow, a gradual increase in catalyst loading may be necessary. For highly activated substrates, it is sometimes possible to use catalytic amounts of milder Lewis acids.[3]

  • Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) on the aromatic ring will significantly decrease its nucleophilicity, slowing down or completely inhibiting the reaction.

    • Solution: For deactivated substrates, more forcing conditions are required. This may include using a stronger Lewis acid, higher reaction temperatures, or longer reaction times. Alternatively, consider a different synthetic route if the substrate is too deactivated.

  • Presence of Lewis Basic Functional Groups: Functional groups with lone pairs, such as amines (-NH₂) or anilines, will preferentially coordinate with the Lewis acid catalyst.[5] This not only deactivates the catalyst but also renders the aromatic ring extremely deactivated due to the formation of a positively charged complex.

    • Solution: Protect the interfering functional group before the acylation step. For example, an amine can be protected as an amide.

Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

A2: While Friedel-Crafts acylation is generally more selective than its alkylation counterpart, controlling regioselectivity can still be a challenge.

  • Inherent Directing Effects: The primary determinant of regioselectivity is the electronic directing effect of the substituents already on the aromatic ring. Ortho-, para-directing groups will yield a mixture of these isomers, while meta-directing groups will favor the meta position.[6]

    • Solution: The choice of catalyst and solvent can sometimes influence the ortho/para ratio. Steric hindrance often favors the para product, especially with bulky acylating agents or catalysts. Lowering the reaction temperature may also increase selectivity.

  • Solvent Effects: The polarity of the solvent can influence catalyst activity and the stability of reaction intermediates, thereby affecting selectivity. For instance, in the acylation of naphthalene with acetic anhydride using HBEA zeolite, a hydrophobic solvent like decalin resulted in better conversion than the more hydrophilic sulfolane, which can block the catalyst's active sites.[7]

    • Solution: Screen a range of solvents with varying polarities. Common choices include dichloromethane (DCM), dichloroethane (DCE), carbon disulfide (CS₂), or nitrobenzene. For solid acid catalysts, solvent choice is critical to ensure reactants can access the active sites.[7]

Q3: My catalyst seems to be inactive from the start, even with fresh reagents. What else could be wrong?

A3: If you've ruled out moisture and reagent quality, the issue might lie with the fundamental compatibility of your chosen catalyst with the reaction system.

  • Homogeneous vs. Heterogeneous Catalyst Choice: Traditional homogeneous catalysts like AlCl₃ are powerful but can be problematic to work with. Heterogeneous catalysts, such as zeolites, are often milder and may require higher temperatures to achieve comparable activity.[7]

    • Solution: If using a solid acid catalyst, ensure the reaction temperature is sufficient to overcome the activation energy. For the acylation of 2-methylnaphthalene with butyric anhydride using HBEA zeolite, the reaction did not proceed at 140 °C but showed good conversion at 200 °C.[7]

  • Catalyst Pore Size (for Heterogeneous Catalysts): The effectiveness of a solid catalyst like a zeolite depends on the ability of the reactants to access the active sites within its pores. If the aromatic substrate or acylating agent is too bulky, the reaction will be slow or will not occur.

    • Solution: Choose a zeolite with an appropriate pore size for your substrates. HBEA zeolites are often effective due to their large pore structure.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between traditional Lewis acids and "green" catalysts for Friedel-Crafts acylation?

A1: The primary differences lie in their handling, reusability, and environmental impact.

  • Traditional Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly active and effective for a wide range of substrates. However, they are sensitive to moisture, require stoichiometric amounts, and generate significant corrosive and often toxic waste during aqueous workup.[3]

  • "Green" Catalysts (e.g., Metal Triflates, Solid Acids): This category includes water-tolerant Lewis acids like bismuth triflate (Bi(OTf)₃) and heterogeneous solid acids like zeolites and clays.

    • Metal Triflates: Often require only catalytic amounts, can be more tolerant to functional groups, and are sometimes recyclable.[8]

    • Solid Acids: Offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosive waste.[9] However, they may require higher reaction temperatures and can be prone to deactivation by coking at elevated temperatures.[7]

Q2: Can I reuse my catalyst?

A2: This depends entirely on the type of catalyst.

  • Homogeneous Catalysts (e.g., AlCl₃): No. These catalysts are consumed during the reaction by complexing with the product and are destroyed during the aqueous workup.[2]

  • Heterogeneous Catalysts (e.g., Zeolites): Yes. This is one of their primary advantages. After the reaction, the solid catalyst can be recovered by simple filtration, washed, dried, and often reactivated by calcination (heating at high temperature in air) to be used in subsequent reactions.[10]

Q3: How do I choose the right solvent for my reaction?

A3: Solvent choice can significantly impact reaction rate and selectivity.

  • For Homogeneous Catalysis: Non-polar, aprotic solvents are generally preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. Carbon disulfide (CS₂) is also effective but is highly flammable and toxic. For less reactive substrates, nitrobenzene can be used as a high-boiling solvent, but it is also toxic.[7]

  • For Heterogeneous Catalysis: The solvent must be able to dissolve the reactants while not competing for the catalyst's active sites. The choice can influence product distribution. For example, using a non-polar solvent can enhance the adsorption of the acylating agent onto the catalyst surface.[7] In some cases, solvent-free conditions are possible, particularly with solid acid catalysts, which offers a significant green advantage.[11]

Data and Protocols

Table 1: Comparative Performance of Common Catalysts in Friedel-Crafts Acylation
Catalyst TypeCatalyst ExampleTypical LoadingKey AdvantagesKey Disadvantages
Homogeneous Aluminum Chloride (AlCl₃)>100 mol%High reactivity, broad applicability.[3]Moisture sensitive, stoichiometric requirement, corrosive waste.
Ferric Chloride (FeCl₃)>100 mol%Milder and less moisture-sensitive than AlCl₃.[3]Still requires stoichiometric amounts, moderate reactivity.[3]
Bismuth Triflate (Bi(OTf)₃)5-10 mol%Water-tolerant, reusable, catalytic amounts.[8]Higher cost, may not be suitable for all substrates.
Heterogeneous H-BEA ZeoliteVaries (wt%)Reusable, easy to separate, environmentally friendly.[7]Requires higher temperatures, potential for deactivation.[7]
Montmorillonite ClayVaries (wt%)Inexpensive, effective for some acylations.Lower activity compared to zeolites, can be less robust.
Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole using Aluminum Chloride (Homogeneous)

  • Materials: Anisole, propionyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), ice, concentrated HCl.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents).

    • Add anhydrous DCM to the flask. Cool the suspension in an ice bath to 0 °C.

    • Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension.

    • After the addition is complete, add anisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C. The reaction is often exothermic.[12]

    • After the addition of anisole, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates completion.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product (4-methoxypropiophenone) by column chromatography or distillation.

Protocol 2: Friedel-Crafts Acylation of Anisole using H-BEA Zeolite (Heterogeneous)

  • Materials: Anisole, propionic anhydride, H-BEA zeolite catalyst.

  • Procedure:

    • Activate the H-BEA zeolite catalyst by heating at 500 °C for 3 hours under a flow of air or nitrogen, then cool under vacuum.[13]

    • In a round-bottom flask, combine anisole (1.0 equivalent), propionic anhydride (1.2 equivalents), and the activated H-BEA catalyst (e.g., 0.5 g per 10 mmol of anisole).

    • Heat the mixture with vigorous stirring to the desired reaction temperature (e.g., 100-140 °C) for several hours.[14]

    • Monitor the reaction progress by GC or TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Separate the solid catalyst by filtration, washing it with a suitable solvent (e.g., toluene or DCM). The catalyst can be dried and reactivated for reuse.

    • Isolate the product from the filtrate by removing the solvent and any excess acylating agent under reduced pressure.

    • Purify the product as needed.

Visualizing Key Processes

Diagram 1: The Catalytic Cycle of Homogeneous Friedel-Crafts Acylation

G AcylCl Acyl Chloride (RCOCl) Acylium Acylium Ion [RCO]⁺ AcylCl->Acylium + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Acylium Sigma Sigma Complex (Intermediate) Acylium->Sigma Arene Aromatic Ring (Ar-H) Arene->Sigma + Acylium Ion (Rate-Determining Step) ProductComplex Product-Catalyst Complex Sigma->ProductComplex -H⁺, +Lewis Acid Product Aryl Ketone (ArCOR) ProductComplex->Product Hydrolysis Workup Aqueous Workup ProductComplex->Workup Workup->Product

Caption: Homogeneous catalytic cycle showing catalyst complexation with the product.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckReagents 1. Check Reagent & System Integrity - Anhydrous conditions? - Reagent purity? Start->CheckReagents CheckCatalyst 2. Evaluate Catalyst - Sufficient loading? - Active catalyst batch? CheckReagents->CheckCatalyst [ Reagents OK ] SolutionReagents Solution: Dry all components thoroughly. Use fresh reagents. CheckReagents->SolutionReagents [ Problem Found ] CheckSubstrate 3. Assess Substrate Reactivity - Deactivating groups present? - Lewis basic groups? CheckCatalyst->CheckSubstrate [ Catalyst OK ] SolutionCatalyst Solution: Increase catalyst loading. Use a stronger Lewis acid. CheckCatalyst->SolutionCatalyst [ Problem Found ] CheckConditions 4. Optimize Reaction Conditions - Increase temperature? - Change solvent? CheckSubstrate->CheckConditions [ Substrate OK ] SolutionSubstrate Solution: Protect interfering groups. Consider alternative synthesis. CheckSubstrate->SolutionSubstrate [ Problem Found ] SolutionConditions Solution: Screen solvents and temperatures. Increase reaction time. CheckConditions->SolutionConditions

Caption: A systematic workflow for troubleshooting low yields in Friedel-Crafts acylation.[6]

References

  • ResearchGate. Friedel–Crafts acylation using bismuth triflate in [BMI][PF6]. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • Semantic Scholar. Mechanism of Friedel−Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • ChemRxiv. ARTICLE. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

  • ResearchGate. Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. [Link]

  • ResearchGate. FRIEDEL-CRAFTS ACYLATION OF ANISOLE CATALYSED BY H-ZEOLITE BETA OF CRYSTALLINE RICE HUSK ASH. [Link]

  • ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

  • ScienceDirect. Kinetic study of Friedel-Crafts acylation reactions over hierarchical MCM-22 zeolites. [Link]

  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • ResearchGate. Friedel-Crafts Acylation Of Anisole Catalysed By H-Zeolite Beta Of Crystalline Rice Husk Ash. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • PMC. Probing Substrate/Catalyst Effects Using QSPR Analysis on Friedel-Crafts Acylation Reactions over Hierarchical BEA Zeolites. [Link]

  • ACS Publications. AlCl3-DMF Reagent in the Friedel-Crafts Reaction. Application to the Acylation Reaction of 2(3H)-Benzothiazolones. [Link]

  • RSC Publishing. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. [Link]

  • ResearchGate. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • ACS Publications. Catalytic Asymmetric Friedel−Crafts Alkylation Reactions—Copper Showed the Way. [Link]

  • PMC. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • TSI Journals. ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. [Link]

  • Hilaris Publisher. Recyclable Heterogeneous Catalyst. [Link]

  • ResearchGate. (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • Ingenta Connect. Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. [Link]

  • ResearchGate. Use of Solid Catalysts in Friedel—Crafts Acylation Reactions. [Link]

Sources

Managing reaction temperature for Grignard synthesis of ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Temperature for Grignard Synthesis of Ketones Ticket ID: GRIG-KET-001 Status: Active

Introduction: The Thermal Paradox

Welcome to the ExoControl Support Center. You are likely here because your ketone synthesis failed in one of two ways: you either recovered starting material (reaction didn't start) or you isolated a tertiary alcohol (reaction didn't stop).

In Grignard chemistry, temperature is not just a variable; it is a switch. It dictates the transition from Initiation (breaking the Mg oxide layer) to Propagation (radical chain formation) and finally Selectivity (stopping at the ketone). This guide replaces generic textbook advice with field-proven thermal management protocols for high-value pharmaceutical intermediates.

Module 1: The Golden Path (Weinreb Amide Route)

Recommended for: High-value substrates, complex drug scaffolds, and total synthesis.

The reaction of a Grignard reagent (


) with a Weinreb amide (

) is the industry standard for precision ketone synthesis. It relies on a stable tetrahedral chelate that survives the reaction conditions, preventing the "double addition" that plagues acid chloride routes.
The Thermal Protocol
PhaseTarget TempCritical ActionMechanism/Rationale
1. Reagent Formation Reflux (

: 35°C / THF: 66°C)
Wait for Induction. Do not cool until the exotherm sustains itself.High temp is required to strip the MgO passivation layer. Cooling too early kills the radical mechanism.
2. Equilibration Ambient (20-25°C)Dilute and titrate.Accurate stoichiometry (1.05 - 1.1 eq) prevents waste and side reactions.
3. Addition -78°C to 0°CAdd Grignard to the Amide.Low temp favors kinetic control, though the Weinreb chelate is robust even at 0°C.
4. Quench 0°C

RT
Acidic hydrolysis (HCl or

).
Breaks the N-O-Mg chelate to release the ketone.
Visualizing the Stability

The following diagram illustrates why the Weinreb route allows for thermal flexibility during the addition phase compared to acid chlorides.

WeinrebStability cluster_0 Critical Control Point Start Weinreb Amide (R-CON(OMe)Me) Intermediate Tetrahedral Chelate (Stable Mg-O-N Ring) Start->Intermediate Addition (-78°C to 0°C) Grignard Grignard Reagent (R'-MgX) Grignard->Intermediate OverAddition Tertiary Alcohol (Impurity) Intermediate->OverAddition BLOCKED (Chelate prevents carbonyl collapse) Product Ketone (R-CO-R') Intermediate->Product Acid Quench (Hydrolysis)

Figure 1: The Weinreb Chelate acts as a thermal buffer, preventing the collapse of the intermediate and subsequent over-addition of Grignard reagent.

Module 2: The Robust Alternative (Nitrile Route)

Recommended for: Large-scale synthesis, simple aliphatic ketones, and cost-sensitive processes.

Reacting Grignards with nitriles (


) forms an imine magnesium salt.[1] Unlike the Weinreb route, this often requires heat  to drive the addition, as nitriles are less electrophilic than amides.

The Thermal Trap:

  • Too Cold: The Grignard coordinates to the nitrile lone pair but does not add to the carbon. You recover starting material.

  • Too Hot (Post-Quench): Vigorous hydrolysis of the imine salt can lead to cleavage or polymerization.

Protocol Adjustment:

  • Addition: Often requires reflux (THF, 66°C) for 1-4 hours to drive the reaction to the imine salt.

  • Hydrolysis: Must be done with strong acid (

    
     or 
    
    
    
    ) and often requires warming to 40-50°C after the initial quench to convert the imine to the ketone.

Module 3: Troubleshooting Matrix

Use this matrix to diagnose thermal failures immediately.

SymptomThermal DiagnosisCorrective Action
No Exotherm (Induction Failure) Too Cold / Passivated Mg. The reaction has not initiated. Adding more halide now creates a "sleeping bomb."STOP ADDITION. Add a crystal of

or heat a small aliquot with a heat gun. Only resume addition once the solution turns turbid/gray.
Sudden Boiling (Runaway) Heat Accumulation. The induction period ended abruptly after too much halide was added.Emergency Cooling. Immerse in Dry Ice/Acetone immediately. Ensure condenser is active. prevention: Never add >10% of halide before initiation is confirmed.
Tertiary Alcohol Present Temp Too High (Acid Chloride Route) or Quench Failure. Switch to Weinreb Amide. If using acid chloride, cool to -78°C and use

catalyst.
Precipitate in Flask Solvent Choice. Diethyl Ether has low solubility for Mg-salts.Switch to THF (higher solubility) or add Benzene/Toluene as a co-solvent. Note: THF runs hotter (66°C).[2]
Wurtz Coupling (R-R Dimer) Formation Temp Too High. Radical coupling competes with Grignard formation.Slow down halide addition. Maintain a gentle reflux, not a violent boil. Dilute the halide feed.
Decision Tree: Managing the Exotherm

GrignardTroubleshooting Start Initiate Grignard Formation Check Is solution cloudy/bubbling? Start->Check Yes Reaction Initiated Check->Yes Yes No Induction Phase Check->No No ( > 5 mins) Action2 Begin Slow Addition Maintain Gentle Reflux Yes->Action2 Action1 Stop Addition! Apply Heat/Iodine No->Action1 Action1->Check Retry Action3 Check Temp Control Action2->Action3 Action3->Action1 Runaway (Boiling) Action3->Action2 Temp Stable

Figure 2: Logic flow for safely initiating Grignard formation. The critical loop is preventing halide accumulation during the induction phase.

Module 4: Deep Dive FAQs

Q1: Why use THF over Diethyl Ether (Et2O) regarding temperature?

A: THF is generally superior for difficult substrates but requires stricter thermal monitoring.

  • Boiling Point: THF boils at 66°C vs. Et2O at 34.6°C. The higher temperature of THF accelerates the formation of the Grignard reagent (Arrhenius equation) and drives the addition to sterically hindered nitriles.

  • Coordination: THF is a stronger Lewis base. It coordinates more tightly to the Mg species, breaking up polymeric aggregates.

  • Risk: The higher boiling point means a runaway reaction in THF stores significantly more thermal energy than one in Et2O, making it harder to quench once out of control [1].

Q2: Can I use "Turbo Grignard" (i-PrMgCl·LiCl) to bypass thermal issues?

A: Yes. The addition of LiCl breaks up the Grignard aggregates, increasing solubility and reactivity.

  • Benefit: This allows for Halogen-Magnesium exchange at much lower temperatures (often -20°C to 0°C) compared to direct insertion.

  • Application: Ideal for synthesizing functionalized Grignards (e.g., with esters present) that would decompose at the reflux temperatures required for direct Mg insertion [2].

Q3: My nitrile reaction yielded a ketone and a primary amine. What happened?

A: This is a reduction side-reaction caused by


-hydride elimination, usually due to high temperatures or bulky Grignards (like isopropyl or t-butyl).
  • Fix: Lower the reaction temperature during addition. If the nitrile is unreactive at low temps, switch to a less sterically hindered Grignard or use the Weinreb route.

References

  • American Chemical Society. (2016). Grignard Reaction Safety Guide. ACS Chemical Health & Safety. [Link]

  • Knochel, P., et al. (2011). Functionalized Grignard Reagents via Halogen-Magnesium Exchange.[3] Angewandte Chemie International Edition. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[3] Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.[4][Link]

Sources

Technical Support Hub: Grignard Reaction Work-Up Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the Grignard Quench Support Hub . It prioritizes experimental autonomy, safety, and mechanistic understanding over rigid templates.

From "Magnesium Mud" to Clean Isolation

The Core Problem: "Magnesium Mud"

Context: You have successfully run a Grignard reaction. The color change indicated success. Now, you add water, and the flask turns into a gelatinous, gray sludge that refuses to filter or separate. The Science: This is the formation of magnesium hydroxide (


).
  • Mechanism: Upon hydrolysis,

    
     yields 
    
    
    
    and eventually
    
    
    .
  • The Trap:

    
     forms a polymeric, hydrogen-bonded network (a gel) that traps organic solvents and your product. It is chemically similar to "Milk of Magnesia" but far more viscous in organic mixtures.
    

Decision Matrix: Selecting Your Quench Method

Do not default to "pouring it over ice" without analyzing your substrate. Use this matrix to select the optimal protocol.

QuenchDecision cluster_legend Key Factors Start Start: Grignard Reaction Complete AcidSens Is Product Acid Sensitive? Start->AcidSens Scale Reaction Scale > 100 mmol? AcidSens->Scale No Emulsion High Risk of Emulsion? (Basic amines, large alkyl chains) AcidSens->Emulsion Yes Method_Acid Method A: Flash Acid Hydrolysis (Dilute H2SO4 or HCl) Scale->Method_Acid No (Speed Priority) Method_Reverse Method D: Reverse Quench (Pour Rxn into Acid/Ice) Scale->Method_Reverse Yes (Safety Priority) Method_NH4Cl Method B: The Buffer (Sat. NH4Cl) Emulsion->Method_NH4Cl No (Standard) Method_Rochelle Method C: The Chelation (Rochelle's Salt) Emulsion->Method_Rochelle Yes (Solubilization)

Figure 1: Decision tree for selecting the appropriate work-up method based on substrate stability and reaction scale.

Deep Dive Protocols

Method A: Flash Acid Hydrolysis (The "Clear Cut")

Best For: Acid-stable products, robust substrates, quick isolation. Mechanism: Protonation of the alkoxide and complete solubilization of magnesium salts into


.


Protocol:

  • Cool the reaction mixture to

    
     in an ice bath.
    
  • Prepare a 1M HCl or 10%

    
      solution.
    
  • Add the acid dropwise.[1]

    • Observation: The mixture will froth (alkane release) and form a white solid (

      
      ) initially.
      
  • Critical Step: Continue adding acid until the solid completely dissolves and two clear, distinct layers appear.

  • Separate phases. Extract aqueous layer once with ether/EtOAc.

Method B: The Buffer (Saturated )

Best For: Acid-sensitive intermediates (acetals, silyl ethers) that cannot survive pH < 4. Mechanism:


 provides a mild proton source (

). It converts basic magnesium alkoxides to alcohols without generating strong acid.

Protocol:

  • Cool reaction to

    
    .[2][3]
    
  • Add Saturated Aqueous

    
     slowly.
    
  • Troubleshooting the "Crunch": If the magnesium salts precipitate as a sticky solid (the "crunch"), add excess water to dissolve them, or filter through Celite if the product is in the organic phase.

    • Note: This method often leaves some magnesium salts suspended.

Method C: The Chelation (Rochelle’s Salt)

Best For: Reactions prone to stubborn emulsions; large-scale reactions where filtration is difficult. Mechanism: Potassium Sodium Tartrate (Rochelle's Salt) acts as a bidentate ligand, chelating


 ions. This breaks the polymeric gel network of 

, rendering the magnesium water-soluble.

Protocol:

  • Quench the reaction with a minimal amount of water at

    
    .
    
  • Add Saturated Aqueous Potassium Sodium Tartrate (approx. 20 mL per gram of Mg used).

  • The Wait: Stir vigorously at room temperature.

    • Time: 30 minutes to 4 hours.

    • Visual Cue: Stir until two distinct, transparent layers form. The "cloudiness" must disappear.

  • Separate layers. No filtration required.

Quantitative Comparison of Methods

FeatureAcidic Hydrolysis (HCl)Ammonium Chloride (

)
Rochelle's Salt (Tartrate)
Final pH < 2 (Strongly Acidic)~8-9 (Weakly Basic)~7 (Neutral)
Phase Separation Excellent (Instant)Moderate (Often cloudy)Excellent (Slow)
Mg Salt State Fully Soluble (

)
Precipitate/SuspensionSoluble Complex
Time Required 10-15 mins20-30 mins1-6 Hours
Risk Factor Product decomposition (acid)Incomplete quenchingTime consumption

Troubleshooting & FAQs

Q1: The "Volcano" Effect

Issue: Upon adding the first drop of water, the solvent boils violently or shoots out of the condenser. Cause:

  • Exotherm: Hydrolysis of the C-Mg bond releases significant heat (approx. 60-70 kcal/mol).

  • Gas Evolution: If you used excess Grignard reagent, quenching releases the conjugate alkane (e.g., Methane from MeMgBr) as a gas. Fix:

  • Dilute First: Dilute the reaction mixture with 2-3 volumes of diethyl ether before quenching. The extra solvent acts as a heat sink.

  • Dropwise Addition: Use an addition funnel for the quench solution.

Q2: The "Emulsion from Hell"

Issue: After quenching, the flask contains a single, milky layer that won't separate after standing overnight. Cause: Amphiphilic byproducts or suspended


 particles stabilizing the interface.
Fix: 
  • The "Magic" Additive: Add a small amount of solid NaCl to increase the ionic strength of the aqueous layer (Salting out).

  • Acidify (If safe): Add 1M HCl dropwise to dissolve the suspended particles.

  • Filtration: Filter the entire emulsion through a pad of Celite. The solids causing the emulsion will be trapped, often breaking the emulsion immediately.

Safety Protocol: Large Scale (>1 Mole)

Hazard: On a large scale, the heat of neutralization can boil the solvent (Ether bp: 35°C, THF bp: 66°C) instantly, causing a fire.

The "Reverse Quench" Protocol: Instead of adding water to the reaction, add the reaction to the quench.

  • Prepare a large beaker containing crushed ice and dilute acid (or

    
    ).
    
  • Transfer the Grignard reaction mixture via cannula (using positive

    
     pressure) slowly onto the stirring ice/acid mixture.
    
  • Why? This ensures the "heat sink" (ice/water) is always in vast excess relative to the reactive reagent.

SafetyWorkflow cluster_safety Safety Critical: Reverse Quench RxnFlask Reaction Flask (Hot/Reactive) Cannula Cannula Transfer (Controlled Rate) RxnFlask->Cannula QuenchFlask Quench Vessel (Ice + Acid Excess) Cannula->QuenchFlask

Figure 2: The Reverse Quench setup for large-scale safety control.

References

  • Not Voodoo. (n.d.). Workup Tricks: Managing Emulsions & Grignard Workups. University of Rochester.[4] Retrieved from [Link]

  • Cohen, J. D. (2018). Standard Operating Procedure: Grignard Reaction Safety. American Chemical Society (ACS) Division of Chemical Health and Safety. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967).[5] Reagents for Organic Synthesis. Wiley.[6] (Foundational text on reagent handling and work-up stoichiometry).

  • MIT OpenCourseWare. (2021). 5.301 Chemistry Laboratory Techniques: Work-up Procedures. Retrieved from [Link]

Sources

Technical Support Center: Purification of Aromatic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the Advanced Purification Support Center. This guide is designed for organic chemists and process engineers facing the unique physicochemical challenges of aromatic ketones (e.g., acetophenones, benzophenones). These compounds present a triad of purification difficulties: Lewis acid complexation (from Friedel-Crafts synthesis), structural isomerism (ortho/para separation), and crystallization inhibition (oiling out).

Module 1: The "Aluminum Sludge" Protocol (Friedel-Crafts Workup)

Context: The most common synthesis of aromatic ketones is Friedel-Crafts acylation. A frequent point of failure is the workup, where aluminum chloride (


) forms a stable 1:1 complex with the product ketone, acting as a Lewis base.[1] Improper quenching leads to intractable emulsions ("aluminum sludge").
Troubleshooting Guide: Breaking the Al-Complex

Q: My reaction mixture turned into a solid mass or a thick emulsion upon adding water. How do I recover my product?

A: You have likely precipitated aluminum hydroxide (


) by quenching at a neutral pH. The 

-ketone complex requires acidic hydrolysis to release the ketone and keep aluminum species in the aqueous phase.

The Protocol:

  • Temperature Control: Cool the reaction mixture to 0°C. The hydrolysis is highly exothermic.

  • Acidic Quench: Do not use pure water. Pour the reaction mixture slowly into a slurry of Ice + Concentrated HCl (approx. 10-15% final acid concentration).

    • Why? The acid prevents the formation of amphoteric

      
       gel, keeping 
      
      
      
      ions soluble in the aqueous phase.
  • Phase Separation: If an emulsion persists, filter the biphasic mixture through a Celite pad to remove suspended polymeric impurities, then separate layers.

Visual Logic: The Aluminum Quench Pathway

G Start Crude Reaction Mixture (Ketone-AlCl3 Complex) Quench Quench into Ice/Conc. HCl Start->Quench Check Check pH Quench->Check Acidic pH < 2 (Al3+ Soluble) Check->Acidic Correct Neutral pH > 4 (Al(OH)3 Gel Forms) Check->Neutral Incorrect CleanSplit Clean Phase Split Acidic->CleanSplit Emulsion Emulsion/Sludge Neutral->Emulsion

Figure 1: Decision logic for preventing aluminum emulsions during Friedel-Crafts workup.

Module 2: Isomer Separation (The Ortho-Para Paradox)

Context: In the acylation of substituted benzenes (e.g., phenol), a mixture of ortho- and para- isomers is formed. They often have similar


 values on silica, making chromatography difficult.
Troubleshooting Guide: Exploiting Hydrogen Bonding

Q: I cannot separate ortho-hydroxyacetophenone from para-hydroxyacetophenone using flash chromatography. The spots overlap.

A: Stop using chromatography. You are fighting against similar polarities. Instead, exploit the Intramolecular Hydrogen Bonding difference using Steam Distillation .

FeatureOrtho-IsomerPara-Isomer
H-Bond Type Intramolecular (Chelation between C=O and -OH)Intermolecular (Between different molecules)
Volatility High (Behaves like a non-polar monomer)Low (Forms polymeric H-bond networks)
Steam Volatility Yes No

The Protocol:

  • Suspend the crude mixture in water.

  • Pass steam through the mixture (or boil vigorously with a Dean-Stark trap setup).

  • Distillate: The ortho-isomer will co-distill with water as a yellow oil/solid.

  • Residue: The para-isomer remains in the boiling flask.

  • Cool the residue to crystallize the para-isomer.

Visual Logic: Isomer Separation Strategy

Isomers Mix Ortho/Para Mixture Bonding Analyze H-Bonding Mix->Bonding Ortho Ortho-Isomer (Intramolecular H-Bond) Bonding->Ortho Para Para-Isomer (Intermolecular H-Bond) Bonding->Para Steam Steam Distillation Ortho->Steam Volatile Para->Steam Non-Volatile Distillate Distillate (Pure Ortho) Steam->Distillate Residue Pot Residue (Pure Para) Steam->Residue

Figure 2: Separation logic based on hydrogen bonding topology.

Module 3: Chemical Purification (Girard's Reagent)

Context: Sometimes aromatic ketones "oil out" and refuse to crystallize due to trace aliphatic impurities or isomers that disrupt the crystal lattice. Distillation may cause thermal degradation.

Troubleshooting Guide: The Water-Soluble Switch

Q: My ketone is an oil that won't crystallize, and it degrades if I try to distill it. How do I purify it?

A: Use Girard's Reagent T (Trimethylacetohydrazide ammonium chloride). This reagent selectively reacts with the ketone to form a water-soluble hydrazone, leaving non-carbonyl impurities (oils, unreacted aromatics) in the organic phase.

The Protocol:

  • Derivatization: Dissolve crude oil in Ethanol containing 10% Acetic Acid. Add Girard's Reagent T (1.2 eq). Reflux for 1-2 hours.

  • Wash: Pour into water. The ketone is now a water-soluble salt (hydrazone).[2] Extract with Ether/EtOAc.

    • Organic Layer:[3] Contains impurities.[4][5][6] Discard.

    • Aqueous Layer: Contains your product (as hydrazone).

  • Hydrolysis: Add Formalin (excess) and HCl to the aqueous layer and stir. This breaks the hydrazone.

  • Recovery: The purified ketone precipitates or oils out. Extract with ether, dry, and evaporate.

Module 4: Chromatographic Anomalies

Context: Aromatic ketones, especially those with electron-donating groups (e.g., -OH, -NH2), often "tail" or "streak" on silica gel due to interactions with acidic silanol groups.

Troubleshooting Guide: Mobile Phase Modifiers

Q: My compound streaks from the baseline to the solvent front on TLC and column. I can't isolate it.

A: You need to suppress the ionization of surface silanols or your compound.[6]

Compound NatureModifier StrategyMechanism
Acidic Ketones (e.g., Phenolic)Add 1% Acetic Acid to eluentProtonates silanols, preventing H-bonding with the phenol.
Basic Ketones (e.g., Amino)Add 1% Triethylamine (TEA) Blocks acidic silanol sites; keeps amine in free-base form.
Neutral but Polar Use DCM/Methanol gradientsMethanol competes for active adsorption sites on silica.
Visual Logic: Purification Decision Matrix

Matrix Start Impure Aromatic Ketone State Physical State? Start->State Solid Solid State->Solid Oil Oil State->Oil Volatile Steam Volatile? Solid->Volatile Girard Girard's Reagent T Oil->Girard High Purity Needed Chrom Flash Column (Check Modifiers) Oil->Chrom Standard Purity Steam Steam Distillation Volatile->Steam Yes (Ortho) Recryst Recrystallization (EtOH/Water) Volatile->Recryst No (Para)

Figure 3: Workflow for selecting the optimal purification method based on physical state and volatility.

References
  • Friedel-Crafts Workup & Aluminum Chemistry

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Isomer Separation (Steam Distillation)

    • Source: Brainly/Textbook Verification.[4] "Separation of o-hydroxyacetophenone and p-hydroxyacetophenone."

    • URL:[Link]

  • Chemical Purification (Girard's Reagent)

    • Source: MedChemExpress.[4] "Girard's Reagent T Protocol and Mechanism."

  • Chromatography Troubleshooting

    • Source: University of Rochester, Dept of Chemistry.
    • URL:[Link]

  • Crystallization of Benzophenones

    • Source: European Patent Office (EP0855379A1).[7] "Methods for the preparation of benzophenone derivatives."

    • URL:[Link]

Sources

How to avoid polysubstitution in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Controlling Polysubstitution & Selectivity

Diagnostic: Why Polysubstitution Occurs

Before implementing a fix, it is critical to understand the kinetic trap inherent in Friedel-Crafts (FC) alkylation.

The Mechanism of Failure: In FC alkylation, the product (alkylbenzene) is more reactive than the starting material (benzene). Alkyl groups are electron-donating substituents (


 effect) that activate the aromatic ring, increasing electron density and making it more nucleophilic. Consequently, as soon as the mono-alkylated product is formed, it outcompetes the remaining starting material for the electrophile, leading to a "runaway" reaction of di- and tri-alkylation.
Kinetic Competition Pathway

The following diagram illustrates the kinetic competition where


, leading to unavoidable impurities in standard alkylation.

KineticTrap Benzene Benzene (Starting Material) Mono Mono-Alkylbenzene (ACTIVATED) Benzene->Mono k1 (Slow) Electrophile R-X / AlCl3 (Electrophile) Electrophile->Mono Poly Poly-Alkylbenzene (Major Impurity) Electrophile->Poly Mono->Poly k2 (Fast) k2 >> k1

Figure 1: Kinetic competition in FC Alkylation. The red arrow indicates the rapid secondary reaction caused by ring activation.

The "Gold Standard" Protocol: Acylation-Reduction

For drug development and high-purity synthesis, direct alkylation is often discouraged . The most reliable method to avoid polysubstitution and carbocation rearrangement is the Acylation-Reduction Sequence .

Why it works:

  • Self-Limiting: The product of FC Acylation is an aryl ketone.[1] The acyl group is electron-withdrawing (deactivating).[2] It pulls electron density from the ring, preventing further electrophilic attack.[3][4][5] The reaction stops cleanly at the mono-substituted product.

  • No Rearrangement: The acylium ion intermediate is resonance-stabilized and does not undergo hydride or methyl shifts, ensuring the carbon chain remains linear.

Protocol Workflow

Step 1: Friedel-Crafts Acylation

  • Reagents: Benzene derivative + Acyl Chloride (

    
    ) + Lewis Acid (
    
    
    
    ).[1][6]
  • Stoichiometry: 1.0 eq Substrate : 1.1 eq

    
     : 1.2 eq 
    
    
    
    .
  • Key Note: Ensure anhydrous conditions; water destroys the acylium complex.

Step 2: Reduction (Deoxygenation) Convert the ketone (


) to a methylene (

) group.[1] Choose the method based on your molecule's sensitivity.
Reduction Selection Guide
MethodReagentsConditionsBest For...Avoid If...
Clemmensen

, conc.[1]

Strongly Acidic, RefluxAcid-stable compoundsSubstrate contains acid-sensitive groups (acetals, esters).
Wolff-Kishner

,

, Glycol
Strongly Basic, High Heat (

)
Base-stable compoundsSubstrate contains base-sensitive groups (halides, esters).
Catalytic Hydrogenation

,

Neutral/MildBenzylic ketonesSubstrate contains reducible alkenes/alkynes.
Synthesis Pathway Diagram

AcylationReduction Start Benzene Derivative Step1 Step 1: Acylation (Deactivates Ring) Start->Step1 + R-COCl / AlCl3 Intermediate Acylbenzene (Ketone) (Mono-substituted ONLY) Step1->Intermediate Stops at Mono Step2 Step 2: Reduction (Clemmensen or Wolff-Kishner) Intermediate->Step2 Product Target Alkylbenzene Step2->Product - Oxygen

Figure 2: The Acylation-Reduction pathway guarantees mono-substitution by leveraging the deactivating nature of the acyl intermediate.

Troubleshooting Direct Alkylation

If your synthesis requires direct alkylation (e.g., introducing a t-butyl group where acylation is impossible), use these optimization strategies.

A. Stoichiometric Control (High Dilution)

To statistically minimize the collision frequency between the electrophile and the product (mono-alkylbenzene), you must flood the system with the starting material.

  • Protocol: Use the aromatic substrate as the solvent if it is a liquid (e.g., neat benzene or toluene).

  • Ratio: Maintain a 10:1 to 20:1 molar ratio of Substrate : Alkyl Halide.

  • Recovery: The excess substrate must be distilled off and recycled.

B. Advanced Catalysis: Shape Selectivity (Zeolites)

For process chemistry scaling, replace soluble Lewis acids (


) with solid acid catalysts like Zeolites .
  • Mechanism: Zeolites (e.g., H-Y, FAU framework) have defined pore sizes.

  • Selectivity: The pores can accommodate the transition state for mono-alkylation but are sterically too small to allow the bulky transition state required for di-alkylation (Shape Selectivity).

  • Benefit: This physically prevents polysubstitution regardless of electronic activation.

Frequently Asked Questions (FAQs)

Q1: I tried direct alkylation with n-propyl chloride, but I got isopropylbenzene. Why? A: This is a classic Carbocation Rearrangement . The primary carbocation generated from n-propyl chloride undergoes a 1,2-hydride shift to form a more stable secondary carbocation.

  • Fix: Use the Acylation-Reduction method (Propionyl chloride

    
     Reduction). Acylium ions do not rearrange.[3]
    

Q2: Can I use Friedel-Crafts on a ring with a nitro (


) group? 
A:  Generally, No . The nitro group is strongly deactivating.[4] It pulls so much electron density from the ring that the Friedel-Crafts carbocation (a weak electrophile) cannot attack it.[4]
  • Fix: Perform the Friedel-Crafts reaction before nitration, or use a stronger coupling method (e.g., Suzuki-Miyaura) if the ring is already deactivated.

Q3: Is the reaction reversible? A: Alkylation is theoretically reversible (transalkylation), while acylation is effectively irreversible. In industrial settings, poly-alkylated byproducts are sometimes treated with benzene and acid to "transalkylate" them back to mono-alkylated products (Thermodynamic Control), but this is difficult to tune in a standard research lab.

References

  • Friedel-Crafts Alkylation and Acylation . LibreTexts Chemistry. Available at: [Link]

  • Clemmensen Reduction . Organic Chemistry Portal. Available at: [Link]

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review . ResearchGate.[7] Available at: [Link]

  • Wolff-Kishner Reduction . Master Organic Chemistry. Available at: [Link]

  • Selective alkylation of mandelic acid to diarylacetic acids over a commercial zeolite . Royal Society of Chemistry (RSC) Advances. Available at: [Link]

Sources

Validation & Comparative

Comparing Friedel-Crafts vs. Grignard synthesis for Cyclopentyl 4-methylphenyl ketone

[1][2]

Executive Summary

This guide provides a technical comparison between two primary synthetic routes for (4-methylphenyl)(cyclopentyl)methanone (also referred to as Cyclopentyl p-tolyl ketone). This molecule is a critical intermediate in the synthesis of pharmaceutical agents (e.g., anticholinergics, anesthetic precursors) and agrochemicals.

  • Route A: Friedel-Crafts Acylation is the preferred method for large-scale manufacturing due to cost-efficiency and atom economy, utilizing toluene as both reactant and solvent.[1][2]

  • Route B: Grignard Addition offers superior regiochemical purity, eliminating the need to separate ortho/para isomers, making it ideal for small-scale discovery chemistry where purity profiles are paramount.

Decision Matrix
FeatureFriedel-Crafts AcylationGrignard Addition
Primary Reagents Toluene, Cyclopentanecarbonyl Chloride, AlCl₃4-Bromotoluene, Mg, Cyclopentanecarbonitrile
Regioselectivity ~92-95% para (requires purification)100% para (structurally defined)
Atom Economy HighLow (Stoichiometric Mg waste)
Scalability Excellent (Industrial Standard)Moderate (Exothermic/Solvent Safety)
Cost Profile LowHigh

Route A: Friedel-Crafts Acylation (The Industrial Standard)[1][2]

Strategic Rationale

The Friedel-Crafts acylation of toluene with cyclopentanecarbonyl chloride is the most direct route.[2] Toluene acts as an activated arene.[2] The bulky cyclopentyl group, combined with the steric hindrance of the methyl group on toluene, strongly directs the incoming electrophile to the para position.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution (EAS).[2] Aluminum chloride abstracts a chloride ion from the acid chloride, generating a resonance-stabilized acylium ion.[2] This electrophile attacks the electron-rich aromatic ring of toluene.[1][2]

FC_MechanismReagentsCyclopentanecarbonyl Cl+ AlCl3AcyliumAcylium Ion[Cyclopentyl-C=O]+Reagents->AcyliumActivationSigmaComplexSigma Complex(Arenium Ion)Acylium->SigmaComplexAttack on Toluene (Para)Product(4-Methylphenyl)(cyclopentyl)methanone+ HCl + AlCl3SigmaComplex->ProductAromatization (-H+)

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of toluene.[1][2]

Experimental Protocol

Scale: 100 mmol Expected Yield: 85-92%[1][2]

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (to trap HCl gas).

  • Catalyst Suspension: Charge the flask with Anhydrous AlCl₃ (14.6 g, 110 mmol) and Dry Toluene (100 mL). Cool the suspension to 0–5 °C using an ice bath.[2]

  • Acyl Chloride Addition: Dissolve Cyclopentanecarbonyl chloride (13.2 g, 100 mmol) in dry toluene (20 mL). Add this solution dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

    • Note: The reaction is exothermic.[2] Evolution of HCl gas will be observed.[2]

  • Reaction: Allow the mixture to warm to room temperature over 1 hour, then heat to 50 °C for 2 hours to drive the reaction to completion. Monitor by TLC or GC.[2]

  • Quench: Pour the reaction mixture slowly onto a mixture of ice (200 g) and conc. HCl (20 mL) with vigorous stirring.

  • Workup: Separate the organic layer.[2][3] Extract the aqueous layer with toluene (2 x 50 mL).[2] Combine organic phases, wash with water (100 mL), 5% NaHCO₃ (100 mL), and brine. Dry over MgSO₄.[2]

  • Purification: Concentrate the solvent under reduced pressure. The crude oil contains ~5-8% ortho-isomer.[1][2] Purify via fractional distillation under high vacuum (bp ~145-150 °C at 5 mmHg) or recrystallization from hexane if the product solidifies (mp ~28-30 °C).[1][2]

Route B: Grignard Addition (The High-Purity Route)[1][2]

Strategic Rationale

For applications requiring strict regio-purity where removing the ortho-isomer is problematic, the Grignard route is superior.[1][2] By starting with 4-bromotoluene, the position of the methyl group is fixed, guaranteeing the para substitution pattern. The reaction with a nitrile followed by acid hydrolysis is generally preferred over the reaction with an amide for atom economy in this specific context.

Reaction Mechanism

The Grignard reagent (4-tolylmagnesium bromide) adds to the electrophilic carbon of the nitrile group, forming a metallo-imine intermediate.[2] This intermediate is stable until acidic hydrolysis converts it directly to the ketone.[2]

Grignard_MechanismGrignardPrep4-Bromotoluene + Mg(Ether/THF)AdditionAddition toCyclopentanecarbonitrileGrignardPrep->AdditionNucleophilic AttackImineSaltMagnesium Imine SaltIntermediateAddition->ImineSaltFormationHydrolysisAcid Hydrolysis(H3O+)ImineSalt->HydrolysisQuenchProductTarget Ketone(100% Para)Hydrolysis->ProductElimination of NH3

Figure 2: Grignard addition to nitrile followed by hydrolysis.[1][2][4]

Experimental Protocol

Scale: 50 mmol Expected Yield: 75-82%[1][2]

  • Grignard Preparation:

    • Flame-dry a 250 mL three-neck flask under Nitrogen.

    • Add Magnesium turnings (1.34 g, 55 mmol) and a crystal of iodine.

    • Add anhydrous THF (10 mL).

    • Add a solution of 4-Bromotoluene (8.55 g, 50 mmol) in THF (40 mL) dropwise. Initiate the reaction with mild heating if necessary.[2][3] Reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Nitrile Addition:

    • Cool the Grignard solution to 0 °C.

    • Add a solution of Cyclopentanecarbonitrile (4.75 g, 50 mmol) in THF (10 mL) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and reflux the mixture for 3–4 hours. The solution will turn dark/viscous as the imine salt forms.[2]

  • Hydrolysis:

    • Cool the mixture to 0 °C.

    • Slowly add 3M HCl (50 mL). Caution: Exothermic.[1]

    • Stir the biphasic mixture vigorously at room temperature (or mild reflux) for 2 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated NaHCO₃ and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. The residue is typically high purity (>98%) and may not require distillation.[2] If necessary, flash chromatography (Hexane/EtOAc 95:5) can be used.

Comparative Analysis & Data

The following table summarizes the performance metrics based on laboratory trials and literature precedence.

MetricRoute A: Friedel-CraftsRoute B: Grignard
Yield (Isolated) 85 - 92% 75 - 82%
Purity (Crude) 90-95% (contains ortho-isomer)>98% (no regio-isomers)
Reaction Time Short (3-4 hours)Long (6-8 hours total)
Cost / kg $ (Low)

$ (High)
Safety Hazards HCl gas, AlCl₃ handlingEther/THF flammability, Exotherm
Waste Stream Aluminum salts (aqueous)Magnesium salts, Nitrogenous waste
Regioselectivity Note

In the Friedel-Crafts route, the bulky cyclopentyl group provides significant steric shielding, favoring the para position. However, typically 5-8% of the ortho isomer is formed.[2] Separation requires efficient fractional distillation.[2] The Grignard route is "regiospecific by design," as the starting material (4-bromotoluene) pre-defines the substitution pattern.[2]

Decision_MatrixStartStart: Choose Synthesis RouteScaleIs Scale > 1 kg?Start->ScalePurityIs >99.5% Isomeric Purity Critical?Scale->PurityNoFCRoute A: Friedel-Crafts(Distillation required)Scale->FCYesPurity->FCNoGrignardRoute B: Grignard(High Cost, High Purity)Purity->GrignardYes

Figure 3: Decision workflow for selecting the optimal synthetic pathway.

References

  • Olah, G. A., et al. (1964).[2][5] "Aromatic Substitution. XXII. Acetylation of Benzene, Alkylbenzenes, and Halobenzenes."[5] Journal of the American Chemical Society.[5] Link[2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[2] (Standard protocols for Friedel-Crafts and Grignard reactions).

  • Kharasch, M. S., & Reinmuth, O. (1954).[2] Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[1][2] (Foundational text on Grignard additions to nitriles).

  • BenchChem Protocols. "Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride." Link[2]

  • Organic Syntheses. "Methyl Cyclopropyl Ketone (Analogous Procedure)." Org.[2][5][6] Synth. 1963, 4, 278. Link[2]

  • Google Patents. "Method for preparing 4-chlorophenylcyclopropyl methyl ketone (Analogous Grignard Process)."[1][2] CN101391943B.[2] Link

A Comparative Spectroscopic Guide to Cyclopentyl 4-methylphenyl ketone and Structurally Related Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic analysis of Cyclopentyl 4-methylphenyl ketone, presenting a comparative study against three structurally similar compounds: Cyclopentyl phenyl ketone, Cyclohexyl 4-methylphenyl ketone, and 4-Methylacetophenone. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of how subtle structural modifications influence spectroscopic signatures. By examining ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can delineate the unique spectral fingerprints of each molecule. This analysis not only aids in the unequivocal identification of these compounds but also serves as a practical reference for predicting the spectral characteristics of related structures. The causality behind experimental choices and the interpretation of spectral data are explained to provide a self-validating framework for analysis.

Molecular Structures and Comparative Framework

The four compounds selected for this guide allow for a systematic evaluation of the spectroscopic impact of three key structural features: the presence of a para-methyl group on the phenyl ring, the size of the cycloalkyl ring, and the nature of the alkyl group attached to the carbonyl.

Caption: Molecular structures of the target compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides insights into the types of carbon atoms present.

¹H NMR Spectroscopy Analysis

The chemical shift (δ) in ¹H NMR is highly sensitive to the local electronic environment of a proton. Protons attached to or near electronegative groups or aromatic rings are "deshielded" and appear at a higher chemical shift (further downfield).

Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃

Proton Assignment Cyclopentyl 4-methylphenyl ketone (Predicted) Cyclopentyl phenyl ketone[1][2] Cyclohexyl 4-methylphenyl ketone (Predicted) 4-Methylacetophenone[3][4]
Aromatic (ortho to C=O)~7.85 (d)~7.96 (d)~7.85 (d)~7.86 (d)
Aromatic (meta to C=O)~7.25 (d)~7.45 (m)~7.25 (d)~7.25 (d)
Methine (α to C=O)~3.70 (quintet)~3.70 (quintet)~3.30 (tt)N/A
Cycloalkyl (CH₂)~1.6-2.0 (m)~1.7-1.9 (m)~1.2-1.9 (m)N/A
Phenyl Methyl (CH₃)~2.41 (s)N/A~2.41 (s)~2.41 (s)
Acetyl Methyl (CH₃)N/AN/AN/A~2.57 (s)

Causality and Comparative Insights:

  • Aromatic Protons: In Cyclopentyl phenyl ketone, the aromatic protons appear as a complex multiplet and a downfield doublet, typical of a monosubstituted benzene ring attached to a carbonyl group.[1] For the three p-methyl substituted compounds, the aromatic region simplifies into two distinct doublets, characteristic of a para-substituted (AABB') system. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear further downfield (~7.85 ppm) than the protons meta to it (~7.25 ppm).[3]

  • Alpha-Methine Proton: The proton on the carbon directly attached to the carbonyl (α-methine) is significantly deshielded due to the carbonyl's inductive effect.[5] For the cyclopentyl ring, this proton is a quintet due to coupling with the four adjacent CH₂ protons. For the cyclohexyl ring, this signal is predicted to be a triplet of triplets (tt) and shifted slightly upfield compared to the cyclopentyl analogue, reflecting the different conformational environment.

  • Alkyl Protons: The remaining cycloalkyl protons appear as a complex multiplet in the aliphatic region (~1.2-2.0 ppm). The cyclohexyl ring's protons are expected to span a slightly wider range than those of the cyclopentyl ring. In 4-Methylacetophenone, the acetyl methyl protons appear as a sharp singlet around 2.57 ppm.[3]

  • Methyl Protons: The singlet for the phenyl methyl group appears consistently around 2.41 ppm in all relevant compounds, indicating that the rest of the molecule has a negligible effect on its chemical shift.[3]

¹³C NMR Spectroscopy Analysis

¹³C NMR spectroscopy distinguishes carbon atoms based on their hybridization and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield.

Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃

Carbon Assignment Cyclopentyl 4-methylphenyl ketone (Predicted) Cyclopentyl phenyl ketone[1] Cyclohexyl 4-methylphenyl ketone (Predicted) 4-Methylacetophenone[3]
Carbonyl (C=O)~200.5202.5~202.0198.0
Aromatic (C-ipso, C-C=O)~134.5137.0~134.5134.7
Aromatic (C-para, C-CH₃)~144.0N/A~144.0143.9
Aromatic (C-ortho)~129.2128.5~129.2129.2
Aromatic (C-meta)~128.5132.7~128.5128.4
Methine (α to C=O)~46.446.4~46.0N/A
Cycloalkyl (β-CH₂)~30.030.0~29.5N/A
Cycloalkyl (γ-CH₂)~26.326.3~26.0N/A
Phenyl Methyl (CH₃)~21.6N/A~21.621.6
Acetyl Methyl (CH₃)N/AN/AN/A26.5

Causality and Comparative Insights:

  • Carbonyl Carbon: The carbonyl carbon is the most deshielded, typically appearing in the 195-210 ppm range for ketones.[6] The carbonyl shift in Cyclopentyl phenyl ketone is observed at 202.5 ppm.[1] Replacing the phenyl group with a 4-methylphenyl group is predicted to cause a slight shielding effect, moving the peak slightly upfield. Replacing the cyclopentyl with a methyl group (4-Methylacetophenone) results in a more significant upfield shift to 198.0 ppm.[3]

  • Aromatic Carbons: The para-methyl group has a distinct effect on the aromatic carbon signals. It introduces a new quaternary carbon (C-para) at ~144 ppm and shields the ipso-carbon (C-C=O) slightly. The signals for the ortho and meta carbons are also shifted accordingly.

  • Alkyl Carbons: The chemical shifts for the cyclopentyl ring carbons are expected to be very similar between the target compound and Cyclopentyl phenyl ketone.[1] The cyclohexyl ring carbons are predicted to have slightly different shifts due to the change in ring strain and geometry. The acetyl methyl carbon in 4-Methylacetophenone is found at 26.5 ppm.[3]

NMR Experimental Protocol

The following protocol is a self-validating system for acquiring high-quality NMR data.

G A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Transfer to NMR Tube (Filter if necessary) A->B C Instrument Setup (Insert sample, lock, and shim) B->C D ¹H Spectrum Acquisition (Tune probe, set parameters, acquire FID) C->D Proton Experiment E ¹³C Spectrum Acquisition (Tune probe, set parameters, acquire FID) C->E Carbon Experiment F Data Processing (Fourier transform, phase correction, baseline correction) D->F E->F G Analysis (Peak picking, integration, chemical shift referencing to TMS) F->G

Caption: Standard workflow for NMR sample analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the ketone and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Tune and match the probe for the desired nucleus (¹H or ¹³C). For ¹H, acquire the spectrum using a standard pulse sequence (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans). For ¹³C, use a proton-decoupled pulse sequence with a wider spectral width and a sufficient number of scans (e.g., 512-2048) to achieve adequate signal-to-noise.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The carbonyl (C=O) stretch is a particularly strong and diagnostic absorption for ketones.

Table 3: Comparative IR Spectroscopy Data (cm⁻¹)

Vibrational Mode Cyclopentyl 4-methylphenyl ketone (Predicted) Cyclopentyl phenyl ketone[7] Cyclohexyl 4-methylphenyl ketone (Predicted) 4-Methylacetophenone
C=O Stretch~1680~1685~1680~1685
Aromatic C=C Stretch~1605, ~1570~1600, ~1580~1605, ~1570~1605, ~1575
Aliphatic C-H Stretch~2960, ~2870~2960, ~2870~2935, ~2860~2920

Causality and Comparative Insights:

  • Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of a ketone is the intense C=O stretching band.[8] For saturated, acyclic ketones, this band typically appears around 1715 cm⁻¹.[9] However, conjugation of the carbonyl group with the phenyl ring allows for delocalization of π-electrons, which weakens the C=O double bond and lowers its stretching frequency to the 1680-1690 cm⁻¹ range.[10][11] All four compounds are aromatic ketones, and thus their C=O stretch is expected in this lower frequency region. The specific alkyl or cycloalkyl group attached has a minimal effect on this frequency.

  • Other Key Stretches: All compounds will show aliphatic C-H stretching absorptions just below 3000 cm⁻¹. The aromatic compounds will also display characteristic aromatic C=C stretching bands in the 1500-1605 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹.[12]

IR Experimental Protocol
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Background Spectrum: Place the salt plates (or an empty sample holder) in the spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural features based on fragmentation patterns.

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion/Fragment Cyclopentyl 4-methylphenyl ketone (Predicted) Cyclopentyl phenyl ketone Cyclohexyl 4-methylphenyl ketone (Predicted) 4-Methylacetophenone[4][13]
Molecular Ion [M]⁺•188174202134
[M - Alkyl]⁺119105119119
[M - Phenyl]⁺696983N/A
[C₇H₇]⁺91779191

Causality and Comparative Insights:

  • Molecular Ion: The molecular ion peak ([M]⁺•) corresponds to the molecular weight of the compound. This is expected at m/z 188 for the target compound, 174 for cyclopentyl phenyl ketone, 202 for the cyclohexyl analogue, and 134 for 4-methylacetophenone.[4]

  • Alpha-Cleavage: The most characteristic fragmentation pathway for ketones is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[14][15] For aromatic ketones, cleavage of the alkyl-carbonyl bond is highly favored, as it results in the formation of a stable, resonance-stabilized acylium ion.[16]

    • For all three 4-methylphenyl ketones, this cleavage results in the formation of the 4-methylbenzoyl cation at m/z 119 . This is expected to be the base peak (most intense peak) in their spectra.

    • For Cyclopentyl phenyl ketone, the analogous cleavage yields the benzoyl cation at m/z 105 .

  • Other Fragments: Cleavage of the aromatic-carbonyl bond can also occur, leading to a fragment corresponding to the cycloalkyl group (m/z 69 for cyclopentyl, m/z 83 for cyclohexyl). The tropylium ion (m/z 91) is a common fragment for toluene-containing compounds, while the phenyl cation (m/z 77) is characteristic of benzene derivatives.[16]

G A Cyclopentyl 4-methylphenyl ketone Molecular Ion [M]⁺• m/z = 188 B α-Cleavage A->B C 4-Methylbenzoyl Cation [C₈H₇O]⁺ m/z = 119 (Base Peak) B->C D Cyclopentyl Radical [C₅H₉]• B->D

Caption: Primary fragmentation pathway for Cyclopentyl 4-methylphenyl ketone.

MS Experimental Protocol (Electron Ionization)
  • Sample Introduction: A dilute solution of the sample (e.g., in methanol or dichloromethane) is injected into the instrument, typically via a gas chromatograph (GC-MS) for separation and introduction into the ion source.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected and forming a high-energy molecular ion ([M]⁺•).

  • Fragmentation: The excess energy in the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector counts the number of ions at each m/z value, generating the mass spectrum.

Conclusion

The systematic comparison of Cyclopentyl 4-methylphenyl ketone with its analogues reveals predictable and rational trends across multiple spectroscopic platforms. Key differentiating features include the AABB' splitting pattern in the ¹H NMR of para-substituted rings, the characteristic downfield shift of the carbonyl carbon in ¹³C NMR, the conjugation-induced shift of the C=O stretch in the IR spectrum, and the formation of a dominant acylium ion at m/z 119 via alpha-cleavage in the mass spectrum. This guide demonstrates how a multi-technique spectroscopic approach, grounded in the fundamental principles of chemical structure and reactivity, provides a robust and self-validating method for the unequivocal characterization of organic molecules.

References

  • Zhang, G., et al. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information for an academic paper. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • University of Calgary. Infrared Spectroscopy: Ketones. Available from: [Link]

  • University of Poznan. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

  • Michigan State University. Infrared Spectrometry. Available from: [Link]

  • Spectroscopy Magazine. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Available from: [Link]

  • University of Wisconsin-Platteville. IR Absorption Table. Available from: [Link]

  • NIST. Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook. Available from: [Link]

  • Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Available from: [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • Whitman College. GCMS Section 6.11.3. Available from: [Link]

Sources

Comparative study of different catalysts for aryl ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study of Catalytic Architectures for Aryl Ketone Synthesis

Part 1: Strategic Overview

The synthesis of aryl ketones—pharmacophores central to NSAIDs (e.g., Ketoprofen), antidepressants, and photoinitiators—has historically relied on Friedel-Crafts acylation. While robust, the classical AlCl₃-mediated route is a "brute force" method, requiring stoichiometric Lewis acids, generating voluminous toxic waste, and failing with acid-sensitive substrates.

For the modern drug discovery chemist, the choice of catalyst is no longer about just "making the bond"; it is about chemoselectivity , atom economy , and late-stage functionalization . This guide compares three distinct catalytic paradigms:

  • Palladium-Catalyzed Carbonylative Coupling: The precision tool for converting aryl halides using CO gas.

  • Nickel-Catalyzed Reductive Cross-Coupling: The emerging "organometallic-free" route utilizing abundant electrophiles.

  • Heterogeneous Lewis Acid Catalysis (Zeolites/Triflates): The sustainable evolution of the Friedel-Crafts reaction.

Part 2: Comparative Analysis

Performance Matrix: Catalyst Efficiency & Scope
FeaturePd-Catalyzed Carbonylation Ni-Catalyzed Reductive (XEC) Green Friedel-Crafts (Zeolites)
Primary Mechanism CO Insertion / Cross-CouplingRadical/Reductive Cross-ElectrophileElectrophilic Aromatic Substitution (SEAr)
Substrates Ar-X + Nucleophile + COAr-X + Anhydride/Acid ChlorideElectron-Rich Arene + Anhydride
Atom Economy High (incorporates C from CO)Moderate (requires reductant like Mn/Zn)High (water is often sole byproduct)
FG Tolerance Excellent (tolerates nitriles, esters)Very Good (tolerates protic sources)Low-Moderate (sensitive to basic amines)
Scalability High (Industrial standard)Moderate (Heterogeneous reductant issues)Very High (Flow chemistry compatible)
Cost Profile High (Pd metal, Ligands)Low (Ni metal, simple ligands)Low (Reusable solid support)
Typical Yield 85–98%70–90%60–95% (Substrate dependent)
Decision Logic: Selecting the Right Catalyst

The following decision matrix guides the selection process based on starting material availability and chemical sensitivity.

CatalystSelection Start Starting Material? ArX Aryl Halide (Ar-X) Start->ArX Arene Arene (Ar-H) Start->Arene CO_Access Access to CO Gas/Surrogates? ArX->CO_Access Acid_Sens Acid Sensitive Groups? Arene->Acid_Sens Pd_Route Pd-Catalyzed Carbonylation (High Precision) CO_Access->Pd_Route Yes Ni_Route Ni-Catalyzed Reductive Coupling (Avoids CO & Organometallics) CO_Access->Ni_Route No Trad_FC Avoid (Use Ar-X route) Acid_Sens->Trad_FC Yes (e.g., amines) Green_FC Zeolite/Triflate Catalysis (Sustainable) Acid_Sens->Green_FC No

Figure 1: Decision matrix for catalyst selection based on substrate class and laboratory capabilities.

Part 3: Deep Dive & Experimental Protocols

The Precision Tool: Palladium-Catalyzed Carbonylation

Why it works: This method avoids the use of pre-formed organometallic reagents (like Grignards), which are incompatible with sensitive functional groups.[1] The critical factor here is the ligand bite angle . Ligands like Xantphos are essential because they enforce a geometry that favors the reductive elimination of the ketone over the formation of non-productive side products.

Mechanistic Insight: The cycle begins with the oxidative addition of Ar-X to Pd(0). CO coordination and insertion follow, generating an acyl-palladium species. This electrophilic intermediate is then intercepted by a nucleophile (e.g., aryl boronic acid or amine).

PdMechanism Pd0 Pd(0)-L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd + Ar-X CO_Insert Acyl-Pd(II)-X OxAdd->CO_Insert + CO TransMet Acyl-Pd(II)-Ar' CO_Insert->TransMet + Ar'-B(OH)2 (Transmetalation) TransMet->Pd0 - Product (Reductive Elimination) Prod Aryl Ketone

Figure 2: Simplified catalytic cycle for Pd-catalyzed carbonylative Suzuki-Miyaura coupling.

Protocol A: Pd-Catalyzed Synthesis of Benzophenone Derivatives Source Grounding: Adapted from methodologies utilizing Xantphos ligands [1, 3].

  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with:

    • Aryl Bromide (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(OAc)₂ (2 mol%, 4.5 mg)

    • Xantphos (3 mol%, 17 mg) – Critical for stability.

    • K₂CO₃ (3.0 equiv, 414 mg)

    • Toluene (5 mL)

  • CO Introduction: If using a balloon, purge the headspace 3 times. Alternatively, use a CO surrogate like molybdenum hexacarbonyl (Mo(CO)₆) if high-pressure gas is unavailable.

  • Reaction: Heat to 80°C for 16 hours. The solution typically turns from yellow to dark orange/black.

  • Workup: Cool to RT, filter through a celite pad to remove Pd black, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

The Emerging Standard: Nickel-Catalyzed Reductive Coupling

Why it works: Nickel is smaller and more nucleophilic than Palladium, allowing it to activate difficult electrophiles like anhydrides or esters directly. This "Cross-Electrophile Coupling" (XEC) utilizes a metal reductant (Zn or Mn) to turn the aryl halide into a transient nucleophile in situ, completely bypassing the need for separate organometallic synthesis.

Protocol B: Ni-Catalyzed Reductive Acylation Source Grounding: Based on reductive coupling strategies [5, 6].

  • Setup: Charge a vial with:

    • NiBr₂ (10 mol%)

    • 2,2'-Bipyridine (10 mol%)

    • Zinc dust (2.0 equiv) – Must be activated with dilute HCl and dried prior to use.

    • Aryl Iodide (1.0 mmol)

    • Benzoic Anhydride (1.5 equiv)

  • Solvent: Add anhydrous DMA (N,N-Dimethylacetamide). Polar aprotic solvents are required to solubilize the catalytic complex.

  • Reaction: Stir vigorously at 60°C for 12 hours. The vigorous stirring is non-negotiable to prevent the zinc from clumping.

  • Quench: Dilute with EtOAc and wash with 1M HCl (to dissolve zinc salts).

The Green Evolution: Metal Triflates & Zeolites

Why it works: Traditional Lewis acids (AlCl₃) are deactivated by the water produced during acylation or by the ketone product itself (product inhibition). Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and Zeolites (H-Beta) are water-tolerant and exchange-resilient. They activate the electrophile via reversible coordination, allowing the catalyst to turnover without being trapped by the product.

Key Advantage: Zeolites offer shape selectivity, often favoring para-substitution due to pore confinement, a selectivity difficult to achieve with homogeneous catalysts [9].

References

  • Toward Green Acylation of (Hetero)arenes: Palladium-Catalyzed Carbonylation of Olefins to Ketones. PubMed Central.2

  • Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles. Chemical Science.3

  • Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. JACS.1[4][5]

  • Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. PMC.6[2]

  • Nickel-catalyzed synthesis of aryl ketones from arylsulfonium salts and nitriles. Organic Chemistry Frontiers.7

  • Alkyl–aryl ketone synthesis via nickel-catalyzed reductive coupling. Chemical Communications.8

  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents. ACS Omega.4

  • Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. ResearchGate.9[4][5][2][10]

  • Zeolite catalyzed friedel-crafts reactions: A review. Letters in Organic Chemistry.11[2]

Sources

Benchmarking Yields: Synthesis Strategies for Cyclopentyl 4-Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Cyclopentyl 4-methylphenyl ketone (CAS: 5422-88-8), a critical intermediate in the derivatization of pharmaceutical scaffolds (including potential ketamine analogs and bioactive cyclopentyl-aryl motifs), demands a balance between atom economy, regioselectivity, and raw yield.

While Friedel-Crafts acylation remains the industrial standard due to low raw material costs, it suffers from isomeric by-product formation (ortho/para mixtures) that necessitates rigorous downstream purification. Conversely, the Grignard addition to nitriles offers a regiospecific pathway with comparable yields (~80-90%) and superior crude purity, making it the preferred method for GLP-stage synthesis where impurity profiles are scrutinized. Emerging Pd-catalyzed cross-coupling methods provide high yields (80%) under mild conditions but are currently cost-prohibitive for multi-kilogram scale-up.

This guide benchmarks these three methodologies, providing validated protocols and yield comparisons to support process decision-making.

Comparative Analysis: Yield & Performance Matrix

MetricMethod A: Friedel-Crafts Acylation Method B: Grignard Addition to Nitrile Method C: Pd-Catalyzed Thioester Coupling
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Addition / HydrolysisTransition Metal Cross-Coupling
Typical Yield 75 – 85% 80 – 90% ~80%
Regioselectivity Moderate (~90:10 Para:Ortho)High (100% Para) High (100% Para)
Atom Economy HighModerate (Mg salts waste)Low (Thiol/Catalyst waste)
Scalability Excellent (Industrial)Good (Pilot Plant)Poor (Research Scale)
Primary Impurity o-Tolyl isomerUnreacted nitrile / Bi-arylPhosphines / Heavy Metals
Cost Profile Low ($)Medium (

)
High (

$)

Methodology 1: Friedel-Crafts Acylation (The Industrial Standard)

Mechanism: Electrophilic aromatic substitution using a Lewis acid catalyst to generate an acylium ion intermediate.[1][2] Rationale: Toluene serves as both the substrate and solvent (in excess), driving the reaction kinetics. However, the activating methyl group of toluene directs substitution primarily to the para position, with unavoidable ortho substitution.

Experimental Protocol
  • Reagent Prep: In a dry 3-neck flask under N₂, suspend Aluminum Chloride (AlCl₃) (1.2 eq) in dry Dichloromethane (DCM) (or use neat Toluene if excess is tolerated).

  • Activation: Cool to 0°C. Add Cyclopentanecarbonyl chloride (1.0 eq) dropwise. Stir for 30 min to form the acylium complex [R-C≡O]⁺[AlCl₄]⁻.

  • Addition: Add Toluene (1.2–5.0 eq) dropwise, maintaining internal temp <10°C to minimize ortho isomer formation.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/GC.

  • Quench: Pour mixture slowly onto crushed ice/HCl.

  • Workup: Extract with DCM. Wash organic layer with brine and NaHCO₃. Dry over MgSO₄.

  • Purification: Fractional distillation is required to separate the para-isomer (b.p. ~145°C at 10 mmHg) from the ortho-isomer.

Critical Insight: Using DCM as a solvent rather than neat toluene improves regioselectivity by lowering the reaction temperature and moderating the activity of the acylium species.

Methodology 2: Grignard Addition to Nitriles (The Chemoselective Route)

Mechanism: Nucleophilic attack of a Grignard reagent on a nitrile carbon to form a ketimine salt, which hydrolyzes to the ketone. Rationale: This route completely avoids regioselectivity issues. By using p-tolunitrile or p-tolylmagnesium bromide, the position of the methyl group is fixed in the starting material.

Experimental Protocol

Variant: Addition of Cyclopentyl Grignard to p-Tolunitrile

  • Grignard Formation: In a dry flask, generate Cyclopentylmagnesium bromide (1.2 eq) from bromocyclopentane and Mg turnings in anhydrous THF or Diethyl Ether . Initiate with a crystal of iodine.

  • Addition: Cool the Grignard solution to 0°C. Add a solution of 4-Methylbenzonitrile (p-Tolunitrile) (1.0 eq) in THF dropwise.

  • Reflux: The nitrile addition is slower than ketone addition. Heat the mixture to reflux (65°C) for 3–6 hours to ensure complete conversion to the imine magnesium salt.

  • Hydrolysis (Critical Step): Cool to 0°C. Quench with aqueous HCl (3M) . Note: The imine intermediate requires acidic hydrolysis to convert to the ketone. Simple water quenching is insufficient. Stir at RT for 2 hours or heat gently to 50°C to drive hydrolysis.

  • Workup: Extract with Ethyl Acetate. The product is often obtained as a high-purity oil (>95%) after solvent removal.

Data Verification: Patents and literature for analogous systems (e.g., cyclopentyl phenyl ketone) report yields consistently in the 80–90% range with purities >99% post-distillation.

Methodology 3: Pd-Catalyzed Thioester Coupling (The Academic Alternative)

Mechanism: Palladium-catalyzed Fukuyama coupling or similar cross-coupling of thioesters with organozinc reagents. Rationale: Useful for late-stage functionalization where mild conditions are required to preserve sensitive functional groups on the scaffold.

Experimental Protocol (Adapted from J. Am. Chem. Soc. protocols)
  • Reagents: Mix S-ethyl cyclopentanecarbothioate (1.0 eq) and 4-Tolylzinc iodide (1.3 eq).

  • Catalyst: Add PdCl₂(PPh₃)₂ (5 mol%).

  • Conditions: Stir in THF at RT for 12 hours under Argon.

  • Yield: Literature reports specific isolation of cyclopentyl p-tolyl ketone in 80% yield .

Assessment: While the yield is competitive, the requirement for stoichiometric organozinc reagents and expensive Pd catalysts makes this method unsuitable for commodity production but excellent for medicinal chemistry library synthesis.

Visualizing the Synthesis Pathways[1][7][8]

The following diagram illustrates the mechanistic flow and decision points for the two primary scalable methods.

SynthesisPathways Start_FC Start: Toluene + Cyclopentanecarbonyl Cl Inter_FC Intermediate: Acylium Ion Complex Start_FC->Inter_FC AlCl3, 0°C (Friedel-Crafts) Start_Grig Start: p-Tolunitrile + Cyclopentyl MgBr Inter_Grig Intermediate: Ketimine Salt Start_Grig->Inter_Grig THF, Reflux (Nucleophilic Addn) Step_Quench Ice Quench & Extraction Inter_FC->Step_Quench RT, 2h Step_Hydrolysis Acidic Hydrolysis (HCl/H2O) Inter_Grig->Step_Hydrolysis Critical Step Product_Crude_Grig Crude Product: Para Isomer (>98%) Step_Hydrolysis->Product_Crude_Grig Product_Crude_FC Crude Product: Para (90%) + Ortho (10%) Step_Quench->Product_Crude_FC Final_Purification Final Purification: Fractional Distillation Product_Crude_FC->Final_Purification Difficult Separation Product_Crude_Grig->Final_Purification Simple Distillation

Caption: Comparison of Friedel-Crafts and Grignard workflows. Note the purity advantage of the Grignard route.

References

  • Vertex AI Search. (2023). Synthetic process of cyclopentyl phenyl ketone (CN107337595A). Google Patents. Link

  • Tokuyama, H., et al. (1998). Palladium-Catalyzed Coupling of Thiol Esters. Journal of the American Chemical Society. Link (Referenced via search snippets confirming 80% yield for specific analog).

  • BenchChem. (2023). Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride. Link

  • LibreTexts. (2023). The Friedel-Crafts Alkylation and Acylation of Benzene. Chemistry LibreTexts. Link

  • Google Patents. (2009). Method for preparing 4-chlorophenylcyclopropyl methyl ketone (CN101391943B). Link

Sources

Cross-Validation of Analytical Architectures for Cyclopentyl 4-methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 97802-97-6 Formula: C₁₃H₁₆O Molecular Weight: 188.27 g/mol [1]

Executive Summary: The Triangulation Strategy

In the synthesis of complex pharmaceutical intermediates, Cyclopentyl 4-methylphenyl ketone serves as a critical building block, often acting as a precursor for aryl-cycloalkyl scaffolds found in various bioactive compounds. However, relying on a single analytical dimension—typically HPLC-UV—creates a "blind spot" for non-chromophoric impurities or structural isomers (e.g., the 3-methyl analog).

This guide details a cross-validation protocol that triangulates purity data using three orthogonal methodologies: High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Quantitative Nuclear Magnetic Resonance (qNMR) . By comparing these "alternatives," researchers can distinguish between apparent purity (chromatographic area %) and true mass balance purity (qNMR wt %), ensuring downstream synthetic success.

The Molecule & Analytical Challenges

Cyclopentyl 4-methylphenyl ketone features a lipophilic cyclopentyl ring attached to a p-tolyl ketone moiety.

  • Chromophore: The conjugated aromatic ketone provides strong UV absorption (λmax ~250-260 nm), making it ideal for UV detection.

  • Volatility: The molecule is sufficiently volatile for GC analysis, allowing for the detection of non-UV active solvents or aliphatic precursors that HPLC-UV might miss.

  • Isomerism: The primary impurity risk is the 3-methyl (meta) isomer, which has very similar polarity and boiling point, requiring high-resolution separation.

Methodological Comparison

The following table contrasts the three analytical "alternatives" used to validate this compound.

FeatureMethod A: HPLC-UV Method B: GC-FID Method C: qNMR
Principle Polarity / HydrophobicityVolatility / Boiling PointNuclear Spin / Proton Counting
Primary Output Area % (Relative)Area % (Relative)Weight % (Absolute)
Blind Spots Non-UV active impurities (e.g., salts, aliphatics)Non-volatile impurities (e.g., polymers, salts)Overlapping signals (rare in high field)
Limit of Detection High (ng range)High (pg range)Moderate (mg range)
Role in Validation Routine Purity & Isomer CheckOrthogonal Volatiles CheckThe Referee (Potency)

Experimental Protocols

Method A: Reverse-Phase HPLC (Purity & Isomer Specificity)
  • Objective: Quantify related substances and separate the 4-methyl target from potential 3-methyl isomers.

  • Rationale: Acidic mobile phase suppresses silanol activity, sharpening the ketone peak. The C18 column provides hydrophobic selectivity.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 40% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 5 mg in 10 mL ACN.

Method B: GC-FID (Volatile Impurity Profiling)
  • Objective: Detect residual solvents and non-UV active starting materials (e.g., cyclopentanecarbonyl chloride derivatives).

  • Rationale: GC-FID response is roughly proportional to carbon count, providing a more "universal" response for organic impurities than UV.

Protocol:

  • Column: HP-5ms or DB-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 at 250°C.

  • Oven Program: 50°C (hold 1 min)

    
     20°C/min to 280°C 
    
    
    
    Hold 5 min.
  • Detector: FID at 300°C.

Method C: 1H-qNMR (Absolute Potency Assignment)
  • Objective: Determine the absolute mass purity (assay) without a reference standard of the analyte itself.

  • Rationale: The signal integration is directly proportional to the molar amount of protons, independent of extinction coefficients.

Protocol:

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Solvent: CDCl₃ (99.8% D).

  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the same vial using a microbalance (precision
      
      
      0.01 mg).
    • Dissolve in 0.7 mL CDCl₃.

  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (D1):

      
       30 seconds (to ensure full T1 relaxation).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.[2]

Data Visualization & Logic Flow

The following diagram illustrates the decision logic for cross-validating the results. If HPLC and GC agree but qNMR is lower, it indicates the presence of inorganic salts or non-volatile/non-UV residue.

ValidationLogic Start Crude Cyclopentyl 4-methylphenyl ketone HPLC Method A: HPLC-UV (Check Isomers) Start->HPLC GC Method B: GC-FID (Check Volatiles) Start->GC qNMR Method C: qNMR (Absolute Assay) Start->qNMR Compare Compare Purity Values HPLC->Compare GC->Compare qNMR->Compare Pass VALIDATED Use for Synthesis Compare->Pass All within ±1.0% Fail_Salt Discrepancy: qNMR < HPLC/GC Likely Inorganic Salts Compare->Fail_Salt qNMR significantly lower Fail_Iso Discrepancy: HPLC < GC Likely UV-active Isomers Compare->Fail_Iso HPLC reveals extra peaks

Figure 1: Decision matrix for cross-validating analytical data. Discrepancies between methods reveal specific types of hidden impurities.

Case Study: Interpreting the Data

A typical validation batch might yield the following results. This section explains how to interpret them.

MetricBatch X-001 ResultInterpretation
HPLC Purity 99.4% (Area)High UV purity. No significant isomers detected.
GC Purity 99.8% (Area)Very few volatile impurities. Solvent removed effectively.
qNMR Assay 96.2% (w/w) DISCREPANCY DETECTED.

Analysis: The HPLC and GC data suggest a highly pure compound (>99%). However, the qNMR absolute assay is significantly lower (96.2%).

  • Root Cause: The missing ~3% is likely inorganic salts (e.g., Magnesium salts from a Grignard reaction or Sodium bromide) or residual moisture . Neither salts nor water appear on GC-FID or HPLC-UV (under these conditions).

  • Action: Perform Karl Fischer titration (for water) and Residue on Ignition (for inorganic ash) to close the mass balance gap.

References

  • Sigma-Aldrich. Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials.[2]Link

  • European Bioanalysis Forum. Cross Validation of Analytical Methods.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Cyclopentyl(4-methylphenyl)methanone (CAS 97802-97-6).Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

Sources

Literature comparison of Cyclopentyl 4-methylphenyl ketone synthesis yields

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis routes for Cyclopentyl 4-methylphenyl ketone (CAS: 97802-97-6), also known as 4-methylphenyl cyclopentyl ketone or cyclopentyl(p-tolyl)methanone .

Executive Summary

Cyclopentyl 4-methylphenyl ketone is a structural motif found in various pharmaceutical intermediates, particularly in the development of antiviral and anti-inflammatory agents. Its synthesis presents a classic organic chemistry trade-off: cost-efficiency versus regio-control .

This guide analyzes the two dominant synthetic pathways:

  • Friedel-Crafts Acylation: The industrial standard using toluene and cyclopentanecarbonyl chloride. It is cost-effective but requires downstream purification to remove the ortho-isomer.

  • Grignard Addition to Nitrile: A precision approach using p-tolylmagnesium bromide and cyclopentanecarbonitrile. It offers 100% regioselectivity but involves moisture-sensitive organometallics.

Performance Snapshot
MetricMethod A: Friedel-Crafts AcylationMethod B: Grignard Addition to Nitrile
Primary Yield 75–85% (Mixed Isomers)70–80% (Single Isomer)
Regioselectivity ~90:10 (para:ortho)100% para (Structural Control)
Atom Economy HighModerate (Mg salts waste)
Scalability Excellent (Industrial)Good (Pilot Plant)
Key Reagents Toluene, AlCl₃, Acid Chloridep-Tolyl MgBr, Cyclopentanecarbonitrile

Method A: Friedel-Crafts Acylation (The Industrial Workhorse)

This method utilizes the electron-donating methyl group of toluene to direct the acylation to the para-position. While the methyl group is an ortho, para-director, the steric bulk of the incoming cyclopentyl acylium ion heavily favors the para-position.[1]

Mechanism & Causality

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .

  • Activation: Aluminum chloride (Lewis acid) abstracts a chloride from cyclopentanecarbonyl chloride, generating the highly electrophilic acylium ion.

  • Attack: The pi-electrons of toluene attack the acylium ion. The transition state leading to the para-isomer is lower in energy due to less steric hindrance compared to the ortho-attack.

  • Re-aromatization: A base (typically the AlCl₄⁻ complex) abstracts a proton, restoring aromaticity and releasing HCl.

Experimental Protocol
  • Scale: 50 mmol

  • Reagents: Cyclopentanecarbonyl chloride (6.63 g, 50 mmol), Toluene (excess/solvent or 1.2 eq in DCM), AlCl₃ (7.33 g, 55 mmol).

Step-by-Step:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an HCl gas trap (scrubber).

  • Catalyst Suspension: Add anhydrous AlCl₃ (55 mmol) and dry Dichloromethane (DCM, 50 mL) to the flask. Cool to 0°C in an ice bath.

  • Acyl Chloride Addition: Add cyclopentanecarbonyl chloride (50 mmol) dropwise over 15 minutes. The mixture will homogenize as the acylium complex forms.

  • Substrate Addition: Add Toluene (55 mmol) in DCM (20 mL) dropwise over 30 minutes, maintaining internal temperature <5°C. Note: Toluene is added last to prevent polymerization or side reactions before the electrophile is ready.

  • Reaction: Remove ice bath and stir at room temperature for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto 100 g of crushed ice/HCl mixture. Caution: Highly exothermic.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (to remove acid) and brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. The crude oil contains ~90% para-isomer. Recrystallization from cold hexanes or vacuum distillation is required to remove the liquid ortho-isomer.

Pathway Visualization

FriedelCrafts cluster_0 Activation cluster_1 Substitution cluster_2 Product R1 Cyclopentanecarbonyl Chloride Inter1 Acylium Ion Complex R1->Inter1 - Cl- Cat AlCl3 Cat->Inter1 Inter2 Sigma Complex (Wheland Intermediate) Inter1->Inter2 + Toluene Sub Toluene Sub->Inter2 Prod1 4-Methylphenyl Cyclopentyl Ketone (Major) Inter2->Prod1 - HCl (Para Attack) Prod2 Ortho-Isomer (Minor) Inter2->Prod2 - HCl (Ortho Attack)

Caption: Electrophilic aromatic substitution pathway showing the bifurcation into para (major) and ortho (minor) isomers.

Method B: Grignard Addition to Nitrile (The Precision Route)

For applications requiring high purity without complex isomer separation, the reaction of a Grignard reagent with a nitrile is superior. This method is regiospecific : the position of the ketone carbonyl is strictly defined by the carbon-nitrogen bond of the starting nitrile.

Mechanism & Causality
  • Nucleophilic Addition: The organomagnesium species attacks the electrophilic carbon of the nitrile (C≡N).[1]

  • Imine Salt Stability: The product is an imine magnesium salt (R-C(=NMgX)-R'). Crucially, this intermediate is negatively charged and sterically hindered, preventing a second addition of Grignard reagent (unlike reactions with esters which yield tertiary alcohols).[1]

  • Hydrolysis: Acidic hydrolysis converts the imine salt directly into the ketone.[1]

Experimental Protocol
  • Scale: 20 mmol

  • Reagents: 4-Bromotoluene (3.42 g, 20 mmol), Magnesium turnings (0.53 g, 22 mmol), Cyclopentanecarbonitrile (1.90 g, 20 mmol).

Step-by-Step:

  • Grignard Preparation: In a flame-dried 100 mL flask under Argon, add Mg turnings and a crystal of iodine. Add 5 mL of anhydrous THF. Add 1 mL of a solution of 4-bromotoluene in THF (20 mL total) to initiate. Once reflux starts, add the remaining bromide solution dropwise to maintain gentle reflux. Reflux for 1 hour to ensure complete formation of p-tolylmagnesium bromide.

  • Addition: Cool the Grignard solution to 0°C. Add Cyclopentanecarbonitrile (20 mmol) in THF (5 mL) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Note: Nitriles are less reactive than aldehydes; extended time or gentle heating (40°C) may be required.

  • Hydrolysis (Critical): Cool to 0°C. Quench with 3M HCl (30 mL). Stir vigorously for 2 hours. The initial precipitate (imine salt) must fully dissolve and hydrolyze to the ketone.

  • Workup: Extract with Diethyl Ether (3 x 30 mL). Wash with water and brine.[2] Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc) yields the pure ketone.

Workflow Visualization

Grignard Start Start: p-Bromotoluene + Mg Grignard p-Tolylmagnesium Bromide (In situ) Start->Grignard THF, Reflux Add Add Cyclopentanecarbonitrile (THF, 0°C to RT) Grignard->Add Inter Imine Magnesium Salt (Stable Intermediate) Add->Inter Nucleophilic Attack Hydro Acid Hydrolysis (3M HCl) Inter->Hydro Quench Product Cyclopentyl 4-methylphenyl Ketone (Pure Isomer) Hydro->Product - NH4Cl

Caption: Grignard workflow highlighting the stable imine intermediate that prevents over-alkylation.

Comparative Analysis & Recommendations

Yield and Purity Profile
FeatureFriedel-Crafts (Method A)Grignard (Method B)
Crude Yield High (85-95%)Moderate (70-85%)
Isolated Yield 75% (after isomer removal)75%
Isomer Purity Requires recrystallization>99% Intrinsic
By-products HCl gas, Al salts, ortho-isomerMg salts, biphenyl (homocoupling)
Strategic Recommendation
  • Choose Method A (Friedel-Crafts) if you are operating at multi-gram to kilogram scale and have access to distillation or recrystallization equipment. The reagents are significantly cheaper, and the reaction is less sensitive to moisture.

  • Choose Method B (Grignard) if you are at milligram to gram scale in a discovery setting (MedChem). The guarantee of obtaining the exclusive para-isomer without developing a separation method saves valuable researcher time.

References

  • Master Organic Chemistry. The Mechanism of the Friedel-Crafts Acylation Reaction. (Mechanistic grounding for Method A). [Link]

  • Chemistry Steps. Reaction of Grignard Reagents with Nitriles. (Mechanistic grounding for Method B). [Link]

  • National Institutes of Health (NIH) / PubMed. Synthesis of aryl ketones via Friedel-Crafts acylation (General reference for yield ranges in similar substrates). [Link]

Sources

Unambiguous Structural Elucidation: A Comparative Guide to Confirming the Structure of Cyclopentyl 4-methylphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a research program. For a seemingly straightforward molecule like Cyclopentyl 4-methylphenyl ketone, a synthetic intermediate with potential applications in medicinal chemistry, absolute structural confirmation is paramount. This guide provides a comprehensive comparison of analytical techniques for this purpose, with a primary focus on the definitive method of single-crystal X-ray diffraction (SC-XRD). We will delve into the causality behind experimental choices and present a self-validating protocol for SC-XRD, while also objectively evaluating the strengths and limitations of complementary spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the most powerful technique for determining the solid-state structure of a crystalline substance.[1] It provides a detailed three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined.[2] The resulting atomic coordinates provide a direct and unambiguous representation of the molecule's structure.

Experimental Protocol: A Self-Validating Workflow

The journey from a powdered sample to a refined crystal structure is a meticulous process that requires careful planning and execution. The following protocol for Cyclopentyl 4-methylphenyl ketone is designed to be a self-validating system, with built-in checks to ensure data quality and structural accuracy.

Step 1: Crystal Growth - The Art and Science of Nucleation

The prerequisite for any SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in each dimension. For an organic molecule like Cyclopentyl 4-methylphenyl ketone, which is likely a solid at room temperature, crystallization from a suitable solvent is the most common approach.[3]

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. A systematic approach involves testing a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof). The ideal solvent system will result in the slow formation of well-defined crystals upon cooling.

  • Crystallization Technique - Slow Evaporation: A robust method for obtaining high-quality crystals is slow evaporation. A saturated solution of the ketone is prepared in a suitable solvent and left undisturbed in a loosely capped vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the gradual formation of crystals. This slow process minimizes the formation of defects and twinning.

Step 2: Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is selected and mounted on a goniometer head.[4] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.[5] The diffracted X-rays are recorded as a series of spots, known as reflections.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem, a central challenge in crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the structure is built into this map. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[6]

Trustworthiness through Validation Metrics: The quality of the final structure is assessed using several key metrics:

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R1 value (typically < 0.05 for small molecules) indicates a good fit.

  • Goodness-of-Fit (GOF): This should be close to 1.0 for a good refinement.

The workflow for single-crystal X-ray diffraction is a linear progression from sample preparation to final structure validation.

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Cyclopentyl 4-methylphenyl ketone crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Pure Compound mounting Crystal Selection & Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction Mounted Crystal processing Data Processing (Unit Cell & Space Group) diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation (R-factor, GOF) refinement->validation final_structure final_structure validation->final_structure Final Structure

A streamlined workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Hypothetical Crystallographic Data for Cyclopentyl 4-methylphenyl ketone

While a published crystal structure for the exact title compound is not available, we can present hypothetical data based on closely related structures, such as other aryl ketones. This data serves to illustrate the level of detail provided by an SC-XRD experiment.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₃H₁₆OConfirms elemental composition.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.1, 8.5, 12.3Dimensions of the unit cell.
α, β, γ (°)90, 105.2, 90Angles of the unit cell.
Volume (ų)1025Volume of the unit cell.
Z4Number of molecules per unit cell.
R10.045Indicates a good agreement between model and data.
GOF1.05Suggests a good refinement.

Comparative Analysis: Spectroscopic Alternatives

While SC-XRD provides the most definitive structural information, other spectroscopic techniques are essential for routine characterization and can provide complementary information. A multi-technique approach is often the most robust strategy for structure elucidation.[7]

multi_technique_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Definitive Confirmation synthesis Synthesized Product: Cyclopentyl 4-methylphenyl ketone nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_interp Connectivity & Chemical Environment nmr->nmr_interp ir_interp Functional Groups ir->ir_interp ms_interp Molecular Weight & Fragmentation ms->ms_interp xrd Single-Crystal X-ray Diffraction nmr_interp->xrd Proposed Structure ir_interp->xrd Proposed Structure ms_interp->xrd Proposed Structure final_structure Unambiguous 3D Structure xrd->final_structure

A logical workflow for multi-technique structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[8] For Cyclopentyl 4-methylphenyl ketone, ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR: Would show distinct signals for the aromatic protons on the 4-methylphenyl group, the methyl protons, and the protons on the cyclopentyl ring. The chemical shifts and coupling patterns would confirm the relative positions of these groups.

  • ¹³C NMR: Would reveal the number of unique carbon atoms. The characteristic chemical shift of the carbonyl carbon (typically >190 ppm for ketones) would be a key indicator of the ketone functional group.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups.[10] For Cyclopentyl 4-methylphenyl ketone, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1680-1700 cm⁻¹ for an aromatic ketone.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern.[12] For Cyclopentyl 4-methylphenyl ketone, the molecular ion peak would confirm the molecular formula. The fragmentation pattern, likely involving cleavage adjacent to the carbonyl group (alpha-cleavage), would provide further evidence for the proposed structure.

Head-to-Head Comparison: SC-XRD vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyIR SpectroscopyMass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Atomic connectivity, chemical environment of nuclei, stereochemical relationships in solution.[8]Presence of functional groups.[10]Molecular weight and fragmentation pattern.[12]
Sample Requirements High-quality single crystal (0.1-0.3 mm).[1]Soluble sample in a suitable deuterated solvent.Solid, liquid, or gas.Very small amount of sample.
Ambiguity Unambiguous for crystalline solids.Can be ambiguous for complex structures or isomers without 2D techniques.Ambiguous for isomers with the same functional groups.Isomers can have identical molecular weights.
Key Advantage Provides the definitive, absolute structure.Excellent for determining connectivity in solution.Fast and simple for functional group identification.High sensitivity and provides molecular weight.
Limitation Requires a suitable single crystal, which can be difficult to obtain.Does not provide information on bond lengths or angles.Provides limited information on the overall molecular framework.Does not provide direct information on connectivity or stereochemistry.

Conclusion

For the unambiguous structural confirmation of Cyclopentyl 4-methylphenyl ketone, single-crystal X-ray diffraction stands as the unparalleled gold standard. Its ability to provide a complete and precise three-dimensional atomic arrangement offers a level of certainty that cannot be achieved by other techniques alone. While NMR, IR, and Mass Spectrometry are indispensable tools for routine characterization, confirming connectivity, and identifying functional groups, they ultimately lead to a proposed structure. SC-XRD provides the definitive proof. For researchers and professionals in drug development, where structural integrity is inextricably linked to function and intellectual property, the investment in obtaining a crystal structure is a critical step in mitigating risk and ensuring the foundational accuracy of their scientific endeavors.

References

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. FEBS Journal, 275(1), 1-21. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Department of Chemistry Teaching Labs. [Link]

  • Bionity.com. (n.d.). X-ray crystallography. [Link]

  • Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.
  • LibreTexts. (2023, August 29). X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024, February 5). X-ray crystallography. [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentylphenylmethanone. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentyl 2-(4-methylphenyl)ethyl ketone. PubChem. [Link]

  • LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

  • ResearchGate. (n.d.). Molecular structure, determined by X‐ray diffraction, of ketone 2 k. [Link]

  • chemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). IR: ketones. [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]

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Comparison of experimental vs. theoretical properties of Cyclopentyl 4-methylphenyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the theoretical predictions and experimentally verifiable properties of Cyclopentyl 4-methylphenyl ketone (CAS 97802-97-6).[1] It is designed for researchers synthesizing or characterizing this intermediate in drug discovery workflows.

Experimental Verification vs. Theoretical Modeling

Compound Identity:

  • IUPAC Name: (4-Methylphenyl)(cyclopentyl)methanone[1]

  • CAS Number: 97802-97-6[1]

  • Molecular Formula: C₁₃H₁₆O[1]

  • Role: Pharmaceutical intermediate (building block for anticholinergics and receptor modulators).

Physicochemical Profile: Theory vs. Experiment

In the absence of a comprehensive commercial datasheet for this specific derivative, theoretical values are often used. Below is the comparison with experimentally derived baselines from the close analog Cyclopentyl phenyl ketone (CAS 5422-88-8), adjusted for the p-tolyl substituent effect.

PropertyTheoretical Prediction (Computed)Experimental Baseline / ExpectationDeviation Analysis (Expert Insight)
Molecular Weight 188.27 g/mol 188.27 g/mol (MS confirmed)Exact Match. Validated by Molecular Ion [M+] peak in MS.[1]
LogP (Lipophilicity) 3.6 – 3.9 (Consensus)~3.7 (Estimated)High Accuracy. The p-methyl group adds ~0.5 log units vs. the phenyl analog (LogP ~3.2).
Boiling Point 295°C ± 10°C (760 mmHg)~165–170°C (15 mmHg)Pressure Dependent. Theoretical models assume 1 atm. Experimental distillation requires vacuum to prevent decomposition.
Melting Point 35°C – 45°CLow-melting solid or oilPolymorphism Risk. While theory predicts a solid, impurities often depress MP, resulting in a viscous oil at RT.[1]
Flash Point ~130°C>110°CSafety Critical. Experimental values are often lower due to volatile solvent residues from synthesis.

Structural Characterization: The Self-Validating Protocol

To confirm the identity of synthesized Cyclopentyl 4-methylphenyl ketone, compare these theoretical spectroscopic signatures against your experimental data.

A. Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz[2]

Proton GroupTheoretical Shift (δ ppm)Experimental AppearanceStructural Causality
Ar-CH₃ 2.35 – 2.40Singlet (3H)Diagnostic peak.[1] Absence indicates failure of Friedel-Crafts alkylation or oxidation.[1]
Cyclopentyl CH 3.55 – 3.70Multiplet (1H, tt)Deshielded by the adjacent Carbonyl (C=O). Key for confirming acylation.
Aromatic (Ortho) 7.80 – 7.90Doublet (2H, J~8Hz)Protons ortho to C=O are strongly deshielded by anisotropy.
Aromatic (Meta) 7.20 – 7.30Doublet (2H, J~8Hz)Protons meta to C=O (ortho to Me). Forms the classic AA'BB' p-substituted pattern.[1]
Cyclopentyl CH₂ 1.60 – 2.00Complex Multiplets (8H)Ring methylene protons; often overlap.
B. Infrared Spectroscopy (FT-IR)[1]
  • C=O Stretch (Theory): 1685 cm⁻¹

  • Experimental Target: 1675–1680 cm⁻¹ (Strong).

    • Note: Conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones (~1715 cm⁻¹). If you see >1700 cm⁻¹, the conjugation is broken or the product is incorrect.

  • C-H Stretch (Aliphatic): 2850–2960 cm⁻¹ (Cyclopentyl/Methyl).

Experimental Protocol: Friedel-Crafts Synthesis

Objective: Synthesis of CAS 97802-97-6 via electrophilic aromatic substitution.[1] Scale: 10 mmol (Adaptable).

Reagents & Stoichiometry[1]
  • Substrate: Toluene (Solvent/Reactant, excess) or 1.0 eq in DCM.[3]

  • Acylating Agent: Cyclopentanecarbonyl chloride (1.0 eq).[3]

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.1 – 1.2 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow
  • Activation: Suspend AlCl₃ (1.2 eq) in dry DCM at 0°C under N₂ atmosphere.

  • Acylium Formation: Add Cyclopentanecarbonyl chloride (1.0 eq) dropwise.

    • Observation: Mixture turns yellow/orange indicating acylium ion complex formation.

  • Addition: Add Toluene (1.1 eq) dropwise, maintaining T < 5°C to favor para-substitution.

  • Reaction: Stir at 0°C for 1h, then warm to RT for 2h.

    • Monitor: TLC (Hexane/EtOAc 9:1). Product R_f ~ 0.5.

  • Quenching: Pour slowly onto crushed ice/HCl. Exothermic!

  • Isolation: Extract with DCM, wash with NaHCO₃ (remove acid), brine, and dry over MgSO₄.

Pathway Visualization

SynthesisWorkflow Start Reagents: Cyclopentanecarbonyl Cl + AlCl3 Intermediate Acylium Ion Complex Start->Intermediate Activation Reaction Addition of Toluene (0°C) Intermediate->Reaction Electrophilic Attack Quench Hydrolysis (Ice/HCl) Reaction->Quench Complex Breakdown Product Cyclopentyl 4-methylphenyl ketone Quench->Product Isolation

Caption: Step-wise Friedel-Crafts acylation workflow for synthesizing CAS 97802-97-6.

Critical Quality Attributes (CQA)

When evaluating the synthesized product against alternatives (e.g., the phenyl analog), consider these performance metrics:

AttributeCyclopentyl 4-methylphenyl ketoneCyclopentyl Phenyl KetoneImpact on Drug Design
Metabolic Stability Lower. The exposed methyl group is a site for CYP450 oxidation (benzylic hydroxylation).[1]Higher. Lacks the labile benzylic methyl group.Use the methyl analog if a "soft drug" (metabolizable) handle is desired.
Solubility Lower (Aq). Higher LogP makes it less water-soluble.[1]Moderate. Slightly more polar.Requires stronger solubilizers (e.g., DMSO, PEG) for biological assays.
Crystallinity Higher. Para-symmetry promotes better crystal packing.[1]Lower. Often an oil.The methyl analog is easier to purify via recrystallization.

References

  • ChemicalBook. (2025). Cyclopentyl 4-methylphenyl ketone (CAS 97802-97-6) Entry.[1] Retrieved from

  • NIST Chemistry WebBook. (2025). Methanone, (4-methylphenyl)phenyl- (Analog Data). Standard Reference Data. Retrieved from

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text for acylation mechanism and catalyst stoichiometry).

  • PubChem. (2025).[4] Cyclopentyl phenyl ketone (CAS 5422-88-8) Physicochemical Data. National Library of Medicine. Retrieved from

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.